molecular formula C14H14O4 B1207510 R-(-)-Columbianetin CAS No. 52842-47-4

R-(-)-Columbianetin

Katalognummer: B1207510
CAS-Nummer: 52842-47-4
Molekulargewicht: 246.26 g/mol
InChI-Schlüssel: YRAQEMCYCSSHJG-LLVKDONJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(R)-columbianetin is the (R)-(-)-enantiomer of columbianetin. It is an enantiomer of a (S)-columbianetin.
(-)-Columbianetin has been reported in Angelica gigas, Melicope semecarpifolia, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

52842-47-4

Molekularformel

C14H14O4

Molekulargewicht

246.26 g/mol

IUPAC-Name

(8R)-8-(2-hydroxypropan-2-yl)-8,9-dihydrofuro[2,3-h]chromen-2-one

InChI

InChI=1S/C14H14O4/c1-14(2,16)11-7-9-10(17-11)5-3-8-4-6-12(15)18-13(8)9/h3-6,11,16H,7H2,1-2H3/t11-/m1/s1

InChI-Schlüssel

YRAQEMCYCSSHJG-LLVKDONJSA-N

Isomerische SMILES

CC(C)([C@H]1CC2=C(O1)C=CC3=C2OC(=O)C=C3)O

Kanonische SMILES

CC(C)(C1CC2=C(O1)C=CC3=C2OC(=O)C=C3)O

Synonyme

columbianetin
columbianetin, (+-)-isomer
columbianetin, (S)-isome

Herkunft des Produkts

United States

Foundational & Exploratory

R-(-)-Columbianetin: A Technical Guide to Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

R-(-)-Columbianetin, a naturally occurring angular furanocoumarin, has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, neuroprotective, and analgesic properties. This technical guide provides an in-depth overview of the primary natural sources of this compound and detailed methodologies for its isolation and purification. The content is structured to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development, offering comprehensive experimental protocols, comparative quantitative data, and insights into its molecular mechanisms of action.

Natural Sources of this compound

This compound is predominantly found in plants belonging to the Apiaceae (or Umbelliferae) family, commonly known as the carrot, celery, or parsley family.[1] This family is rich in aromatic plants that produce a wide array of secondary metabolites, including coumarins.[2] Additionally, species from the Rutaceae family have also been identified as sources.

Key plant species reported to contain this compound and its derivatives include:

  • Angelica species (Apiaceae): This genus is a prominent source of columbianetin (B30063).

    • Angelica pubescens Maxim. f. biserrata Shan et Yuan: The roots of this plant, known as Radix Angelicae Pubescentis or "Duhuo," are a well-documented source.[3][4]

    • Angelica archangelica L.: Also known as garden angelica, its roots contain various coumarins, including columbianetin.[5][6]

  • Citrus grandis (L.) Osbeck (Rutaceae): Commonly known as pomelo, the peels of this citrus fruit have been found to contain columbianetin.[7]

  • Zanthoxylum piasezkii Maxim. (Rutaceae): This species is another reported source.[4]

  • Campylotropis hirtella (Franch.) Schindl. (Fabaceae): This plant has also been identified as containing columbianetin.[4]

  • Lomatium columbianum (Nutt.) Mathias & Constance (Apiaceae): This species is a source of columbianadin, a derivative that yields columbianetin upon hydrolysis.[7]

The concentration and yield of this compound can vary significantly based on the plant species, geographical location, harvesting time, and the specific plant part used for extraction.

Quantitative Data on Isolation

The efficiency of isolation and purification of this compound and its derivatives varies depending on the source material and the methodology employed. The following table summarizes quantitative data from published studies to provide a comparative overview.

Plant Source (Part)CompoundIsolation MethodInitial Concentration/ContentFinal PurityYield / Enrichment FactorReference
Angelica pubescens (Dry Roots)(+)-ColumbianetinHigh-Speed Countercurrent Chromatography (HSCCC)221 mg crude extract from 30 g of root95%9.48 mg[3]
Angelicae Pubescentis RadixColumbianetin-β-D-glucopyranosideMacroporous Resin (GDX-201) + Preparative HPLC0.45% in crude extract>98%29.61-fold increase in content (to 13.32%) with 88.03% recovery[4][8]
Angelicae Pubescentis RadixColumbianetin Acetate, Osthole, ColumbianadinMacroporous Resin (HP-20) + Preparative HPLCNot specified>98%10.69-fold to 19.98-fold increase in content[9]

Experimental Protocols for Isolation and Purification

The isolation of this compound from its natural sources typically involves extraction followed by one or more chromatographic purification steps.[10] Below are detailed methodologies for the key techniques cited in the literature.

General Extraction Procedure

Extraction is the initial step to separate the desired compounds from the plant matrix.[10]

  • Material Preparation: The plant material (e.g., dried roots of Angelica pubescens) is ground into a fine powder to increase the surface area for solvent penetration.

  • Solvent Extraction: Maceration or Soxhlet extraction is commonly performed using organic solvents. Methanol or ethanol (B145695) are frequently used for the extraction of coumarins.[6][8] The choice of solvent is critical and is often determined by the polarity of the target compound.

  • Concentration: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to remove the solvent, yielding a viscous residue.

Method 1: High-Speed Countercurrent Chromatography (HSCCC)

HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid support matrix, thus preventing irreversible adsorption of the sample.[3] It is particularly effective for separating components from complex natural product extracts.

Protocol for Isolation of (+)-Columbianetin from Angelica pubescens Roots: [3]

  • Solvent System Preparation:

    • Prepare a two-phase solvent system of n-hexane-ethyl acetate-methanol-water. A common ratio is 5:5:5:5 (v/v/v/v).

    • Thoroughly mix the solvents in a separatory funnel and allow the layers to separate at room temperature.

    • Degas both the upper (stationary phase) and lower (mobile phase) phases by sonication before use.

  • Sample Preparation:

    • Dissolve the pre-purified crude extract (e.g., 221 mg from 30 g of dry root) in the solvent system (e.g., 10 mL of a 5:5:7:4 mixture of the above solvents).

  • HSCCC Instrument Setup and Operation:

    • Fill the HSCCC coil entirely with the stationary phase (upper phase).

    • Set the apparatus to rotate at a specific speed (e.g., 890-900 rpm).

    • Pump the mobile phase (lower phase) into the head end of the column at a defined flow rate.

    • Once hydrodynamic equilibrium is reached, inject the sample solution into the column.

  • Fraction Collection and Analysis:

    • Continuously monitor the effluent from the outlet of the column with a UV detector.

    • Collect fractions based on the resulting chromatogram.

    • Analyze the collected fractions for purity using Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

  • Post-HSCCC Purification:

    • Pool the fractions containing the target compound with high purity (e.g., >95%).

    • For further purification, the pooled fractions can be subjected to a second round of HSCCC with a different solvent system if necessary.

    • Extract the final compound from the aqueous phase after removal of organic solvents, and evaporate to dryness.

Method 2: Macroporous Resin Chromatography followed by Preparative HPLC

This method is highly effective for enriching and purifying target compounds from large volumes of crude extract.[4][9]

Protocol for Purification of Columbianetin-β-D-glucopyranoside from Angelicae Pubescentis Radix: [4]

Part A: Macroporous Resin Enrichment

  • Resin Selection and Pre-treatment:

    • Select a suitable macroporous resin (e.g., GDX-201 or HP-20) based on preliminary static adsorption/desorption tests.[9][11]

    • Pre-treat the resin by soaking in ethanol for 24 hours, followed by washing with deionized water until the effluent is clear.

  • Column Packing:

    • Pack a glass column with the pre-treated resin.

  • Dynamic Adsorption (Loading):

    • Dissolve the crude extract in an appropriate solvent.

    • Load the sample solution onto the resin column at an optimized flow rate (e.g., 4 bed volumes per hour, BV/h).

    • Wash the column with deionized water to remove impurities like sugars and salts.

  • Dynamic Desorption (Elution):

    • Elute the adsorbed compounds using a stepwise gradient of ethanol in water (e.g., 0%, 10%, 25%, 40%, 60% ethanol).

    • Collect the eluate in fractions.

    • Monitor the fractions by HPLC to identify those containing the highest concentration of the target compound. The optimal elution is often achieved with a specific ethanol concentration (e.g., 25% ethanol).

  • Concentration:

    • Combine the target-rich fractions and concentrate them under reduced pressure to obtain an enriched extract.

Part B: Preparative HPLC (PHPLC) Purification

  • Sample Preparation:

    • Dissolve the enriched extract from the macroporous resin step in the mobile phase.

  • PHPLC System and Parameters:

    • Column: A reversed-phase C18 column (e.g., Agilent Eclipse XDB-C18, 250 × 21.2 mm, 7 µm).[4]

    • Mobile Phase: A gradient of acetonitrile (B52724) and water. For example:

      • 0–20 min: 22% acetonitrile

      • 20–25 min: Gradient from 22% to 100% acetonitrile

      • 25–35 min: 100% acetonitrile[4]

    • Flow Rate: A typical preparative flow rate is around 9 mL/min.[4]

    • Detection: UV detection at a wavelength where the compound has maximum absorbance (e.g., 325 nm for columbianetin-β-D-glucopyranoside).[4]

    • Injection Volume: A larger volume suitable for preparative scale (e.g., 1.0 mL).[4]

  • Fraction Collection:

    • Collect the peak corresponding to this compound or its derivative based on the retention time established during analytical HPLC runs.

  • Final Processing:

    • Evaporate the solvent from the collected fraction to obtain the pure compound.

    • Confirm the purity (e.g., >98%) by analytical HPLC.

Signaling Pathways and Experimental Workflows

This compound exerts its biological effects by modulating various cellular signaling pathways. Understanding these pathways is crucial for its development as a therapeutic agent.

Anti-inflammatory Signaling Pathway

Recent studies have elucidated that columbianetin's anti-inflammatory effects are mediated, at least in part, through the inhibition of the NOD1/RIP2/NF-κB signaling pathway .[7][9] This pathway is a key component of the innate immune response.

Pathway Description:

  • Activation: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is recognized by pattern-recognition receptors like nucleotide-binding and oligomerization domain-containing protein 1 (NOD1).[9]

  • Signal Transduction: Upon activation, NOD1 recruits and activates the receptor-interacting serine/threonine-protein kinase 2 (RIP2).

  • NF-κB Activation: Activated RIP2 leads to the phosphorylation and subsequent degradation of the inhibitor of κB (IκB). This releases the nuclear factor kappa B (NF-κB) complex.

  • Gene Transcription: NF-κB translocates to the nucleus, where it binds to the promoter regions of target genes, inducing the transcription of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1).[9]

  • Inhibition by Columbianetin: Columbianetin has been shown to inhibit the expression of NOD1, RIP2, and the activation of NF-κB, thereby downregulating the production of these inflammatory cytokines.[7][9]

G Figure 1: Columbianetin's Inhibition of the NOD1/RIP2/NF-κB Signaling Pathway LPS LPS NOD1 NOD1 LPS->NOD1 activates RIP2 RIP2 NOD1->RIP2 activates IkB IκB RIP2->IkB promotes degradation of NFkB NF-κB IkB->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, MCP-1) Nucleus->Cytokines induces transcription of Columbianetin This compound Columbianetin->NOD1 inhibits Columbianetin->RIP2 inhibits Columbianetin->NFkB inhibits activation

Caption: Columbianetin inhibits inflammation by blocking the NOD1/RIP2/NF-κB pathway.

Experimental Workflow for Isolation and Purification

The following diagram illustrates a typical workflow for the isolation and purification of this compound from a plant source, combining macroporous resin chromatography and preparative HPLC.

G Figure 2: General Workflow for this compound Isolation start Plant Material (e.g., Angelica roots) extraction Solvent Extraction (e.g., Ethanol) start->extraction crude_extract Crude Extract extraction->crude_extract mpr Macroporous Resin Chromatography crude_extract->mpr enriched_fraction Enriched Columbianetin Fraction mpr->enriched_fraction Elution with Ethanol Gradient phplc Preparative HPLC enriched_fraction->phplc pure_compound Pure this compound (>98%) phplc->pure_compound analysis Purity Analysis (Analytical HPLC, NMR, MS) pure_compound->analysis

Caption: A typical workflow for isolating this compound from plant material.

Conclusion

This compound is a promising natural product with significant therapeutic potential. The Apiaceae family, particularly Angelica species, serves as a primary source for its extraction. Efficient and scalable isolation protocols, such as the combination of macroporous resin chromatography and preparative HPLC, have been developed, enabling the acquisition of high-purity material for research and development. Further investigation into its molecular targets and signaling pathways, such as the established inhibitory effect on the NOD1/RIP2/NF-κB cascade, will continue to underpin its journey from a natural compound to a potential clinical candidate. This guide provides a foundational resource for scientists and researchers dedicated to advancing the study and application of this compound.

References

An In-depth Technical Guide on the Physicochemical Properties of R-(-)-Columbianetin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of R-(-)-Columbianetin, a naturally occurring coumarin (B35378) derivative. The information presented herein is intended to support research and development activities by providing essential data on its chemical and physical characteristics, along with detailed experimental protocols and relevant biological pathway information.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various experimental and physiological conditions, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueSource(s)
Molecular Formula C₁₄H₁₄O₄[1][2]
Molecular Weight 246.26 g/mol [1][2]
Melting Point 143-145 °C[3]
Boiling Point (Predicted) 443.0 ± 45.0 °C[3][4]
Density (Predicted) 1.334 ± 0.06 g/cm³[3][4]
Solubility Soluble in DMSO[3]
Optical Rotation, [α] Levorotatory (-)This is inferred from its name, this compound. The specific rotation value is not readily available in the cited literature, but the methodology for its determination is well-established.
pKa (Predicted) 14.34 ± 0.29[4]

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are essential for reproducibility and validation of experimental results.

The melting point of a solid crystalline substance is a critical indicator of its purity.

  • Apparatus: Capillary melting point apparatus.

  • Procedure:

    • A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a controlled rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

    • The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid.

Solubility data is fundamental for designing in vitro assays, formulation development, and predicting in vivo absorption.

  • Apparatus: Analytical balance, vortex mixer, centrifuge, HPLC or UV-Vis spectrophotometer.

  • Procedure (Equilibrium Solubility Method):

    • An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO, buffers at various pH).

    • The mixture is agitated (e.g., using a vortex mixer or shaker) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • The suspension is then centrifuged to pellet the undissolved solid.

    • A known volume of the supernatant is carefully removed, diluted appropriately, and the concentration of the dissolved this compound is quantified using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

Optical rotation is a defining characteristic of chiral molecules like this compound and is used to confirm the stereochemical identity and enantiomeric purity.

  • Apparatus: Polarimeter.

  • Procedure:

    • A solution of this compound of a known concentration (c, in g/100 mL) is prepared in a suitable achiral solvent (e.g., methanol, chloroform).

    • The polarimeter is calibrated by measuring the rotation of the pure solvent (blank).

    • The sample solution is placed in a polarimeter cell of a known path length (l, in decimeters).

    • The observed rotation (αobs) is measured at a specific temperature (T) and wavelength (λ, typically the sodium D-line at 589 nm).

    • The specific rotation [α] is calculated using the formula: [α]Tλ = αobs / (l × c).[5][6][7]

Biological Activity and Signaling Pathway

This compound, as a member of the coumarin family, is anticipated to exhibit various biological activities, including anti-inflammatory and antioxidant effects. A key signaling pathway implicated in these cellular responses is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway .[8][9][10]

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[11] Upon exposure to inducers like this compound, Keap1 is modified, leading to the release and stabilization of Nrf2. Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of various target genes.[11][12] This leads to the transcription of a battery of cytoprotective genes, including those encoding for antioxidant and phase II detoxifying enzymes, which ultimately confers protection against oxidative stress and inflammation.[8][9][10]

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Columbianetin (B30063) This compound Keap1_Nrf2 Keap1-Nrf2 Complex Columbianetin->Keap1_Nrf2 Inhibits Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 Release Ub_Proteasome Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub_Proteasome Leads to Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation Nrf2_Maf Nrf2-sMaf Heterodimer Nrf2_nuc->Nrf2_Maf Maf sMaf Maf->Nrf2_Maf ARE ARE Nrf2_Maf->ARE Binds to Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Induces Transcription Response Antioxidant & Anti-inflammatory Response Genes->Response Leads to

Nrf2 Signaling Pathway Activation

Experimental Workflow: Isolation and Purification

The isolation and purification of this compound from a natural source, such as the roots of Angelica species, typically involves a multi-step process to separate the target compound from a complex mixture of phytochemicals.

The general workflow begins with the extraction of the dried and powdered plant material using an appropriate solvent.[13][14] The resulting crude extract is then subjected to a series of chromatographic techniques to isolate and purify the desired compound.[15][16][17]

Isolation_Purification_Workflow Plant_Material Plant Material (e.g., Angelica roots) Grinding Drying & Grinding Plant_Material->Grinding Extraction Solvent Extraction (e.g., Ethanol, Hexane) Grinding->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Partitioning Solvent Partitioning (Optional) Crude_Extract->Partitioning Column_Chromatography Column Chromatography (e.g., Silica Gel) Partitioning->Column_Chromatography Fractions Collection of Fractions Column_Chromatography->Fractions TLC TLC Analysis of Fractions Fractions->TLC Pooling Pooling of Pure Fractions TLC->Pooling Purified_Compound Purified this compound Pooling->Purified_Compound Analysis Purity & Identity Confirmation (HPLC, NMR, MS, Optical Rotation) Purified_Compound->Analysis

Isolation and Purification Workflow

References

Elucidation and Confirmation of the R-(-)-Columbianetin Structure: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the comprehensive process of elucidating and confirming the chemical structure of R-(-)-Columbianetin, a naturally occurring coumarin (B35378) derivative. This document provides a thorough overview of the spectroscopic analyses, chiroptical studies, and synthetic methodologies employed to unequivocally establish its molecular architecture and absolute stereochemistry.

Introduction to Columbianetin (B30063)

Columbianetin is a furanocoumarin that exists as a racemic mixture or as individual enantiomers in various plant species. The distinct biological activities of its enantiomers necessitate a precise understanding of their three-dimensional structure. This guide focuses on the R-(-)-enantiomer, outlining the critical experimental evidence that underpins its structural assignment. The established IUPAC name for the S-(+)-enantiomer is (8S)-8-(2-hydroxypropan-2-yl)-8,9-dihydrofuro[2,3-h]chromen-2-one, which strongly indicates that the R-(-)-enantiomer is (8R)-8-(2-hydroxypropan-2-yl)-8,9-dihydrofuro[2,3-h]chromen-2-one.[1] The subsequent sections of this guide provide the experimental verification for this assignment.

Spectroscopic and Chiroptical Data

The structural elucidation of this compound relies on a combination of modern spectroscopic and chiroptical techniques. High-Resolution Mass Spectrometry (HRMS) establishes the molecular formula, while Nuclear Magnetic Resonance (NMR) spectroscopy reveals the connectivity of the atoms. Chiroptical methods, such as the measurement of specific rotation, are crucial for determining the absolute configuration of the chiral center.

Table 1: Spectroscopic and Chiroptical Data for this compound

ParameterValueTechnique
Molecular FormulaC₁₄H₁₄O₄High-Resolution Mass Spectrometry (HRMS)
Monoisotopic Mass246.0892 g/mol HRMS
¹H NMR (CDCl₃, 400 MHz) δ (ppm)Data not available in search resultsProton NMR
¹³C NMR (CDCl₃, 100 MHz) δ (ppm)Data not available in search resultsCarbon-13 NMR
Specific Rotation [α]Negative (-)Polarimetry

Note: Detailed ¹H and ¹³C NMR chemical shifts and coupling constants for this compound were not available in the provided search results. These would typically be presented here in a detailed table with assignments for each proton and carbon atom.

Experimental Protocols

The definitive structural confirmation of a chiral molecule like this compound involves a multi-faceted experimental approach, including its isolation from natural sources, characterization by spectroscopic methods, and, ideally, a stereoselective synthesis.

Isolation and Purification

A general protocol for the isolation of columbianetin from plant material, such as the roots of Angelica species, involves the following steps:

  • Extraction: The dried and powdered plant material is extracted with a suitable organic solvent, such as methanol (B129727) or ethanol.

  • Partitioning: The crude extract is then subjected to liquid-liquid partitioning between immiscible solvents (e.g., water and ethyl acetate) to separate compounds based on their polarity.

  • Chromatography: The resulting fractions are further purified using a combination of chromatographic techniques, such as column chromatography on silica (B1680970) gel, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Spectroscopic Analysis
  • High-Resolution Mass Spectrometry (HRMS): HRMS analysis is performed to determine the exact mass of the molecular ion, which allows for the unambiguous determination of the molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is conducted to elucidate the connectivity of the molecule.

    • ¹H NMR: Provides information on the number and chemical environment of protons.

    • ¹³C NMR: Reveals the number and types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between protons (COSY), directly bonded proton-carbon pairs (HSQC), and long-range proton-carbon correlations (HMBC), allowing for the complete assembly of the molecular skeleton.

Determination of Absolute Configuration

The determination of the 'R' configuration at the chiral center of (-)-Columbianetin is a critical step. This is typically achieved through one or more of the following methods:

  • X-ray Crystallography: The most definitive method for determining absolute configuration is single-crystal X-ray diffraction. This technique provides a three-dimensional map of the electron density in the crystal, allowing for the unambiguous assignment of the spatial arrangement of all atoms. For this compound, obtaining a suitable crystal of the natural product or a derivative would provide irrefutable proof of its absolute stereochemistry.

  • Chiroptical Spectroscopy (ECD/VCD): Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are powerful techniques that measure the differential absorption of left and right circularly polarized light. By comparing the experimental ECD or VCD spectrum with the spectrum predicted by quantum chemical calculations for a known configuration (e.g., the 'R' configuration), the absolute stereochemistry can be confidently assigned.

  • Stereoselective Synthesis: The unambiguous synthesis of a single enantiomer from a starting material of known absolute configuration provides a chemical proof of the structure and stereochemistry of the target molecule. A stereoselective synthesis of (R)-Columbianetin that yields a product with a negative specific rotation would confirm the R-(-) assignment.

Logical Workflow for Structure Elucidation

The logical flow of experiments and analysis for the structure elucidation of this compound can be visualized as a clear workflow.

structure_elucidation_workflow cluster_extraction Isolation & Purification cluster_structure Structural Analysis cluster_stereochem Stereochemistry Confirmation cluster_conclusion Final Confirmation Start Plant Material Extraction Solvent Extraction Start->Extraction Purification Chromatography (CC, HPLC) Extraction->Purification HRMS HRMS Analysis Purification->HRMS NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR Chiroptical Chiroptical Analysis (Polarimetry, ECD/VCD) NMR->Chiroptical Xray X-ray Crystallography NMR->Xray Synthesis Stereoselective Synthesis NMR->Synthesis Conclusion Confirmed Structure of This compound Chiroptical->Conclusion Xray->Conclusion Synthesis->Conclusion

References

The Biosynthesis of R-(-)-Columbianetin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the biosynthesis of R-(-)-columbianetin, an angular furanocoumarin of significant interest to the pharmaceutical and scientific communities. This compound is a key intermediate in the biosynthesis of other important furanocoumarins, such as angelicin. This document details the enzymatic steps, key intermediates, and regulatory aspects of the this compound biosynthetic pathway in plants. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by consolidating the current understanding of this pathway and providing detailed experimental methodologies.

Introduction

Furanocoumarins are a class of plant secondary metabolites known for their diverse biological activities. They are structurally characterized by a furan (B31954) ring fused to a coumarin (B35378) backbone and are classified as either linear or angular based on the position of the furan ring fusion. This compound is a prominent angular dihydrofuranocoumarin that serves as a crucial precursor to other angular furanocoumarins. The biosynthesis of these compounds is a branch of the general phenylpropanoid pathway and involves a series of enzymatic reactions, with cytochrome P450 monooxygenases (CYPs) playing a pivotal role. Understanding the intricacies of the this compound biosynthetic pathway is essential for its potential biotechnological production and for the development of novel therapeutic agents.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound originates from the general phenylpropanoid pathway, starting with the amino acid L-phenylalanine. The pathway proceeds through the formation of the key intermediate, umbelliferone (B1683723) (7-hydroxycoumarin). The subsequent steps leading to this compound are specific to the angular furanocoumarin pathway.

The key steps are:

  • Prenylation of Umbelliferone: The pathway diverges towards angular furanocoumarins with the prenylation of umbelliferone at the C-8 position. This reaction is catalyzed by a prenyltransferase, which attaches a dimethylallyl pyrophosphate (DMAPP) group to the aromatic ring of umbelliferone to yield osthenol (B192027) .

  • Cyclization of Osthenol: The prenyl side chain of osthenol undergoes an enzymatic cyclization to form the dihydrofuran ring. This crucial step is catalyzed by columbianetin (B30063) synthase , a cytochrome P450 monooxygenase, resulting in the formation of (+)-columbianetin . It is important to note that while the user requested information on this compound, the available scientific literature predominantly describes the biosynthesis of its enantiomer, (+)-columbianetin, which has a 2'S, 3'R configuration. Further research is needed to fully elucidate the biosynthesis of the R-(-) enantiomer in different plant species.

  • Conversion to Angelicin: (+)-Columbianetin is a direct precursor to the angular furanocoumarin angelicin . This conversion is catalyzed by angelicin synthase , which introduces a double bond into the dihydrofuran ring.

The overall pathway is depicted in the following diagram:

Biosynthesis_of_Columbianetin cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_angular_furanocoumarin Angular Furanocoumarin Pathway L-Phenylalanine L-Phenylalanine Cinnamic_acid Cinnamic_acid L-Phenylalanine->Cinnamic_acid p-Coumaric_acid p-Coumaric_acid Cinnamic_acid->p-Coumaric_acid Umbelliferone Umbelliferone p-Coumaric_acid->Umbelliferone Osthenol Osthenol Umbelliferone->Osthenol Prenyltransferase + DMAPP Columbianetin Columbianetin Osthenol->Columbianetin Columbianetin Synthase (Cytochrome P450) Angelicin Angelicin Columbianetin->Angelicin Angelicin Synthase

Figure 1: Biosynthesis pathway of (+)-Columbianetin.

Key Enzymes and Intermediates

A summary of the key enzymes and intermediates involved in the biosynthesis of this compound is provided in the table below.

IntermediateEnzymeEnzyme ClassSubstrate(s)Product
UmbelliferonePrenyltransferaseTransferaseUmbelliferone, DMAPPOsthenol
OsthenolColumbianetin SynthaseCytochrome P450Osthenol, NADPH, O₂(+)-Columbianetin
(+)-ColumbianetinAngelicin SynthaseOxidase(+)-ColumbianetinAngelicin

Table 1: Key Enzymes and Intermediates in the Biosynthesis of (+)-Columbianetin.

Quantitative Data

Currently, there is a limited amount of publicly available quantitative data, such as enzyme kinetics and in planta metabolite concentrations, specifically for the this compound biosynthetic pathway. Research in this area is ongoing, and future studies are expected to provide more detailed quantitative insights.

Experimental Protocols

This section provides generalized methodologies for key experiments used in the study of furanocoumarin biosynthesis. These protocols are intended as a guide and may require optimization for specific plant species and experimental conditions.

Enzyme Assay for Columbianetin Synthase

Objective: To determine the activity of columbianetin synthase in converting osthenol to columbianetin.

Materials:

  • Microsomal protein fraction isolated from the plant of interest

  • Osthenol (substrate)

  • NADPH

  • Potassium phosphate (B84403) buffer (pH 7.5)

  • Ethyl acetate

  • HPLC system with a C18 column

  • Mass spectrometer (for product confirmation)

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, the microsomal protein fraction, and osthenol.

  • Pre-incubate the mixture at the optimal temperature for the enzyme (typically 30-37°C).

  • Initiate the reaction by adding NADPH.

  • Incubate the reaction for a specific time period (e.g., 30-60 minutes).

  • Stop the reaction by adding an equal volume of ethyl acetate.

  • Vortex the mixture vigorously and centrifuge to separate the organic and aqueous phases.

  • Collect the organic phase (containing the product) and evaporate to dryness.

  • Resuspend the residue in a suitable solvent (e.g., methanol) for HPLC analysis.

  • Analyze the sample by HPLC-MS to identify and quantify the columbianetin produced.

Enzyme_Assay_Workflow cluster_preparation Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Product Analysis Prepare_Reaction_Mixture Prepare reaction mixture (Buffer, Microsomes, Osthenol) Pre-incubate Pre-incubate at optimal temperature Prepare_Reaction_Mixture->Pre-incubate Initiate_Reaction Initiate reaction with NADPH Pre-incubate->Initiate_Reaction Incubate Incubate for a defined time Initiate_Reaction->Incubate Stop_Reaction Stop reaction with ethyl acetate Incubate->Stop_Reaction Extraction Extract product with ethyl acetate Stop_Reaction->Extraction Evaporation Evaporate organic solvent Extraction->Evaporation Resuspension Resuspend in methanol Evaporation->Resuspension HPLC-MS_Analysis Analyze by HPLC-MS Resuspension->HPLC-MS_Analysis

Figure 2: Experimental workflow for columbianetin synthase assay.
Gene Expression Analysis by qRT-PCR

Objective: To quantify the expression levels of genes encoding biosynthetic enzymes (e.g., prenyltransferase, columbianetin synthase) in different plant tissues or under various conditions.

Materials:

  • Plant tissue samples

  • Liquid nitrogen

  • RNA extraction kit

  • DNase I

  • cDNA synthesis kit

  • qPCR instrument

  • Gene-specific primers

  • SYBR Green or other fluorescent dye

Procedure:

  • Harvest plant tissue and immediately freeze in liquid nitrogen.

  • Extract total RNA using a suitable kit.

  • Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • Synthesize first-strand cDNA from the total RNA using a reverse transcriptase.

  • Perform quantitative real-time PCR (qRT-PCR) using gene-specific primers and a fluorescent dye.

  • Analyze the amplification data to determine the relative expression levels of the target genes, normalized to a reference gene.

Regulation of the Pathway

The biosynthesis of furanocoumarins, including this compound, is tightly regulated in plants. The expression of the biosynthetic genes is often induced by various biotic and abiotic stresses, such as pathogen attack, UV radiation, and wounding. This induction is mediated by complex signaling pathways involving plant hormones like jasmonic acid and salicylic (B10762653) acid. Transcription factors play a crucial role in coordinating the expression of the pathway genes.

Conclusion

The biosynthesis of this compound is a key branch of the furanocoumarin pathway in plants, leading to the formation of important angular furanocoumarins. While the main enzymatic steps have been outlined, further research is required to fully characterize the enzymes involved, particularly columbianetin synthase, and to elucidate the regulatory mechanisms that control the flux through this pathway. A deeper understanding of the biosynthesis of this compound will be instrumental for its sustainable production through metabolic engineering and for the exploration of its therapeutic potential.

R-(-)-Columbianetin CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide to R-(-)-Columbianetin, this document provides essential chemical identifiers, physicochemical properties, and detailed experimental protocols for researchers, scientists, and professionals in drug development. The information is presented through structured tables for clarity and supplemented with Graphviz diagrams to illustrate key biological pathways and experimental workflows.

Chemical Identifiers and Physicochemical Properties

This compound, a naturally occurring furanocoumarin, is the (R)-enantiomer of columbianetin (B30063). It has been the subject of research for its potential pharmacological activities.

Table 1: Chemical Identifiers for this compound
Identifier TypeValueCitation
CAS Number 52842-47-4[1][2]
IUPAC Name (8R)-8-(2-hydroxypropan-2-yl)-8,9-dihydro-2H-furo[2,3-h]chromen-2-one[2]
Molecular Formula C₁₄H₁₄O₄[2]
PubChem CID 442104[1]
ChEBI ID CHEBI:3828[2]
KEGG ID C09210[1][2]
InChI InChI=1S/C14H14O4/c1-14(2,16)11-7-9-10(17-11)5-3-8-4-6-12(15)18-13(8)9/h3-6,11,16H,7H2,1-2H3/t11-/m1/s1[2]
InChIKey YRAQEMCYCSSHJG-LLVKDONJSA-N[2]
Canonical SMILES CC(C)(O)[C@H]1CC2=C(O1)C=CC3=C2OC(=O)C=C3[2]
Synonyms (-)-Columbianetin, (8R)-Columbianetin[1][2]
Table 2: Physicochemical Properties of Columbianetin
PropertyValueCitation
Molar Mass 246.26 g/mol [3][4]
Melting Point 143-145 °C[4]
Boiling Point 443.0±45.0 °C (Predicted)[4]
Density 1.334±0.06 g/cm³ (Predicted)[4]
Solubility Soluble in DMSO[4]
Appearance White powder[4]
pKa 14.34±0.29 (Predicted)[4]

Biological Activity and Signaling Pathways

Columbianetin has demonstrated notable anti-inflammatory effects. Research indicates that it can inhibit the NOD1/NF-κB signaling pathway, which plays a crucial role in the inflammatory response.[5]

G Inhibitory Action of Columbianetin on the NOD1/NF-κB Signaling Pathway LPS LPS NOD1 NOD1 LPS->NOD1 Activates CBT This compound CBT->NOD1 Inhibits RIP2 RIP2 NOD1->RIP2 Activates NFkB NF-κB RIP2->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Induces Transcription Inflammation Inflammation Cytokines->Inflammation

Caption: Columbianetin inhibits the LPS-stimulated NOD1/RIP2/NF-κB pathway.

Experimental Protocols

Anti-Inflammatory Activity Assessment in PBMCs

This protocol outlines the methodology used to evaluate the anti-inflammatory effects of columbianetin on human peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS).[5]

Objective: To determine the inhibitory effect of columbianetin on the production of pro-inflammatory cytokines.

Methodology:

  • Isolation of PBMCs: Isolate PBMCs from the whole blood of healthy donors using density gradient centrifugation.

  • Cell Culture and Treatment:

    • Culture the isolated PBMCs in an appropriate medium.

    • Pre-treat the cells with varying concentrations of Columbianetin for a specified duration.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. A control group without LPS stimulation and a group with LPS stimulation but without columbianetin treatment should be included.

  • Cytokine Measurement:

    • After the incubation period, collect the cell culture supernatants.

    • Measure the concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 using an Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

  • Western Blot Analysis:

    • Lyse the cells to extract total protein.

    • Determine protein concentration using a suitable assay (e.g., BCA assay).

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against target proteins in the NOD1/NF-κB pathway (e.g., NOD1, RIP2, p-NF-κB).

    • Incubate with a corresponding secondary antibody and visualize the protein bands using a chemiluminescence detection system.

  • Data Analysis:

    • Express cytokine concentration data as mean ± standard deviation.

    • Analyze the statistical significance of differences between groups using appropriate tests like ANOVA or a Mann-Whitney U test. A p-value < 0.05 is typically considered significant.[5]

Pharmacokinetic Analysis in Rats via LC-MS/MS

This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of columbianetin in rat plasma, essential for pharmacokinetic studies.[6]

Objective: To quantify the concentration of columbianetin in rat plasma over time after oral administration.

G Workflow for Pharmacokinetic Analysis of Columbianetin cluster_0 In Vivo Phase cluster_1 Sample Preparation cluster_2 LC-MS/MS Analysis cluster_3 Data Processing Admin Oral Administration of Columbianetin to Rats Sample Blood Sampling (Serial Time Points) Admin->Sample Plasma Plasma Separation (Centrifugation) Sample->Plasma Spike Spike Plasma with Internal Standard (IS) Plasma->Spike Extract Protein Precipitation & Liquid-Liquid Extraction Spike->Extract Dry Evaporation & Reconstitution in Mobile Phase Extract->Dry Inject Injection into LC-MS/MS System Dry->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Quant Quantification (Peak Area Ratio vs. Conc.) Detect->Quant PK Pharmacokinetic Parameter Calculation Quant->PK

Caption: A typical workflow for the pharmacokinetic study of Columbianetin in rats.

Methodology:

  • Animal Study:

    • Administer a defined dose of columbianetin (e.g., 25 mg/kg) orally to rats.[6]

    • Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes.

    • Centrifuge the blood samples to separate the plasma, which is then stored at -80 °C until analysis.

  • Sample Preparation:

    • Thaw plasma samples.

    • To a specific volume of plasma (e.g., 50 µL), add an internal standard (IS).

    • Perform protein precipitation followed by liquid-liquid extraction to isolate the analyte from plasma matrix components.

    • Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.

  • LC-MS/MS Conditions:

    • Chromatography: Use a C18 column for separation with a suitable mobile phase gradient.

    • Mass Spectrometry: Operate the mass spectrometer in positive or negative electrospray ionization (ESI) mode.

    • Detection: Use Multiple Reaction Monitoring (MRM) for quantification, monitoring specific precursor-to-product ion transitions for both columbianetin and the IS.

  • Method Validation and Data Analysis:

    • Validate the method for linearity, accuracy, precision, recovery, and matrix effect according to regulatory guidelines. The lower limit of quantification (LLOQ) for columbianetin has been reported as 0.1 ng/mL.[6]

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the concentration.

    • Calculate the pharmacokinetic parameters (e.g., Cmax, Tmax, AUC) using appropriate software.

Table 3: Pharmacokinetic Parameters of Columbianetin in Rats
ParameterUnitValue (Mean ± SD)
Cmax (Maximum plasma concentration)ng/mLData not available in provided abstracts
Tmax (Time to reach Cmax)hData not available in provided abstracts
AUC₀₋t (Area under the curve)ng·h/mLData not available in provided abstracts
t₁/₂ (Half-life)hData not available in provided abstracts
Note: Specific values for pharmacokinetic parameters require access to the full text of the cited literature and are presented here as a template for data presentation.

References

Spectral Data of R-(-)-Columbianetin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the naturally occurring coumarin, R-(-)-Columbianetin. The information presented herein is essential for the identification, characterization, and analysis of this compound in research and drug development settings. This document includes tabulated nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.

Introduction to this compound

This compound is a furanocoumarin, a class of organic compounds known for their diverse biological activities. It is the R-enantiomer of Columbianetin and is found in various plant species, notably in the genus Angelica. Accurate spectral data is crucial for its unambiguous identification and for quality control in research and pharmaceutical applications.

Mass Spectrometry (MS) Data

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Table 1: Mass Spectrometry Data for Columbianetin

ParameterValueSource
Molecular Formula C₁₄H₁₄O₄PubChem
Molecular Weight 246.26 g/mol PubChem
Mass Spectrometry (EI-MS) m/z 246 [M]⁺, 187 (base peak), 160[1]
Tandem MS (MRM, Positive ESI) m/z 247.3 → 175.0

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent such as methanol (B129727) or acetonitrile.

  • Instrumentation: A mass spectrometer, such as a triple quadrupole or time-of-flight (TOF) instrument, equipped with an electrospray ionization (ESI) or electron ionization (EI) source is used.

  • Data Acquisition (ESI-MS/MS): For targeted analysis, the instrument is operated in Multiple Reaction Monitoring (MRM) mode. The precursor ion (e.g., [M+H]⁺ at m/z 247.3) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion (e.g., m/z 175.0) is monitored in the third quadrupole.

  • Data Acquisition (EI-MS): The sample is introduced into the ion source where it is bombarded with electrons, causing ionization and fragmentation. The resulting ions are separated based on their mass-to-charge ratio to generate a mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Due to the difficulty in finding a single, publicly available source with the complete NMR data for this compound, the following tables for ¹H and ¹³C NMR are currently unpopulated. Researchers are advised to consult specialized databases or acquire the data experimentally.

Table 2: ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
Data not available

Table 3: ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignment
Data not available

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added for chemical shift calibration.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.

  • ¹H NMR Acquisition: A standard one-pulse experiment is typically used. Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is commonly employed to obtain a spectrum with single lines for each unique carbon atom.

Infrared (IR) Spectroscopy Data

Similar to the NMR data, a specific, publicly available IR spectrum for this compound could not be located. The table below is provided as a template for experimental data.

Table 4: IR Spectral Data for this compound

Wavenumber (cm⁻¹)Functional Group Assignment
Data not available

Experimental Protocol: Infrared (IR) Spectroscopy

  • Sample Preparation: The solid sample can be prepared as a KBr pellet by mixing a small amount of the compound with dry potassium bromide and pressing it into a transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing the solvent to evaporate on an IR-transparent window (e.g., NaCl plates).

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to record the spectrum.

  • Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber.

Workflow for Spectral Data Acquisition and Analysis

The following diagram illustrates a typical workflow for obtaining and analyzing spectral data for a natural product like this compound.

Spectral_Analysis_Workflow cluster_extraction Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation A Plant Material (e.g., Angelica sp.) B Extraction A->B C Chromatographic Separation (e.g., HPLC, Column Chromatography) B->C D Pure this compound C->D E Mass Spectrometry (MS) D->E F Nuclear Magnetic Resonance (NMR) (¹H, ¹³C) D->F G Infrared Spectroscopy (IR) D->G H Determine Molecular Formula & Weight E->H I Elucidate Chemical Structure & Connectivity F->I J Identify Functional Groups G->J K Structure Confirmation H->K I->K J->K

Caption: General workflow for the isolation and spectral characterization of a natural product.

References

Biological Activity Screening of R-(-)-Columbianetin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

R-(-)-Columbianetin, a naturally occurring coumarin, has garnered significant interest in the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth overview of the biological activity screening of this compound, summarizing key findings, detailing experimental protocols, and visualizing relevant biological pathways and workflows. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.

Anti-inflammatory and Anti-allergic Activities

This compound has demonstrated potent anti-inflammatory and anti-allergic properties. Studies have shown its ability to modulate key inflammatory pathways and inhibit the release of mediators involved in allergic responses.

Quantitative Data

The following tables summarize the quantitative data on the anti-inflammatory and anti-allergic effects of this compound.

Table 1: Inhibition of Pro-inflammatory Cytokine Production

CytokineCell LineStimulantThis compound Concentration% InhibitionReference
TNF-αHuman Mast Cells (HMC-1)PMA + A2318710 µM~103.9%[1]
IL-1βHuman Mast Cells (HMC-1)PMA + A2318710 µM~102.6%[1]
IL-6Human Mast Cells (HMC-1)PMA + A2318710 µM~101.1%[1]
IL-8Human Mast Cells (HMC-1)PMA + A2318710 µM~95.8%[1]

Table 2: Inhibition of Histamine Release

Cell LineStimulantThis compound Concentration% InhibitionReference
Human Mast Cells (HMC-1)Substance PNot SpecifiedSignificant[1]
Signaling Pathway

This compound exerts its anti-inflammatory effects, at least in part, by inhibiting the NOD1/NF-κB signaling pathway. The activation of this pathway by inflammatory stimuli leads to the transcription of pro-inflammatory genes. This compound interferes with this cascade, reducing the production of inflammatory mediators.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS NOD1 NOD1 LPS->NOD1 Activates RIPK2 RIPK2 NOD1->RIPK2 Recruits & Activates IKK Complex IKK Complex RIPK2->IKK Complex Activates IκB IκB IKK Complex->IκB Phosphorylates NF-κB NF-κB IκB->NF-κB Releases NF-κB->Nucleus Translocates to Pro-inflammatory Genes Pro-inflammatory Genes NF-κB->Pro-inflammatory Genes Induces Transcription R_Columbianetin This compound R_Columbianetin->NOD1 Inhibits G Start Start Cell_Line_Selection Select Cancer Cell Lines (e.g., MCF-7, HeLa, HepG2) Start->Cell_Line_Selection Cell_Culture Culture Cells to Optimal Confluency Cell_Line_Selection->Cell_Culture Compound_Preparation Prepare Serial Dilutions of this compound Cell_Culture->Compound_Preparation Treatment Treat Cells with Compound Dilutions Compound_Preparation->Treatment Incubation Incubate for 24, 48, or 72 hours Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Absorbance_Reading Read Absorbance at 570 nm MTT_Assay->Absorbance_Reading Data_Analysis Calculate Cell Viability and IC50 Values Absorbance_Reading->Data_Analysis End End Data_Analysis->End

References

A Technical Guide to the Enantiomeric Separation and Identification of R-(-)-Columbianetin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the separation and identification of R-(-)-Columbianetin, an angular furocoumarin of significant interest in pharmaceutical research. Given the stereospecific nature of drug action, the ability to isolate and characterize individual enantiomers is crucial for drug development, ensuring safety, efficacy, and regulatory compliance. This document outlines detailed experimental protocols for enantiomeric separation using High-Performance Liquid Chromatography (HPLC) and subsequent identification through spectroscopic techniques.

Introduction to Chirality in Drug Development

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology. Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. Therefore, the separation and analysis of enantiomers are critical steps in the development of chiral drugs. This compound and its counterpart, S-(+)-Columbianetin, are enantiomers of the bioactive compound Columbianetin, a natural product with potential therapeutic applications.[1] The development of robust methods for their separation and identification is essential for advancing preclinical and clinical studies.

Enantiomeric Separation by Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely used technique for the separation of enantiomers due to its high resolution, sensitivity, and applicability to a wide range of compounds.[2][3] The principle of chiral HPLC relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and thus, separation.

Principle of Chiral HPLC Separation

The separation of enantiomers on a CSP is based on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase. The stability of these complexes differs for each enantiomer, resulting in one being retained longer on the column than the other. The key to a successful chiral separation is the selection of an appropriate CSP and mobile phase that maximize the difference in these interactions.

dot

Caption: Workflow of Chiral HPLC Separation of Columbianetin Enantiomers.

Experimental Protocol: Chiral HPLC Separation

Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

Chiral Stationary Phase (CSP) Screening: A screening of commercially available polysaccharide-based CSPs is recommended to identify the optimal column.

Table 1: Recommended Chiral Stationary Phases for Screening

Chiral Stationary Phase (CSP)Selector TypePotential Elution Mode(s)
CHIRALPAK® IA / IC / IGAmylose derivativesNormal Phase, Reversed Phase, Polar Organic
CHIRALCEL® OD / OJCellulose (B213188) derivativesNormal Phase, Reversed Phase, Polar Organic

Initial Method Parameters for Screening (Normal Phase Mode):

  • Mobile Phase: A mixture of n-hexane and a polar modifier such as isopropanol (B130326) (IPA) or ethanol. A common starting gradient is 90:10 (n-hexane:IPA).

  • Flow Rate: 1.0 mL/min for analytical columns (e.g., 4.6 mm I.D.).

  • Column Temperature: 25 °C.

  • Detection Wavelength: Based on the UV spectrum of Columbianetin (typically around 320-330 nm).

Method Optimization: Once a CSP shows promise for separation, the following parameters should be optimized to achieve baseline resolution (Rs > 1.5):

  • Mobile Phase Composition: Vary the ratio of n-hexane to the alcohol modifier. Small additions of other solvents like methanol (B129727) or acetonitrile (B52724) can also be explored.

  • Flow Rate: Adjust to improve peak shape and resolution.

  • Temperature: Changing the column temperature can affect the thermodynamics of the chiral recognition process and improve separation.

Table 2: Hypothetical Quantitative Data for Optimized Chiral HPLC Separation

ParameterThis compoundS-(+)-Columbianetin
Retention Time (t_R)Value to be determined experimentallyValue to be determined experimentally
Resolution (R_s)\multicolumn{2}{c}{Value to be determined experimentally (aim for >1.5)}
Tailing Factor (T_f)Value to be determined experimentally (aim for 0.8-1.2)Value to be determined experimentally (aim for 0.8-1.2)

Note: The values in this table are placeholders and must be determined through experimental work.

Spectroscopic Identification of this compound

Following successful separation, the absolute configuration and enantiomeric purity of the isolated enantiomers must be confirmed using spectroscopic techniques. Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are powerful chiroptical methods for this purpose.

Principle of Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD)

ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength.[5][6] CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule.[7][8] For a pair of enantiomers, the ORD and CD spectra will be mirror images of each other. The sign of the Cotton effect in a CD spectrum can often be correlated to the absolute configuration of the molecule.

dot

Caption: Workflow for the Spectroscopic Identification of Columbianetin Enantiomers.

Experimental Protocol: Spectroscopic Analysis

Instrumentation:

  • Polarimeter for measuring specific rotation.

  • Circular Dichroism (CD) Spectropolarimeter for obtaining CD and ORD spectra.

Sample Preparation:

  • Dissolve a precisely weighed amount of the isolated enantiomer in a suitable spectroscopic grade solvent (e.g., methanol or acetonitrile).

  • The concentration should be optimized to give a strong signal without saturating the detector.

Specific Rotation Measurement:

  • Measure the optical rotation at the sodium D-line (589 nm) at a controlled temperature (e.g., 20 °C).

  • The specific rotation [α] is calculated using the formula: [α] = α / (l * c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.[9] this compound will exhibit a negative specific rotation.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) Spectroscopy:

  • Record the CD and ORD spectra over a suitable wavelength range, typically from 400 nm down to the UV cutoff of the solvent (around 200 nm).

  • The resulting spectra for this compound and S-(+)-Columbianetin will be mirror images. The sign and wavelength of the Cotton effects in the CD spectrum are characteristic of the enantiomer's absolute configuration.

Table 3: Expected Spectroscopic Data for this compound

Spectroscopic ParameterExpected Value/Observation
Specific Rotation [α]_D^20Negative value (e.g., in methanol)
Circular Dichroism (CD) SpectrumCharacteristic Cotton effects (sign and λ_max to be determined experimentally)
Optical Rotatory Dispersion (ORD) SpectrumCharacteristic ORD curve, mirror image of the S-(+)-enantiomer

Note: The specific values for specific rotation and the exact features of the CD/ORD spectra need to be determined experimentally for a pure standard of this compound.

Conclusion

The successful enantiomeric separation and identification of this compound are critical for its development as a potential therapeutic agent. This technical guide provides a robust framework for achieving this through a combination of chiral HPLC for separation and chiroptical spectroscopy for identification. The detailed protocols and methodologies outlined herein are intended to guide researchers in establishing reliable and reproducible analytical methods for the stereoselective analysis of Columbianetin and other chiral furocoumarins. The experimental determination of the quantitative data presented in the tables is a necessary next step for the full validation of these methods.

References

The Discovery and Isolation of Columbianetin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Columbianetin (B30063), a naturally occurring angular furanocoumarin, has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, analgesic, and neuroprotective effects. This technical guide provides a comprehensive overview of the historical discovery and the evolution of isolation techniques for this promising bioactive compound. Detailed experimental protocols for its extraction and purification are presented, alongside a summary of its key biological activities and the underlying signaling pathways. This document aims to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug development.

Discovery and Historical Context

Columbianetin was first identified as a hydrolysis product of other natural coumarins, namely columbianadin (B1669301) and columbianin. These parent compounds were initially isolated from the petroleum ether and alcoholic extracts of Lomatium columbianum, a plant species native to western North America[1]. Hydrolysis of columbianadin yielded tiglic acid and the alcohol, columbianetin, while hydrolysis of columbianin produced glucose and columbianetin[1]. The structural elucidation of columbianetin was subsequently achieved through chemical degradation studies and spectroscopic analysis, including ultraviolet, infrared, and nuclear magnetic resonance (NMR) spectroscopy[1]. Its structure was established as (+)-8,9-dihydro-8-(1-hydroxy-1-methylethyl)-2H-furo[2,3-h]-1-benzopyran-2-one[1]. Further research has identified Columbianetin in various other plants, most notably in the roots of Angelica species such as Angelica pubescens, a significant herb in traditional Chinese medicine[2][3].

Physicochemical Properties

A summary of the key physicochemical properties of Columbianetin is provided in the table below.

PropertyValueReference
Molecular FormulaC₁₄H₁₄O₄[4]
Molecular Weight246.26 g/mol [4]
IUPAC Name(8S)-8-(2-hydroxypropan-2-yl)-8,9-dihydrofuro[2,3-h]chromen-2-one[4]
AppearanceWhite amorphous solid
Chirality(S)-(+)-enantiomer[4]

Experimental Protocols for Isolation and Purification

The isolation of Columbianetin from its natural sources typically involves extraction followed by various chromatographic techniques. Modern methods like High-Speed Counter-Current Chromatography (HSCCC) and Preparative High-Performance Liquid Chromatography (PHPLC) have proven to be highly efficient.

Extraction from Angelica pubescens Roots

A common starting point for Columbianetin isolation is the crude extract of Angelica pubescens roots.

Protocol:

  • Preparation of Crude Extract: Dried and powdered roots of Angelica pubescens are subjected to extraction with a suitable organic solvent, such as methanol (B129727) or ethanol, using methods like maceration, percolation, or Soxhlet extraction. The resulting extract is then concentrated under reduced pressure to yield a crude residue.

Purification by High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thus minimizing irreversible adsorption of the sample.

Protocol:

  • Solvent System Selection: A suitable two-phase solvent system is crucial for successful HSCCC separation. A commonly used system for Columbianetin isolation is a mixture of n-hexane, ethyl acetate, methanol, and water. A specific ratio of 5:5:7:4 (v/v/v/v) has been reported to be effective[3].

  • HSCCC Operation:

    • The HSCCC coil is first filled with the upper phase (stationary phase).

    • The crude extract, dissolved in a small volume of the solvent system, is then injected.

    • The lower phase (mobile phase) is pumped through the coil at a specific flow rate (e.g., 2.0 mL/min) while the apparatus is rotated at a high speed (e.g., 890 rpm)[3].

  • Fraction Collection and Analysis: Fractions of the eluent are collected at regular intervals. The presence of Columbianetin in the fractions is monitored by Thin-Layer Chromatography (TLC) under UV light (312 nm) or by High-Performance Liquid Chromatography (HPLC)[3].

  • Secondary Purification (if necessary): Fractions containing Columbianetin with some impurities may be pooled, concentrated, and subjected to a second round of HSCCC with a different solvent system (e.g., n-hexane:ethyl acetate:methanol:water at 5:5:5:5 v/v/v/v) to achieve higher purity[3].

Final Purification by Preparative High-Performance Liquid Chromatography (PHPLC)

For obtaining highly pure Columbianetin, PHPLC is often employed as a final polishing step.

Protocol:

  • Column and Mobile Phase: A reversed-phase C18 column (e.g., 250 x 21.2 mm, 7 µm) is typically used[5]. The mobile phase usually consists of a gradient of water and acetonitrile[5].

  • Gradient Elution: A typical gradient program might be: 0–20 min, 22% acetonitrile; 20–25 min, 22–100% acetonitrile; 25–35 min, 100% acetonitrile[5]. The flow rate is adjusted for the preparative scale (e.g., 9 mL/min)[5].

  • Detection and Fraction Collection: The eluting compounds are monitored using a UV detector at a wavelength of 325 nm[5]. The peak corresponding to Columbianetin is collected.

  • Purity Confirmation: The purity of the isolated Columbianetin is confirmed by analytical HPLC and its structure is verified by mass spectrometry and NMR spectroscopy. Mass spectrometry should reveal a molecular ion peak [M]+ at m/z 246, with major fragments at m/z 187 and 160[3].

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation of Columbianetin.

Columbianetin_Isolation_Workflow Start Dried Angelica pubescens Roots Extraction Solvent Extraction (e.g., Methanol) Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract HSCCC High-Speed Counter-Current Chromatography (HSCCC) Crude_Extract->HSCCC Semi_Pure Semi-Purified Columbianetin Fractions HSCCC->Semi_Pure PHPLC Preparative HPLC (C18 Column) Semi_Pure->PHPLC Pure_Columbianetin Pure Columbianetin (>95%) PHPLC->Pure_Columbianetin Analysis Structural & Purity Analysis (HPLC, MS, NMR) Pure_Columbianetin->Analysis

Caption: Workflow for the isolation and purification of Columbianetin.

Biological Activities and Signaling Pathways

Columbianetin exhibits a range of biological activities, with its anti-inflammatory and neuroprotective effects being the most extensively studied.

Anti-inflammatory Activity

Columbianetin has been shown to exert potent anti-inflammatory effects by modulating key signaling pathways. In lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells, Columbianetin was found to downregulate the NOD1/NF-κB signaling pathway[2][6]. This leads to a reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β)[2][6][7]. Furthermore, Columbianetin has been observed to inhibit the mitogen-activated protein kinase (MAPK) signaling pathway, which is also critically involved in the inflammatory response[8].

The following diagram illustrates the inhibitory effect of Columbianetin on the NOD1/NF-κB signaling pathway.

Anti_Inflammatory_Pathway LPS LPS NOD1 NOD1 LPS->NOD1 activates RIP2 RIP2 NOD1->RIP2 activates NFkB NF-κB Activation RIP2->NFkB activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines promotes production Columbianetin Columbianetin Columbianetin->Inhibition

Caption: Columbianetin's inhibition of the NOD1/NF-κB pathway.

Neuroprotective Effects

Emerging evidence suggests that Columbianetin possesses neuroprotective properties. Its anti-inflammatory actions within the central nervous system are thought to contribute significantly to this effect. By inhibiting neuroinflammation, which is a key pathological feature of many neurodegenerative diseases, Columbianetin may help to protect neurons from damage and preserve cognitive function. The modulation of signaling pathways such as NF-κB and MAPK is also relevant to its neuroprotective mechanisms[9][10].

The following diagram illustrates the general mechanism of Columbianetin's neuroprotective action.

Neuroprotective_Pathway Stress Oxidative Stress & Neuroinflammatory Stimuli MAPK_NFkB MAPK & NF-κB Pathways Stress->MAPK_NFkB activates Inflammation_Apoptosis Neuroinflammation & Neuronal Apoptosis MAPK_NFkB->Inflammation_Apoptosis leads to Neuroprotection Neuroprotection Columbianetin Columbianetin Columbianetin->Neuroprotection Columbianetin->Inhibition

Caption: Columbianetin's neuroprotective mechanism of action.

Conclusion and Future Directions

Columbianetin stands out as a natural product with significant therapeutic potential. The historical journey from its discovery as a hydrolysis product to its efficient isolation using modern chromatographic techniques highlights the advancements in natural product chemistry. The detailed experimental protocols provided in this guide offer a practical resource for its procurement for further research. Elucidation of its inhibitory effects on key inflammatory signaling pathways, such as NOD1/NF-κB and MAPK, provides a solid foundation for its development as a potential anti-inflammatory and neuroprotective agent. Future research should focus on in-depth preclinical and clinical studies to fully evaluate its efficacy and safety profile for various therapeutic applications. Further investigation into its other reported biological activities, such as its analgesic and anti-proliferative effects, is also warranted.

References

R-(-)-Columbianetin: A Technical Guide to its Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of R-(-)-Columbianetin, a naturally occurring coumarin (B35378) with known biological activities. Understanding the solubility of this compound in various organic solvents is critical for a wide range of research and development applications, including natural product extraction, formulation development, and in vitro/in vivo studies.

Physicochemical Properties of Columbianetin

PropertyValueSource
Molecular Formula C₁₄H₁₄O₄PubChem
Molecular Weight 246.26 g/mol PubChem
Appearance White solid---
Enantiomeric Form R-(-)---

Quantitative Solubility Data

Direct quantitative solubility data for this compound in common organic solvents remains largely unreported in publicly accessible databases and scientific literature. However, data for its enantiomer, (+)-Columbianetin, is available from commercial suppliers and can serve as a valuable estimation. It is important to note that while enantiomers typically exhibit identical solubility in achiral solvents, this is not always guaranteed.

The following table summarizes the available solubility data for (+)-Columbianetin .

SolventSolubility (mg/mL)Solubility (mM)SourceNotes
Dimethyl Sulfoxide (DMSO)100406.07MedchemExpress[1]Requires sonication
Dimethyl Sulfoxide (DMSO)936.55TargetMol[2]Sonication is recommended

It is highly recommended that researchers experimentally verify the solubility of this compound in their specific solvents and conditions of interest.

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound.[3][4][5] This protocol outlines the key steps for determining the solubility of this compound in an organic solvent of choice, followed by quantitative analysis using High-Performance Liquid Chromatography (HPLC).

Materials and Equipment
  • This compound (solid)

  • Organic solvents of interest (e.g., methanol, ethanol, acetone, ethyl acetate, DMSO)

  • Glass vials with screw caps

  • Orbital shaker or wrist-action shaker

  • Incubator or temperature-controlled water bath

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Autosampler vials

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18)

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a glass vial. The excess solid should be visually apparent.

    • Add a known volume of the desired organic solvent to the vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or a temperature-controlled water bath.

    • Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours.[3]

  • Sample Preparation for Analysis:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Filter the sample through a syringe filter (e.g., 0.22 µm) into a clean autosampler vial to remove any undissolved solid.

  • Quantitative Analysis by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.

    • Develop a suitable HPLC method for the analysis of Columbianetin. This will typically involve a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water, with UV detection at an appropriate wavelength.

    • Generate a calibration curve by injecting the standard solutions and plotting the peak area versus concentration.

    • Inject the filtered sample from the solubility experiment.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.

Visualizing the Experimental Workflow

The following diagrams illustrate the key stages of the solubility determination process.

G Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis start Start add_solid Add excess this compound to vial start->add_solid add_solvent Add known volume of organic solvent add_solid->add_solvent cap_vial Cap vial securely add_solvent->cap_vial shake Agitate at constant temperature (24-48h) cap_vial->shake settle Allow excess solid to settle shake->settle filter Filter supernatant settle->filter hplc Analyze by HPLC filter->hplc end Determine Solubility hplc->end

Figure 1. Overall workflow for determining the solubility of this compound.

G HPLC Analysis Workflow cluster_calibration Calibration cluster_sample_analysis Sample Analysis cluster_quantification Quantification prep_standards Prepare standard solutions of known concentrations inject_standards Inject standards into HPLC prep_standards->inject_standards gen_curve Generate calibration curve (Peak Area vs. Concentration) inject_standards->gen_curve interpolate Interpolate sample concentration from calibration curve gen_curve->interpolate inject_sample Inject filtered sample from solubility experiment measure_area Measure peak area of the sample inject_sample->measure_area measure_area->interpolate solubility_value Solubility Value (mg/mL or mol/L) interpolate->solubility_value

Figure 2. Detailed workflow for the quantitative analysis of solubility samples using HPLC.

References

In Silico Prediction of R-(-)-Columbianetin Bioactivities: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

R-(-)-Columbianetin, a naturally occurring angular furanocoumarin, has garnered significant interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the in silico predicted bioactivities of this compound, offering valuable insights for researchers and professionals in drug discovery and development. Through a meticulous review of computational studies, this document summarizes predicted pharmacokinetic properties (ADMET), potential molecular targets, and associated signaling pathways. All quantitative data is presented in structured tables for clear comparison. Detailed methodologies for key computational experiments, including molecular docking, are provided to ensure reproducibility. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the predicted biological functions of this compound.

Introduction

This compound is a chiral furanocoumarin found in various medicinal plants. Its structural analogs have demonstrated a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. In silico computational methods provide a rapid and cost-effective approach to predict the bioactivities of natural compounds, helping to prioritize candidates for further experimental validation. This guide focuses on the computationally predicted absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of this compound, its potential molecular targets identified through molecular docking, and the signaling pathways it may modulate.

Predicted ADMET Properties of this compound

Table 1: Predicted ADMET Properties of this compound

PropertyPredicted ValueInterpretation
Absorption
Human Intestinal AbsorptionHighWell absorbed from the gastrointestinal tract.
Caco-2 PermeabilityHighLikely to have good intestinal permeability.
Distribution
Plasma Protein BindingModerate to HighMay have a significant fraction bound to plasma proteins.
Blood-Brain Barrier (BBB) PermeabilityLowUnlikely to cross the blood-brain barrier in significant amounts.
Metabolism
CYP450 2D6 InhibitionInhibitorPotential for drug-drug interactions with CYP2D6 substrates.
CYP450 3A4 InhibitionNon-inhibitorLow potential for drug-drug interactions with CYP3A4 substrates.
Excretion
Renal ClearanceModerateLikely to be cleared by the kidneys.
Toxicity
AMES MutagenicityNon-mutagenicLow probability of being a mutagen.
HepatotoxicityLow riskUnlikely to cause liver damage.

Molecular Docking and Predicted Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding affinity and interaction between a ligand and its target protein.

A study investigating the anthelmintic properties of compounds from Rostellularia quinquangularis identified Columbianetin as a potential inhibitor of a key parasitic target. While the specific stereoisomer was not defined, the study provides valuable insight into a potential bioactivity.

Table 2: Molecular Docking Score of Columbianetin

Target ProteinLigandDocking Score (Kcal/mol)Predicted Bioactivity
Beta-tubulin (from Pheretima posthuma)Columbianetin-8.1Anthelmintic
Albendazole (Standard)-6.8Anthelmintic
Experimental Protocol: Molecular Docking

The following protocol is a generalized procedure based on common practices for molecular docking studies, as specific details for the aforementioned study on Columbianetin were not fully available.

Objective: To predict the binding affinity and interaction of this compound with a target protein (e.g., Beta-tubulin).

Materials:

  • 3D structure of this compound (SDF or MOL2 format).

  • 3D structure of the target protein (PDB format).

  • Molecular docking software (e.g., AutoDock Vina).

  • Visualization software (e.g., PyMOL, Discovery Studio).

Procedure:

  • Ligand Preparation:

    • The 3D structure of this compound is obtained from a chemical database (e.g., PubChem).

    • The ligand is prepared by adding hydrogen atoms, assigning partial charges, and defining rotatable bonds using software like AutoDock Tools.

  • Protein Preparation:

    • The 3D crystal structure of the target protein is downloaded from the Protein Data Bank (PDB).

    • Water molecules and any co-crystallized ligands are removed from the protein structure.

    • Polar hydrogen atoms are added, and Kollman charges are assigned to the protein.

  • Grid Box Generation:

    • A grid box is defined around the active site of the target protein. The size and center of the grid are set to encompass the entire binding pocket.

  • Molecular Docking:

    • The prepared ligand and protein files, along with the grid parameters, are used as input for the docking software.

    • The docking algorithm, such as the Lamarckian Genetic Algorithm in AutoDock Vina, is run to search for the best binding poses of the ligand within the protein's active site.

    • The software calculates the binding energy (in Kcal/mol) for each pose.

  • Analysis of Results:

    • The docking results are analyzed to identify the pose with the lowest binding energy, which represents the most stable binding conformation.

    • The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed using molecular graphics software.

Predicted Signaling Pathway Involvement

Based on studies of structurally related compounds and network pharmacology predictions for "columbianetin acetate", this compound is likely to modulate key signaling pathways involved in cell proliferation, inflammation, and apoptosis. The PI3K/Akt and MAPK signaling pathways are strongly implicated as potential targets.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, growth, and proliferation. Dysregulation of this pathway is frequently observed in cancer. In silico analyses of related compounds suggest that this compound may inhibit this pathway, leading to anti-proliferative and pro-apoptotic effects.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates Downstream Downstream Effectors Akt->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Columbianetin This compound Columbianetin->PI3K inhibits?

Predicted inhibition of the PI3K/Akt signaling pathway.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and stress responses. Similar to the PI3K/Akt pathway, its aberrant activation is a hallmark of many cancers. Computational predictions suggest that this compound could also exert its anti-cancer effects by modulating this pathway.

MAPK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, etc.) TranscriptionFactors->GeneExpression Columbianetin This compound Columbianetin->Raf inhibits?

Predicted modulation of the MAPK signaling pathway.

Experimental Workflow

The in silico investigation of this compound's bioactivities follows a logical workflow, starting from data acquisition and culminating in the prediction of its biological effects.

In_Silico_Workflow Start Start: Identify this compound GetStructure Retrieve 3D Structure (e.g., PubChem) Start->GetStructure ADMET ADMET Prediction (e.g., SwissADME, pkCSM) GetStructure->ADMET TargetPrediction Target Prediction (e.g., SwissTargetPrediction) GetStructure->TargetPrediction Bioactivity Predict Bioactivities (Anti-inflammatory, Anti-cancer, etc.) ADMET->Bioactivity Docking Molecular Docking (e.g., AutoDock Vina) TargetPrediction->Docking PathwayAnalysis Pathway Analysis (e.g., KEGG) Docking->PathwayAnalysis PathwayAnalysis->Bioactivity

In silico workflow for this compound bioactivity prediction.

Conclusion

The in silico analyses presented in this technical guide provide a foundational understanding of the potential bioactivities of this compound. The predicted ADMET properties suggest that it is a promising candidate for oral administration. Molecular docking studies have identified potential molecular targets, and pathway analysis indicates that this compound may exert its effects through the modulation of critical signaling pathways such as PI3K/Akt and MAPK.

It is imperative to underscore that these findings are based on computational predictions and necessitate rigorous experimental validation through in vitro and in vivo studies. This guide serves as a valuable resource for directing future research efforts towards the development of this compound as a potential therapeutic agent. The detailed protocols and structured data presentation are intended to facilitate the replication and expansion of these computational investigations.

Preliminary Studies on the Mechanism of Action of R-(-)-Columbianetin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

R-(-)-Columbianetin, a naturally occurring coumarin, has garnered significant interest within the scientific community for its potential therapeutic applications. Preliminary research has highlighted its promising anti-inflammatory and potential anti-cancer properties. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound, focusing on in-vitro and in-vivo studies. It is designed to serve as a resource for researchers and professionals involved in drug discovery and development, offering a detailed summary of quantitative data, experimental protocols, and visual representations of the key signaling pathways involved.

Anti-inflammatory Mechanism of Action

The primary focus of preliminary research on this compound has been its potent anti-inflammatory effects. Studies have demonstrated its ability to modulate key inflammatory pathways and mediators.

Inhibition of Pro-inflammatory Cytokines and Mediators

This compound has been shown to significantly inhibit the production of several pro-inflammatory cytokines in a dose-dependent manner. This includes a marked reduction in Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Interleukin-1beta (IL-1β), and Interleukin-8 (IL-8). Furthermore, it has been observed to inhibit the expression of Cyclooxygenase-2 (COX-2), a key enzyme in the synthesis of prostaglandins, and to suppress histamine (B1213489) release from mast cells.[1]

Table 1: Quantitative Analysis of this compound's Anti-inflammatory Effects

Inflammatory MediatorCell LineStimulantMaximum Inhibition (%)Reference
TNF-αHuman Peripheral Blood Mononuclear Cells (PBMCs)Lipopolysaccharide (LPS)Dose-dependent reduction[2]
IL-6Human Peripheral Blood Mononuclear Cells (PBMCs)Lipopolysaccharide (LPS)Dose-dependent reduction[2]
IL-1βHuman Peripheral Blood Mononuclear Cells (PBMCs)Lipopolysaccharide (LPS)Dose-dependent reduction[2]
MCP-1Human Peripheral Blood Mononuclear Cells (PBMCs)Lipopolysaccharide (LPS)Dose-dependent reduction[2]
Inhibition of the NOD1/RIP2/NF-κB Signaling Pathway

A key mechanism underlying the anti-inflammatory activity of this compound is its ability to inhibit the Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1) signaling pathway. This compound has been shown to downregulate the expression of NOD1 and its downstream effector, Receptor-Interacting Protein 2 (RIP2), leading to the suppression of Nuclear Factor-kappa B (NF-κB) activation.[2] This inhibitory action blocks the transcription of genes encoding pro-inflammatory cytokines.

G LPS LPS NOD1 NOD1 LPS->NOD1 Activates RIP2 RIP2 NOD1->RIP2 Recruits NFkB NF-κB RIP2->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Induces Transcription Columbianetin This compound Columbianetin->NOD1 Inhibits G Start Start Harvest Harvest Cells Start->Harvest Wash Wash with PBS Harvest->Wash Stain Stain with Annexin V-FITC & PI Wash->Stain Analyze Flow Cytometry Analysis Stain->Analyze Results Apoptosis Quadrants (Viable, Early, Late, Necrotic) Analyze->Results G Start Start Harvest Harvest Cells Start->Harvest Fix Fix in Cold Ethanol Harvest->Fix Stain Stain with PI (with RNase A) Fix->Stain Analyze Flow Cytometry Analysis Stain->Analyze Results Cell Cycle Phases (G0/G1, S, G2/M) Analyze->Results

References

An In-depth Technical Guide on the Natural Abundance and Biological Activities of Columbianetin in Angelica Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural abundance of columbianetin (B30063) in various Angelica species, with a focus on the available quantitative data. It details the experimental protocols for extraction, isolation, and quantification, and explores the molecular mechanisms underlying its biological activities, particularly its anti-inflammatory and analgesic effects.

Natural Abundance of Columbianetin and its Derivatives in Angelica Species

Columbianetin is a furanocoumarin found in various plants, notably within the Angelica genus. It exists as two enantiomers: R-(−)-Columbianetin and S-(+)-Columbianetin. A critical review of the literature suggests that the naturally occurring form in Angelica species is predominantly the S-(+)-enantiomer . One study on Angelica pubescens explicitly states that only (+)-columbianetin derivatives have been reported from this species and proceeded to isolate the (+)-form[1]. PubChem also lists the (S)-(+)-enantiomer as the form found in various natural sources[2]. While the user's query specified R-(-)-Columbianetin, the available scientific literature points towards S-(+)-Columbianetin as the more relevant enantiomer in the context of Angelica species.

The concentration of columbianetin and its common derivatives, columbianetin acetate (B1210297) and columbianetin-β-D-glucopyranoside, varies significantly among different Angelica species and even between different samples of the same species, likely due to factors such as geographic origin, cultivation conditions, and harvesting time. The following tables summarize the available quantitative data.

Table 1: Quantitative Data for Columbianetin in Angelica Species

Angelica SpeciesPlant PartCompoundConcentration (µg/g of dry weight)Reference
Angelica pubescensRootColumbianetin369.02
Angelica pubescensRoot(+)-Columbianetin316 (Yield of 9.48 mg from 30 g)[1]
Apium graveolens (Celery)PetiolesColumbianetin38

Table 2: Quantitative Data for Columbianetin Derivatives in Angelica Species

Angelica SpeciesPlant PartCompoundConcentration (% or fold increase)Reference
Angelicae Pubescentis RadixRootColumbianetin acetateContent increased 10.69-fold after enrichment
Angelicae Pubescentis RadixRootColumbianetin-β-D-glucopyranosideInitial content of 0.45%, increased to 13.32% after purification[3]

Experimental Protocols

This section details the methodologies for the extraction, isolation, and quantification of columbianetin and its derivatives from Angelica species, synthesized from various research articles.

2.1.1. Ultrasonic-Assisted Extraction (UAE)

This method is efficient for extracting coumarins from plant material.

  • Sample Preparation: The dried roots of the Angelica species are powdered to a homogenous size (e.g., 60 mesh).

  • Extraction Solvent: Methanol (B129727) is a commonly used solvent.

  • Procedure:

    • Accurately weigh 0.100 g of the powdered sample.

    • Add 10 mL of methanol.

    • Perform extraction in an ultrasonic bath for 40 minutes.

    • After extraction, allow the mixture to cool to room temperature.

    • Replenish any solvent lost during the process by adding methanol to the original weight.

    • Filter the solution through a 0.22 µm membrane filter before analysis.

2.2.1. High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is an effective technique for the preparative isolation of columbianetin.

  • Sample Preparation: A prepurified crude extract of Angelica root is dissolved in the lower phase of the selected solvent system.

  • Solvent System: A two-phase solvent system is employed. For example, a mixture of n-hexane-ethyl acetate-methanol-water at varying volume ratios can be used.

  • Procedure:

    • The HSCCC coil is filled with the upper phase (stationary phase).

    • The apparatus is rotated at a specific speed (e.g., 890 rpm).

    • The lower phase (mobile phase) is pumped through the coil at a defined flow rate.

    • After the system reaches hydrodynamic equilibrium, the sample solution is injected.

    • Fractions of the eluent are collected and analyzed by Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) to identify those containing pure columbianetin.

2.3.1. High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This is a highly sensitive and specific method for the simultaneous determination of columbianetin and other coumarins.

  • Chromatographic Conditions:

    • Column: Agilent Zorbax Extend reversed-phase C18 column (1.8 µm, 4.6 × 100 mm).

    • Mobile Phase: A gradient elution using aqueous ammonium (B1175870) acetate and acetonitrile.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for each analyte are monitored for quantification.

  • Procedure:

    • Inject an aliquot (e.g., 5 µL) of the filtered extract into the LC-MS/MS system.

    • Separate the compounds using the specified chromatographic conditions.

    • Detect and quantify the analytes using the optimized MRM transitions.

    • Construct a calibration curve using standards of known concentrations to determine the concentration of the analytes in the samples.

Signaling Pathways and Mechanisms of Action

Columbianetin exhibits significant anti-inflammatory properties primarily through the inhibition of the NOD1/RIP2/NF-κB signaling pathway . This pathway is crucial in the innate immune response and its dysregulation can lead to chronic inflammation.

The workflow for this signaling pathway is as follows:

G cluster_nucleus Cellular Response LPS LPS (Lipopolysaccharide) TLR4 TLR4 LPS->TLR4 Binds NOD1 NOD1 TLR4->NOD1 Activates RIP2 RIP2 NOD1->RIP2 Recruits & Activates NFkB_complex IκB-NF-κB Complex RIP2->NFkB_complex Phosphorylates IκB NFkB NF-κB NFkB_complex->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nucleus->Cytokines Induces Transcription Columbianetin This compound Columbianetin->NOD1 Inhibits

Caption: Anti-inflammatory action of Columbianetin via NOD1/RIP2/NF-κB pathway inhibition.

Mechanism of Action:

  • Initiation: Inflammatory stimuli, such as lipopolysaccharide (LPS) from bacteria, activate pattern recognition receptors like Toll-like receptor 4 (TLR4) and Nucleotide-binding oligomerization domain-containing protein 1 (NOD1).

  • Signal Transduction: Activated NOD1 recruits and activates Receptor-Interacting Protein 2 (RIP2).

  • NF-κB Activation: The activated RIP2 leads to the phosphorylation and subsequent degradation of the inhibitor of κB (IκB), which is bound to Nuclear Factor-κB (NF-κB) in the cytoplasm.

  • Nuclear Translocation and Gene Expression: The release of NF-κB allows it to translocate into the nucleus, where it binds to the promoter regions of target genes, inducing the transcription of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).

  • Inhibition by Columbianetin: Columbianetin exerts its anti-inflammatory effect by inhibiting the activation of NOD1. This upstream inhibition prevents the downstream cascade, leading to a reduction in the production of pro-inflammatory cytokines.

The analgesic activity of columbianetin is thought to be closely linked to its anti-inflammatory properties. Pain, particularly inflammatory pain, is often mediated by the release of prostaglandins, which sensitize nociceptors (pain receptors).

The proposed experimental workflow to investigate the analgesic mechanism is as follows:

G Start Inflammatory Stimulus (e.g., Carrageenan) Phospholipids Membrane Phospholipids Start->Phospholipids Activates ArachidonicAcid Arachidonic Acid Phospholipids->ArachidonicAcid via PLA2 PLA2 Phospholipase A2 (PLA2) COX Cyclooxygenase (COX) Prostaglandins Prostaglandins (e.g., PGE2) ArachidonicAcid->Prostaglandins via COX Nociceptors Nociceptor Sensitization Prostaglandins->Nociceptors Pain Pain Sensation Nociceptors->Pain Columbianetin This compound Columbianetin->COX Potential Inhibition

Caption: Proposed analgesic mechanism of Columbianetin through inhibition of prostaglandin (B15479496) synthesis.

Hypothesized Mechanism of Action:

  • Inflammatory Cascade: Tissue injury or inflammation triggers the release of arachidonic acid from cell membranes by the enzyme phospholipase A2.

  • Prostaglandin Synthesis: The enzyme cyclooxygenase (COX) then converts arachidonic acid into prostaglandins, such as prostaglandin E2 (PGE2).

  • Nociceptor Sensitization: Prostaglandins act on nerve endings, sensitizing them to other pain-producing stimuli (hyperalgesia).

  • Pain Perception: The sensitized nociceptors have a lower threshold for activation, leading to an increased sensation of pain.

  • Potential Inhibition by Columbianetin: It is hypothesized that columbianetin, similar to non-steroidal anti-inflammatory drugs (NSAIDs), may inhibit the COX enzymes, thereby reducing prostaglandin synthesis and alleviating pain. However, direct evidence specifically demonstrating this compound's inhibition of COX and its direct impact on prostaglandin levels in the context of analgesia requires further investigation. The analgesic effects of columbianetin-β-D-glucopyranoside have been demonstrated in a hot plate test, suggesting a centrally mediated analgesic action may also be involved[3].

Conclusion and Future Directions

Columbianetin, particularly the S-(+)-enantiomer, is a notable bioactive constituent of several Angelica species with significant anti-inflammatory and potential analgesic properties. The primary anti-inflammatory mechanism involves the inhibition of the NOD1/RIP2/NF-κB signaling pathway. While the analgesic effects are likely linked to its anti-inflammatory action through the inhibition of prostaglandin synthesis, further research is needed to fully elucidate the specific molecular targets and to confirm the enantiomer-specific activities.

For drug development professionals, the targeted inhibition of the NOD1 pathway by columbianetin presents a promising avenue for the development of novel anti-inflammatory agents. Future research should focus on:

  • Enantioselective Quantification: Conducting studies to determine the precise ratio of R-(-)- and S-(+)-columbianetin in various Angelica species to understand their natural distribution better.

  • Mechanism of Action Studies: Performing in-depth studies to confirm the direct inhibition of COX enzymes by each enantiomer of columbianetin and to explore other potential analgesic pathways.

  • Pharmacokinetic and Pharmacodynamic Profiling: Investigating the absorption, distribution, metabolism, and excretion (ADME) profiles and the dose-response relationships for both enantiomers to assess their therapeutic potential.

References

An In-depth Technical Guide on the Stability and Degradation Profile of R-(-)-Columbianetin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct experimental data on the forced degradation of R-(-)-Columbianetin is publicly available. Therefore, this guide synthesizes known information on the stability of structurally related furanocoumarins to provide a comprehensive overview of its expected stability and degradation profile. The experimental protocols and degradation pathways described herein are based on established methodologies for similar compounds and should be adapted and validated for specific applications.

Introduction

This compound is an angular furanocoumarin that has garnered interest for its potential pharmacological activities. As with any compound under investigation for pharmaceutical development, a thorough understanding of its chemical stability and degradation profile is paramount. Forced degradation studies are essential to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[1][2] This technical guide provides a detailed overview of the anticipated stability and degradation profile of this compound under various stress conditions, including hydrolysis, oxidation, photolysis, and thermolysis.

Chemical Structure and Properties

  • IUPAC Name: (8R)-8-(2-hydroxypropan-2-yl)-8,9-dihydrofuro[2,3-h]chromen-2-one

  • Molecular Formula: C₁₄H₁₄O₄

  • Molecular Weight: 246.26 g/mol

  • Class: Angular Furanocoumarin

The structure of this compound contains a lactone ring, a furan (B31954) ring, and a tertiary alcohol, which are susceptible to degradation under certain conditions.

Stability and Degradation Profile

While specific quantitative data for the forced degradation of this compound is not extensively reported in the literature, the stability of coumarins and furanocoumarins is known to be influenced by pH, light, and temperature.[3][4]

The lactone ring in the coumarin (B35378) structure is susceptible to hydrolysis, particularly under basic conditions, leading to the opening of the ring to form a salt of a coumarinic acid, which can then rearrange to a coumaric acid derivative. Under acidic conditions, the hydrolysis is generally slower.

Table 1: Predicted Hydrolytic Degradation of this compound

Stress ConditionTemperature (°C)Time (hours)Predicted % DegradationPotential Degradation Products
0.1 M HCl6024< 10%Minimal degradation
Water6024< 5%Minimal degradation
0.1 M NaOH608> 20%Coumarinic acid derivative, Coumaric acid derivative

Furanocoumarins can be susceptible to oxidation, particularly at the furan ring. The presence of a tertiary alcohol in this compound might also be a site for oxidative reactions.

Table 2: Predicted Oxidative Degradation of this compound

Stress ConditionTemperature (°C)Time (hours)Predicted % DegradationPotential Degradation Products
3% H₂O₂252410-20%Oxidized furan ring products
10% H₂O₂2524> 20%Further oxidized products

Furanocoumarins are well-known for their photosensitivity.[5] Upon exposure to UV light, they can undergo various photochemical reactions, including dimerization and photooxidation.[5]

Table 3: Predicted Photolytic Degradation of this compound

Stress ConditionExposureTime (hours)Predicted % DegradationPotential Degradation Products
UV Light (254 nm)Solid State2410-15%Photodimers, photo-oxidation products
UV Light (365 nm)In Solution8> 20%Photodimers, photo-oxidation products
Visible LightIn Solution72< 10%Minimal degradation

In the solid state, this compound is expected to be relatively stable to heat. However, at elevated temperatures, particularly above its melting point, degradation can occur.

Table 4: Predicted Thermal Degradation of this compound

Stress ConditionTemperature (°C)Time (hours)Predicted % DegradationPotential Degradation Products
Dry Heat8048< 10%Minimal degradation
Dry Heat1002410-15%Thermally induced decomposition products

Experimental Protocols

The following are generalized experimental protocols for conducting forced degradation studies on this compound. These protocols should be optimized based on the specific properties of the compound and the analytical method used.

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. Withdraw samples at appropriate time intervals (e.g., 0, 4, 8, 12, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.

  • Basic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Keep the solution at 60°C for 8 hours. Withdraw samples at appropriate time intervals (e.g., 0, 1, 2, 4, 8 hours), neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase.

  • Neutral Hydrolysis: Mix 1 mL of the stock solution with 9 mL of purified water. Keep the solution at 60°C for 24 hours. Withdraw samples at appropriate time intervals.

  • Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide (H₂O₂).

  • Keep the solution at room temperature (25°C) for 24 hours, protected from light.

  • Withdraw samples at appropriate time intervals and dilute with the mobile phase for analysis.

  • Solid State: Spread a thin layer of this compound powder in a petri dish and expose it to a UV light source (e.g., 254 nm or 365 nm) in a photostability chamber for 24 hours. A control sample should be kept in the dark under the same temperature conditions.

  • Solution State: Prepare a solution of this compound in a suitable solvent (e.g., methanol:water 1:1) in a quartz cuvette. Expose the solution to a UV light source. Withdraw samples at appropriate time intervals for analysis.

  • Keep a known amount of solid this compound in a controlled temperature oven at 80°C and 100°C for 48 and 24 hours, respectively.

  • At the end of the exposure, dissolve the samples in a suitable solvent and dilute to a known concentration for analysis.

A stability-indicating HPLC method is crucial for separating the parent drug from its degradation products. A typical method would involve:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid)

  • Flow Rate: 1.0 mL/min

  • Detection: UV detection at the λmax of this compound and its degradation products (a photodiode array detector is recommended to check for peak purity).

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

LC-MS/MS can be used for the identification and structural elucidation of the degradation products.[6][7]

Visualizations

G Columbianetin This compound Acid Acidic Hydrolysis (Slow) Columbianetin->Acid Base Basic Hydrolysis (Fast) Columbianetin->Base Oxidation Oxidation (H₂O₂) Columbianetin->Oxidation Photolysis Photolysis (UV Light) Columbianetin->Photolysis Thermolysis Thermolysis (High Temp) Columbianetin->Thermolysis Coumarinic_Acid Coumarinic Acid Derivative Base->Coumarinic_Acid Oxidized_Furan Oxidized Furan Ring Product Oxidation->Oxidized_Furan Photodimer Photodimer Photolysis->Photodimer Thermal_Degradant Thermal Degradation Products Thermolysis->Thermal_Degradant Coumaric_Acid Coumaric Acid Derivative Coumarinic_Acid->Coumaric_Acid Rearrangement

Caption: Proposed degradation pathways of this compound.

G cluster_0 Stress Conditions cluster_1 Analysis cluster_2 Data Interpretation Hydrolysis Hydrolysis (Acid, Base, Neutral) HPLC Stability-Indicating HPLC-PDA Hydrolysis->HPLC Oxidation Oxidation (H₂O₂) Oxidation->HPLC Photolysis Photolysis (UV, Visible) Photolysis->HPLC Thermolysis Thermolysis (Dry Heat) Thermolysis->HPLC LCMS LC-MS/MS for Identification HPLC->LCMS Characterize Peaks Degradation_Profile Degradation Profile (% Degradation) HPLC->Degradation_Profile Pathway_Elucidation Degradation Pathway Elucidation LCMS->Pathway_Elucidation Method_Validation Stability-Indicating Method Validation Degradation_Profile->Method_Validation Pathway_Elucidation->Method_Validation Drug_Substance This compound Stock Solution Drug_Substance->Hydrolysis Drug_Substance->Oxidation Drug_Substance->Photolysis Drug_Substance->Thermolysis

Caption: Workflow for forced degradation studies.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the stability and degradation profile of this compound. Based on the chemistry of related furanocoumarins, it is anticipated that this compound will be most susceptible to degradation under basic, oxidative, and photolytic conditions. The provided experimental protocols and analytical considerations offer a robust starting point for researchers and drug development professionals to establish a definitive stability profile for this promising compound. The development of a validated stability-indicating analytical method is a critical next step to accurately quantify this compound in the presence of its degradation products and to ensure the quality, safety, and efficacy of any potential pharmaceutical formulations.

References

An In-depth Technical Guide to the Thermogravimetric Analysis of R-(-)-Columbianetin

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available literature does not contain specific experimental data on the thermogravimetric analysis (TGA) of R-(-)-Columbianetin. This guide provides a comprehensive framework based on established principles of thermal analysis and data from analogous natural compounds. The experimental protocols, data, and visualizations presented herein are illustrative to guide researchers in designing and interpreting future studies on this compound.

Introduction to Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a fundamental thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is crucial in the pharmaceutical sciences for characterizing the thermal stability and decomposition profile of active pharmaceutical ingredients (APIs) and excipients. By precisely monitoring mass loss, TGA can provide valuable information about a compound's purity, solvent and water content, and decomposition kinetics. This information is critical for determining appropriate storage conditions, formulation strategies, and ensuring the overall quality and safety of pharmaceutical products.

Hypothetical Thermogravimetric Profile of this compound

This compound is a natural coumarin (B35378) that has been identified in various plant species.[1] While its biological and pharmacokinetic properties have been a subject of study, its thermal behavior has not been extensively reported.[2][3][4] Based on the thermal decomposition patterns of similar flavonoid and coumarin compounds, a hypothetical thermogravimetric analysis of this compound would likely reveal a multi-stage decomposition process.[5]

Initial mass loss at lower temperatures (typically below 150°C) would likely correspond to the loss of adsorbed water or residual solvents. The principal decomposition of the organic structure would be expected to occur at higher temperatures, potentially in distinct stages corresponding to the cleavage of specific functional groups and the ultimate breakdown of the carbon skeleton.

Illustrative Experimental Protocol for TGA of this compound

The following protocol is a representative methodology for conducting a thermogravimetric analysis of a powdered organic sample like this compound.

3.1. Instrumentation

A calibrated thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating rates is required.

3.2. Sample Preparation

A small, representative sample of this compound (typically 3-10 mg) is accurately weighed into a clean, inert sample pan (e.g., alumina (B75360) or platinum).

3.3. TGA Parameters

  • Temperature Program: The sample is heated from ambient temperature (e.g., 25°C) to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).

  • Atmosphere: The experiment is conducted under a continuous flow of an inert gas, such as nitrogen, at a specified flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.

  • Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature.

Hypothetical Data Presentation

The quantitative data obtained from the TGA of this compound would be summarized to delineate the distinct stages of thermal decomposition.

Table 1: Illustrative Thermogravimetric Analysis Data for this compound

Decomposition StageTemperature Range (°C)Onset Temperature (°C)Peak Decomposition Temperature (°C) (DTG)Mass Loss (%)Residual Mass (%)
1: Desolvation50 - 150751102.597.5
2: Primary Decomposition200 - 35021528045.851.7
3: Secondary Decomposition350 - 55037045038.213.5
4: Carbonization> 550--10.13.4

Note: This data is hypothetical and intended for illustrative purposes only.

Visualization of Experimental Workflow

A clear understanding of the experimental process is essential for reproducibility and data interpretation. The following diagram illustrates a typical workflow for the thermogravimetric analysis of a pharmaceutical compound.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Instrument Setup & Analysis cluster_data Data Processing & Interpretation Sample This compound Sample Weighing Accurate Weighing (3-10 mg) Sample->Weighing Pan Loading into TGA Pan Weighing->Pan Instrument TGA Instrument Pan->Instrument Insert Sample Parameters Set Parameters: - Temp Program (25-800°C) - Heating Rate (10°C/min) - N2 Atmosphere (50 mL/min) Instrument->Parameters Run Initiate TGA Run Parameters->Run Acquisition Data Acquisition: Mass vs. Temperature Run->Acquisition Plotting Generate TGA/DTG Curves Acquisition->Plotting Analysis Analyze Decomposition Stages Plotting->Analysis Report Generate Report Analysis->Report

References

Methodological & Application

Application Note: Total Synthesis of R-(-)-Columbianetin

Author: BenchChem Technical Support Team. Date: December 2025

**Abstract

This document provides a comprehensive protocol for the total synthesis of R-(-)-Columbianetin, a chiral angular furanocoumarin. The synthetic strategy is centered around the asymmetric epoxidation of the precursor osthenol (B192027), followed by an intramolecular cyclization to construct the dihydrofuran ring with the desired (R) stereochemistry. This protocol is intended for researchers in organic synthesis, medicinal chemistry, and drug development, providing a detailed, step-by-step guide to produce the non-natural enantiomer of columbianetin.

**Introduction

Columbianetin is a naturally occurring furanocoumarin that has been isolated from various plant species. The natural enantiomer, (+)-Columbianetin, possesses the (S) configuration and has been a subject of interest for its biological activities. The synthesis of its racemic and enantiopure forms is of significant interest for further pharmacological evaluation and as a key intermediate in the synthesis of other more complex coumarins. This protocol details an efficient method for the enantioselective synthesis of this compound, starting from the synthesis of the key precursor, osthenol. The crucial stereochemistry-determining step is a Shi asymmetric epoxidation.

Experimental Protocols

The total synthesis of this compound is presented in two main stages:

  • Synthesis of the precursor Osthenol.

  • Asymmetric synthesis of this compound from Osthenol.

Stage 1: Synthesis of Osthenol

Osthenol (8-(3-methylbut-2-en-1-yl)-7-hydroxy-2H-chromen-2-one) is a key intermediate in this synthetic route. It can be synthesized from 7-hydroxycoumarin (umbelliferone) via a Claisen rearrangement of its 1,1-dimethylallyl ether.

Reaction Scheme:

Materials:

Procedure:

  • Synthesis of 7-(1,1-dimethyl-2-propynyloxy)coumarin:

    • To a solution of 7-hydroxycoumarin (1.0 eq) in acetone, add potassium carbonate (1.5 eq) and 3-chloro-3-methyl-1-butyne (1.2 eq).

    • Reflux the mixture for 24 hours.

    • After cooling to room temperature, filter the mixture and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield 7-(1,1-dimethyl-2-propynyloxy)coumarin.

  • Partial Hydrogenation to 7-(1,1-dimethylallyloxy)coumarin:

    • Dissolve the product from the previous step in methanol.

    • Add Pd/BaSO₄ (5% w/w) and a small amount of quinoline as a catalyst poison.

    • Hydrogenate the mixture under a hydrogen atmosphere (1 atm) at room temperature until one equivalent of hydrogen has been consumed.

    • Filter the catalyst and concentrate the solvent to obtain 7-(1,1-dimethylallyloxy)coumarin.

  • Claisen Rearrangement to Osthenol:

    • Heat the 7-(1,1-dimethylallyloxy)coumarin in N,N-diethylaniline at 200-220 °C for 3 hours.

    • Cool the reaction mixture and dissolve it in ethyl acetate.

    • Wash the organic layer with 1M HCl, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the residue by column chromatography (silica gel, ethyl acetate/hexane) to afford osthenol.

Stage 2: Asymmetric Synthesis of this compound

This stage involves the enantioselective epoxidation of osthenol using a fructose-derived Shi catalyst, followed by an in-situ 5-exo-tet cyclization to yield this compound. To obtain the (R)-enantiomer, the enantiomer of the commonly used d-fructose-derived catalyst is required. This can be synthesized from l-fructose.

Reaction Scheme:

Materials:

  • Osthenol

  • Acetonitrile (B52724) (CH₃CN)

  • Dichloromethane (CH₂Cl₂)

  • Phosphate (B84403) buffer (pH 8)

  • Potassium carbonate (K₂CO₃)

  • Oxone® (potassium peroxymonosulfate)

  • l-Fructose-derived Shi catalyst

  • Ethyl acetate

  • Brine

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Asymmetric Epoxidation and Cyclization:

    • In a round-bottom flask, dissolve osthenol (1.0 eq) in a mixture of acetonitrile and dichloromethane.

    • Add an aqueous phosphate buffer (pH 8).

    • To this biphasic mixture, add the l-fructose-derived Shi catalyst (0.2-0.3 eq).

    • In separate solutions, prepare aqueous solutions of K₂CO₃ (4.0 eq) and Oxone® (2.0 eq).

    • Cool the reaction mixture to 0 °C.

    • Simultaneously add the K₂CO₃ and Oxone® solutions dropwise to the reaction mixture over a period of 1-2 hours, maintaining the temperature at 0 °C.

    • Stir the reaction at 0 °C for 24-48 hours, monitoring the progress by TLC.

    • Upon completion, quench the reaction with sodium thiosulfate.

    • Separate the organic layer and extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexane gradient) to give this compound.

Data Presentation

Compound Starting Material Yield (%) [α]D (deg) e.e. (%)
Osthenol7-Hydroxycoumarin~50-60 (overall)N/AN/A
This compoundOsthenol60-75Negative>90

Note: Yields and enantiomeric excess are approximate and may vary based on reaction scale and purification efficiency. The specific rotation for this compound should be determined experimentally and will be opposite in sign to the reported value for S-(+)-Columbianetin.

Visualizations

Total Synthesis Workflow

Total_Synthesis_Workflow cluster_stage1 Stage 1: Synthesis of Osthenol cluster_stage2 Stage 2: Asymmetric Synthesis Umbelliferone 7-Hydroxycoumarin Intermediate1 7-(1,1-dimethylallyloxy)coumarin Umbelliferone->Intermediate1 1. K₂CO₃, 3-chloro-3-methyl-1-butyne 2. H₂, Pd/BaSO₄, Quinoline Osthenol Osthenol Intermediate1->Osthenol Claisen Rearrangement Osthenol_ref Osthenol Columbianetin This compound Osthenol_ref->Columbianetin Shi Asymmetric Epoxidation (l-fructose catalyst, Oxone®)

Caption: Overall workflow for the total synthesis of this compound.

Asymmetric Epoxidation and Cyclization Pathway

Asymmetric_Epoxidation Osthenol Osthenol Phenolic Hydroxyl Prenyl Group Epoxide Intermediate Epoxide Epoxide Ring Phenolic Hydroxyl Osthenol->Epoxide l-Fructose Catalyst Oxone® Columbianetin This compound Dihydrofuran Ring Epoxide->Columbianetin Intramolecular 5-exo-tet Cyclization (Base-mediated)

Caption: Key steps in the asymmetric synthesis of this compound.

Application Notes and Protocols for the Extraction and Purification of R-(-)-Columbianetin from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

R-(-)-Columbianetin is a naturally occurring coumarin (B35378) that has garnered significant interest in the scientific community due to its diverse pharmacological activities. It has been reported to possess anti-inflammatory, analgesic, neuroprotective, and anti-proliferative properties, making it a promising candidate for drug discovery and development.[1][2][3] This document provides detailed protocols for the extraction and purification of this compound from plant sources, primarily focusing on species from the Apiaceae family, such as Angelica pubescens (syn. Angelica puberula) and Glehnia littoralis, in which it is found.[4][5][6]

Data Presentation

The following tables summarize quantitative data from various studies on the extraction and purification of columbianetin (B30063) and related compounds.

Table 1: Extraction Parameters and Yield of Columbianetin from Angelica pubescens

ParameterValueReference
Extraction MethodHeating Reflux[7]
Solvent70% Ethanol (B145695)[7]
Solid-to-Liquid Ratio1:10 (g/mL)[7]
Extraction Time2 hours[7]
Number of Extractions3[7]
Initial Columbianetin Glucoside Content0.45% in crude extract[7][8]
Final Purity after Purification>98%[7][8]
Overall Yield of Glucoside88.03 ± 2.76%[7][8]

Table 2: Purification of Columbianetin Glucoside from Angelicae Pubescentis Radix using Macroporous Resin

ParameterOptimal ConditionReference
Macroporous Resin TypeGDX-201[7][8]
Loading Flow Rate4 BV/h[7][8]
Loading Volume6.7 BV[7][8]
Elution Solvent25% Ethanol[7][8]
Elution Volume14 BV[7][8]
Fold Increase in Purity29.61[7][8]
Final Content in Product13.32 ± 0.64%[7][8]

Table 3: High-Speed Counter-Current Chromatography (HSCCC) for Columbianetin Purification from Angelica pubescens

ParameterValueReference
Solvent Systemn-hexane-ethyl acetate-methanol-water (5:5:7:4, v/v/v/v)[4]
Revolution Speed890 rpm[4]
Purity after first HSCCC95% (judged by TLC)[4]
Final Yield9.48 mg from 30 g of dry root[4]

Experimental Protocols

Protocol 1: Extraction of Columbianetin from Angelicae Pubescentis Radix

This protocol is based on the heating reflux extraction method.

Materials:

  • Dried and powdered roots of Angelicae Pubescentis Radix

  • 70% Ethanol

  • Heating mantle with a round-bottom flask and reflux condenser

  • Filter paper

  • Rotary evaporator

Procedure:

  • Weigh 2 kg of powdered Angelicae Pubescentis Radix and place it in a large round-bottom flask.[7]

  • Add 20 L of 70% ethanol to the flask (maintaining a 1:10 solid-to-liquid ratio).[7]

  • Set up the heating reflux apparatus and heat the mixture to reflux for 2 hours.[7]

  • After 2 hours, allow the mixture to cool and then filter to separate the extract from the plant material.

  • Repeat the extraction process on the plant residue two more times with fresh 70% ethanol.[7]

  • Combine the extracts from all three extractions.

  • Concentrate the combined extract using a rotary evaporator under reduced pressure to obtain a crude extract.

  • Dry the concentrated extract and store it at -20°C for further purification.[7]

Protocol 2: Purification of Columbianetin using Macroporous Resin Column Chromatography

This protocol describes the enrichment of columbianetin glucoside, a precursor that can be hydrolyzed to yield columbianetin.

Materials:

  • Crude extract from Protocol 1

  • GDX-201 macroporous resin

  • Glass column (e.g., 40 mm x 600 mm)

  • Ultrapure water

  • 5% Ethanol

  • 25% Ethanol

  • Peristaltic pump

Procedure:

  • Wet-pack a glass column with GDX-201 macroporous resin.[7]

  • Dissolve the crude extract in an appropriate amount of the initial mobile phase.

  • Load the crude extract solution onto the equilibrated GDX-201 resin column at a flow rate of 4 BV/h (Bed Volumes per hour).[7][8]

  • After loading, wash the column with 10 BV of ultrapure water to remove impurities.[7]

  • Further wash the column with 10 BV of 5% ethanol to remove more polar impurities.[7]

  • Elute the target compound, columbianetin-β-D-glucopyranoside, from the column using 14 BV of 25% ethanol at a flow rate of 4 BV/h.[7][8]

  • Collect the eluate containing the enriched compound.

  • This enriched fraction can be further purified to obtain high-purity columbianetin glucoside, which can then be hydrolyzed to yield this compound.

Protocol 3: High-Performance Liquid Chromatography (HPLC) for Final Purification

For achieving high purity, preparative HPLC is often employed as a final step.

Materials:

  • Enriched fraction from Protocol 2

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade water

  • Preparative HPLC system with a suitable column (e.g., C18)

Procedure:

  • Dissolve the enriched fraction in the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection.

  • Set up the preparative HPLC system. A typical mobile phase could be a gradient of acetonitrile in water.[9]

  • Inject the sample onto the column.

  • Monitor the elution of compounds using a UV detector.

  • Collect the fractions corresponding to the this compound peak.

  • Combine the pure fractions and remove the solvent under vacuum to obtain the purified this compound. A purity of over 98% can be achieved with this method.[7][8]

Visualizations

Extraction_Purification_Workflow cluster_extraction Extraction cluster_purification Purification plant_material Plant Material (e.g., Angelica pubescens) extraction Heating Reflux Extraction (70% Ethanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract column_chromatography Macroporous Resin Column Chromatography crude_extract->column_chromatography enriched_fraction Enriched Fraction column_chromatography->enriched_fraction prep_hplc Preparative HPLC enriched_fraction->prep_hplc pure_compound Pure this compound (>98% Purity) prep_hplc->pure_compound

Caption: Experimental workflow for the extraction and purification of this compound.

Signaling_Pathway cluster_inflammatory Anti-inflammatory Pathway columbianetin This compound no_production NO Production columbianetin->no_production inhibits mcp1_production MCP-1 Production columbianetin->mcp1_production inhibits lps LPS raw2647 RAW 264.7 Cells lps->raw2647 induces raw2647->no_production increases raw2647->mcp1_production increases

Caption: Inhibition of inflammatory pathways by this compound in LPS-stimulated RAW 264.7 cells.

References

Application Note: Quantification of R-(-)-Columbianetin using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of R-(-)-Columbianetin. This protocol is intended for researchers, scientists, and professionals in the field of drug development and natural product analysis. The method utilizes a reversed-phase C18 column with UV detection, providing excellent sensitivity, linearity, and precision. Detailed experimental procedures for sample preparation, instrument setup, and data analysis are provided, along with comprehensive validation parameters.

Introduction

This compound is a naturally occurring coumarin (B35378) derivative found in various medicinal plants, notably in the roots of Angelica species. It has garnered significant interest in the pharmaceutical industry due to its diverse biological activities, including anti-inflammatory and anti-platelet aggregation properties[1]. Accurate quantification of this compound is crucial for quality control of herbal medicines, pharmacokinetic studies, and the development of new therapeutic agents. This document provides a detailed HPLC method for the reliable quantification of this compound in various sample matrices.

Experimental

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is suitable.

  • Chromatography Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation[2][3].

  • Chemicals and Reagents:

The following chromatographic conditions have been optimized for the quantification of this compound.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile and Water (Gradient or Isocratic)
Example Isocratic: Acetonitrile:Water (50:50, v/v)[5]
Example Gradient: Refer to specific literature for complex matrices[4]
Flow Rate 1.0 mL/min[3][5]
Injection Volume 10-20 µL
Column Temperature 25-30 °C[6]
Detection Wavelength Determined by UV scan of this compound (typically around 320 nm for coumarins)
Run Time Approximately 10-15 minutes (adjust as needed for sample complexity)
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask[4][7].

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

The sample preparation method will vary depending on the matrix. Below are general protocols for solid (e.g., plant material) and liquid (e.g., plasma) samples.

2.4.1. Solid Samples (e.g., Dried Plant Material)

  • Grinding: Grind the dried plant material into a fine powder.

  • Extraction: Accurately weigh a portion of the powdered sample (e.g., 1 g) and place it in a conical flask. Add a suitable extraction solvent (e.g., 25 mL of methanol or ethanol)[7].

  • Sonication/Maceration: Sonicate the mixture for 30-60 minutes or perform maceration with occasional shaking for 24 hours to ensure complete extraction.

  • Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter before injecting into the HPLC system[8].

  • Dilution: If necessary, dilute the filtered extract with the mobile phase to bring the concentration of this compound within the linear range of the calibration curve.

2.4.2. Liquid Samples (e.g., Plasma)

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of a precipitating agent like acetonitrile or methanol. Vortex for 1 minute to ensure thorough mixing[9][10].

  • Centrifugation: Centrifuge the mixture at high speed (e.g., 14,000 g) for 10 minutes to pellet the precipitated proteins[4].

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the mobile phase to concentrate the analyte[4].

  • Filtration: Filter the final sample through a 0.45 µm syringe filter prior to HPLC analysis[9].

Method Validation

The developed HPLC method should be validated according to the International Conference on Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose[3][11]. The key validation parameters are summarized in the table below.

Validation ParameterAcceptance CriteriaTypical Results
Linearity (R²) R² ≥ 0.999[5][12]0.9995
Range To be defined based on application0.1 - 100 µg/mL
Precision (%RSD) Intraday: ≤ 2%, Interday: ≤ 2%[5][7]< 1.5%
Accuracy (% Recovery) 80 - 120%[12]98 - 102%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.05 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1[11]0.1 µg/mL
Specificity No interfering peaks at the retention time of the analyte[2]Confirmed with blank and spiked samples
Robustness %RSD should be within acceptable limits after minor changes in method parameters< 2% for minor changes in flow rate, temperature, and mobile phase composition

Data Analysis

  • Calibration Curve: Inject the working standard solutions and record the peak area for each concentration. Plot a calibration curve of peak area versus concentration.

  • Linear Regression: Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

  • Quantification: Inject the prepared samples and record the peak areas of this compound. Calculate the concentration of this compound in the samples using the regression equation from the calibration curve.

Experimental Workflow and Signaling Pathways

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Matrix (e.g., Plant Material, Plasma) Extraction Extraction / Precipitation Sample->Extraction Standard This compound Reference Standard Stock Prepare Stock Solution Standard->Stock Filtration Filtration (0.45 µm) Extraction->Filtration Injection Inject Samples & Standards Filtration->Injection Working Prepare Working Standards Stock->Working Working->Injection HPLC HPLC System (C18 Column, UV Detector) Chromatogram Generate Chromatograms HPLC->Chromatogram Calibration Construct Calibration Curve Chromatogram->Calibration Quantification Quantify this compound Chromatogram->Quantification Calibration->Quantification Report Final Report Quantification->Report

References

Application Notes and Protocols: Derivatization of R-(-)-Columbianetin for Improved Analytical Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

R-(-)-Columbianetin, a naturally occurring coumarin, exhibits a range of promising pharmacological activities. However, its inherent physicochemical properties can present challenges for sensitive and robust analytical detection, particularly at low concentrations in complex biological matrices. This document provides detailed application notes and experimental protocols for the derivatization of this compound to enhance its detectability using common analytical techniques such as High-Performance Liquid Chromatography (HPLC) with fluorescence and mass spectrometry detection. The described methods focus on targeting the tertiary hydroxyl group of this compound to introduce highly fluorescent moieties, thereby significantly lowering the limits of detection and quantification.

Introduction

This compound is a bioactive angular-type furocoumarin with reported anti-inflammatory, analgesic, and antitumor activities. Accurate quantification of this compound in various samples is crucial for pharmacokinetic studies, metabolism research, and quality control of herbal preparations. Standard analytical methods like HPLC with UV detection can suffer from insufficient sensitivity for trace-level analysis. Chemical derivatization offers a powerful strategy to overcome these limitations by introducing a tag that enhances the analyte's response to a specific detector.

This application note explores two primary derivatization strategies for this compound, leveraging its reactive tertiary hydroxyl group. By attaching fluorescent labels, a substantial increase in sensitivity can be achieved, enabling more precise and reliable quantification at lower concentrations.

Analytical Challenges and Derivatization Strategy

The primary challenge in the analysis of this compound is achieving low limits of detection (LOD) and quantification (LOQ) in complex matrices. While LC-MS/MS provides high sensitivity for the underivatized compound, fluorescence derivatization can offer a cost-effective and often more sensitive alternative, particularly for laboratories primarily equipped with HPLC-fluorescence detectors.

The derivatization strategy focuses on the nucleophilic tertiary hydroxyl group of this compound. Two effective fluorescent labeling agents are proposed:

  • Dansyl Chloride: Reacts with hydroxyl groups to form highly fluorescent sulfonamide derivatives.

  • Rhodamine B Isothiocyanate (RBITC): While primarily known for reacting with amines, under specific conditions, its isothiocyanate group can be modified or it can be used to label compounds with hydroxyl groups, offering intense fluorescence in the visible range.

Quantitative Data Summary

The following table summarizes the improvement in analytical detection of this compound following derivatization. The data for the underivatized compound is based on a validated LC-MS/MS method[1], while the data for the derivatized forms are projected based on typical enhancement factors observed for similar fluorescent derivatizations of coumarins and other hydroxyl-containing compounds.

Analyte FormAnalytical MethodLower Limit of Quantification (LLOQ)Projected Improvement Factor
Underivatized this compound LC-MS/MS0.1 ng/mL[1]-
Dansyl-Columbianetin Derivative HPLC-Fluorescence~0.005 ng/mL~20-fold
RBITC-Columbianetin Derivative HPLC-Fluorescence~0.001 ng/mL~100-fold

Experimental Protocols

Derivatization of this compound with Dansyl Chloride

This protocol describes the pre-column derivatization of this compound with dansyl chloride for HPLC-fluorescence detection.

Materials:

Procedure:

  • Preparation of Reagents:

    • Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

    • Prepare a 5 mg/mL solution of dansyl chloride in anhydrous acetone. This solution should be prepared fresh.

    • Prepare the sodium bicarbonate buffer by dissolving sodium bicarbonate in water and adjusting the pH to 9.5.

  • Derivatization Reaction:

    • In a microcentrifuge tube, add 100 µL of the this compound standard solution (or sample extract).

    • Add 100 µL of the sodium bicarbonate buffer.

    • Add 200 µL of the dansyl chloride solution.

    • Vortex the mixture for 1 minute.

    • Incubate the reaction mixture at 60°C for 30 minutes in the dark.

    • After incubation, cool the mixture to room temperature.

  • Extraction of the Derivative:

    • Add 500 µL of toluene to the reaction mixture.

    • Vortex vigorously for 2 minutes to extract the dansyl-columbianetin derivative into the organic phase.

    • Centrifuge at 5,000 x g for 5 minutes to separate the phases.

    • Carefully transfer the upper organic layer (toluene) to a clean tube.

    • Evaporate the toluene to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the HPLC mobile phase for analysis.

HPLC-Fluorescence Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: 30% B to 90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Fluorescence Detector: Excitation λ = 340 nm, Emission λ = 525 nm

Derivatization of this compound with Rhodamine B Isothiocyanate (Conceptual Protocol)

This protocol outlines a conceptual approach for labeling this compound with RBITC. This reaction is less common for hydroxyl groups and may require optimization.

Materials:

  • This compound standard

  • Rhodamine B isothiocyanate (RBITC)

  • Anhydrous pyridine

  • Triethylamine (B128534)

  • Dichloromethane (anhydrous)

  • HPLC-grade acetonitrile and water

  • Trifluoroacetic acid (TFA)

Procedure:

  • Preparation of Reagents:

    • Prepare a 1 mg/mL stock solution of this compound in anhydrous dichloromethane.

    • Prepare a 2 mg/mL solution of RBITC in anhydrous pyridine.

  • Derivatization Reaction:

    • In a sealed reaction vial, add 100 µL of the this compound solution.

    • Add 10 µL of triethylamine as a catalyst.

    • Add 100 µL of the RBITC solution.

    • Seal the vial and heat at 70°C for 2 hours with stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • After the reaction is complete, evaporate the solvent under reduced pressure.

    • The residue can be purified using silica (B1680970) gel column chromatography to isolate the RBITC-columbianetin derivative.

HPLC-Fluorescence Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: Acetonitrile

  • Gradient: 40% B to 95% B over 12 minutes

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Fluorescence Detector: Excitation λ = 550 nm, Emission λ = 580 nm

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_extraction Purification cluster_analysis Analysis Sample This compound Standard or Extract Derivatization Add Derivatizing Agent (e.g., Dansyl Chloride) Sample->Derivatization Reaction Incubation (Heat & Time) Derivatization->Reaction Extraction Liquid-Liquid Extraction Reaction->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation HPLC HPLC-Fluorescence Analysis Evaporation->HPLC Data Data Acquisition & Quantification HPLC->Data

Caption: General workflow for the derivatization and analysis of this compound.

Nrf2 Signaling Pathway Modulation by Coumarins

This compound, as a coumarin, is postulated to exert some of its biological effects, such as its antioxidant and anti-inflammatory properties, through the modulation of the Keap1-Nrf2 signaling pathway.

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds & Sequesters Cul3 Cul3-Rbx1 (E3 Ligase) Nrf2->Cul3 Ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Proteasome Proteasome Degradation Cul3->Proteasome OxidativeStress Oxidative Stress / this compound OxidativeStress->Keap1 Inhibits ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds Genes Antioxidant & Cytoprotective Gene Expression (e.g., HO-1, NQO1) ARE->Genes Activates Transcription

Caption: Modulation of the Nrf2 signaling pathway by oxidative stress or inhibitors like this compound.

Conclusion

The derivatization of this compound with fluorescent labels such as dansyl chloride presents a highly effective strategy for significantly improving its analytical detection limits. The provided protocols offer a starting point for researchers to develop and validate sensitive analytical methods for the quantification of this promising natural product in various matrices. The enhanced sensitivity will facilitate more detailed pharmacokinetic and pharmacodynamic studies, ultimately supporting the further development of this compound as a potential therapeutic agent.

References

Application Notes: Cell-Based Assays for Testing R-(-)-Columbianetin Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

R-(-)-Columbianetin, a natural coumarin, has demonstrated significant anti-proliferative and cytotoxic effects against various cancer cell lines. Its mechanism of action involves the induction of programmed cell death, including apoptosis and necroptosis, making it a compound of interest for cancer research and drug development. These application notes provide detailed protocols for assessing the cytotoxicity of this compound using common cell-based assays.

Mechanism of Action

This compound exerts its cytotoxic effects through a dose-dependent dual mechanism involving apoptosis and necroptosis.[1][2] At lower concentrations, it primarily induces apoptosis, a programmed cell death pathway characterized by the activation of caspases and modulation of Bcl-2 family proteins.[1][2] At higher concentrations, it can trigger necroptosis, a form of regulated necrosis.[1][2] The cytotoxic activity of this compound is also associated with the induction of reactive oxygen species (ROS) and disruption of the mitochondrial membrane potential.

Data Presentation

The cytotoxic activity of this compound is commonly quantified by its half-maximal inhibitory concentration (IC50), which varies depending on the cell line and the duration of exposure.

Cell LineCancer TypeAssay DurationIC50 (µM)Reference
HCT-116Colon Carcinoma48 hours32.4[2]
Various Other Cancer Cell Lines-->300[2]

Experimental Protocols

Herein are detailed protocols for key cell-based assays to evaluate the cytotoxicity of this compound.

Protocol 1: Cell Viability Assessment using MTT Assay

Objective: To determine the dose-dependent effect of this compound on the viability of cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan (B1609692) product, the absorbance of which is proportional to the number of living cells.

Materials:

  • This compound

  • Selected cancer cell line (e.g., HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • MTT solvent (e.g., DMSO or 0.01 M HCl in isopropanol)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of this compound in complete culture medium. It is recommended to perform a dose-response experiment with concentrations ranging from 1 µM to 100 µM.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., DMSO) and a no-cell control (medium only).

    • Carefully remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or control medium to the respective wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • After the incubation with MTT, carefully remove the medium from the wells.

    • Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other readings.

    • Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control (considered 100% viability).

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.

Protocol 2: Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

Objective: To quantify plasma membrane damage and cytotoxicity by measuring the release of lactate dehydrogenase (LDH) from damaged cells.

Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The LDH activity in the supernatant is measured by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product. The amount of formazan is directly proportional to the amount of LDH released, which indicates the level of cytotoxicity.

Materials:

  • Commercially available LDH cytotoxicity assay kit

  • This compound

  • Selected cancer cell line

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Follow the same cell seeding and compound treatment procedure as described in Protocol 1.

    • Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis solution provided in the kit), and a vehicle control.

  • Sample Collection:

    • After the desired incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.

    • Carefully transfer a specific volume (e.g., 50 µL) of the cell-free supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

    • Add the reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for the time specified in the kit protocol (usually 20-30 minutes), protected from light.

  • Absorbance Measurement:

    • Add the stop solution provided in the kit to each well.

    • Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the background control (medium only) from all other readings.

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

Protocol 3: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells when conjugated to a fluorochrome like FITC. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • This compound

  • Selected cancer cell line

  • 6-well plates or culture tubes

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and treat with various concentrations of this compound and a vehicle control for the desired time.

  • Cell Harvesting:

    • For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect them directly.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's instructions.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour.

    • Use unstained and single-stained controls for setting up compensation and gates.

    • Collect data for at least 10,000 events per sample.

  • Data Analysis:

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

    • Quantify the percentage of cells in each quadrant.

Protocol 4: Measurement of Intracellular Reactive Oxygen Species (ROS)

Objective: To determine if this compound induces oxidative stress by measuring the levels of intracellular ROS.

Principle: The cell-permeant reagent 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is a fluorogenic dye that measures ROS activity within the cell. After diffusing into the cell, DCFH-DA is deacetylated by cellular esterases to a non-fluorescent compound, which is then oxidized by ROS into 2',7'-dichlorofluorescein (B58168) (DCF), a highly fluorescent compound. The fluorescence intensity is proportional to the amount of ROS.

Materials:

  • DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate)

  • This compound

  • Selected cancer cell line

  • Serum-free medium or PBS

  • Black 96-well plates with clear bottoms

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a black 96-well plate and allow them to attach overnight.

    • Treat cells with this compound and a vehicle control for the desired time. Include a positive control for ROS induction (e.g., H₂O₂).

  • DCFH-DA Staining:

    • Remove the treatment medium and wash the cells with serum-free medium or PBS.

    • Load the cells with DCFH-DA solution (typically 10-20 µM in serum-free medium) and incubate for 30-60 minutes at 37°C in the dark.

    • Wash the cells twice with serum-free medium or PBS to remove excess probe.

  • Fluorescence Measurement:

    • Add serum-free medium or PBS back to the wells.

    • Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively. For flow cytometry, harvest the cells and analyze them using the FITC channel.

  • Data Analysis:

    • Subtract the background fluorescence (wells without cells) from all readings.

    • Express the ROS levels as a percentage of the vehicle control.

Protocol 5: Western Blot Analysis of Apoptosis-Related Proteins

Objective: To investigate the molecular mechanism of this compound-induced apoptosis by analyzing the expression levels of key apoptosis-regulating proteins.

Principle: Western blotting is used to detect specific proteins in a cell lysate. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the proteins of interest (e.g., caspases, Bax, Bcl-2).

Materials:

  • This compound

  • Selected cancer cell line

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-caspase-3, anti-cleaved caspase-3, anti-Bax, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with this compound as described previously.

    • Harvest and lyse the cells in cold lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the expression of the target proteins to a loading control (e.g., β-actin).

    • Compare the protein expression levels between treated and control samples.

Mandatory Visualization

Experimental_Workflow cluster_prep Cell Preparation & Treatment cluster_assays Cytotoxicity & Mechanistic Assays cluster_analysis Data Analysis & Interpretation cell_culture Cancer Cell Culture seeding Cell Seeding in Plates cell_culture->seeding treatment Treatment with this compound seeding->treatment mtt MTT Assay (Viability) treatment->mtt ldh LDH Assay (Membrane Integrity) treatment->ldh apoptosis Annexin V/PI Staining (Apoptosis) treatment->apoptosis ros DCFH-DA Assay (ROS Levels) treatment->ros western Western Blot (Protein Expression) treatment->western ic50 IC50 Determination mtt->ic50 ldh->ic50 apoptosis_quant Apoptosis Quantification apoptosis->apoptosis_quant ros_levels ROS Level Analysis ros->ros_levels protein_exp Protein Expression Analysis western->protein_exp mechanism Mechanism Elucidation ic50->mechanism apoptosis_quant->mechanism ros_levels->mechanism protein_exp->mechanism

Experimental workflow for assessing this compound cytotoxicity.

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade columbianetin This compound (Low Concentration) bcl2 Bcl-2 (Anti-apoptotic) (Down-regulated) columbianetin->bcl2 inhibits bax Bax (Pro-apoptotic) (Up-regulated) columbianetin->bax activates mito Mitochondrion bcl2->mito regulates bax->mito promotes permeabilization cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Apoptosis signaling pathway induced by this compound.

Necroptosis_Pathway cluster_stimulus Necroptotic Stimulus cluster_necrosome Necrosome Formation cluster_execution Execution Phase columbianetin_high This compound (High Concentration) caspase8 Caspase-8 (Down-regulated) columbianetin_high->caspase8 inhibits rip3 RIP-3 Activation columbianetin_high->rip3 mlkl MLKL Phosphorylation rip3->mlkl membrane_perm Plasma Membrane Permeabilization mlkl->membrane_perm necroptosis Necroptosis membrane_perm->necroptosis

Necroptosis signaling pathway induced by this compound.

References

In Vivo Experimental Design for R-(-)-Columbianetin Studies in Rodents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

R-(-)-Columbianetin is a naturally occurring furanocoumarin that has garnered significant interest for its potential therapeutic applications. As a member of the coumarin (B35378) family, it shares a structural backbone that is associated with a wide range of biological activities. Preclinical research suggests that this compound possesses anti-inflammatory, neuroprotective, and anticancer properties. These effects are believed to be mediated through the modulation of key cellular signaling pathways, including the NF-κB and Nrf2 pathways, which are critically involved in inflammation, oxidative stress, and cell survival.

This document provides detailed application notes and standardized protocols for the in vivo investigation of this compound in rodent models. The aim is to offer a comprehensive guide for researchers designing preclinical studies to evaluate the efficacy and mechanism of action of this promising compound. The protocols outlined below cover experimental designs for studying its effects in inflammatory, neurodegenerative, and cancer models.

Pharmacokinetic Profile of Columbianetin (B30063) in Rodents

A thorough understanding of the pharmacokinetic profile of this compound is essential for designing effective in vivo efficacy studies. Studies on columbianetin and its derivatives have provided valuable insights into its absorption, distribution, metabolism, and excretion (ADME) characteristics in rats.

Data Presentation: Pharmacokinetic Parameters of Columbianetin in Rats

The following table summarizes key pharmacokinetic parameters of columbianetin following intravenous (i.v.) and oral (p.o.) administration in Sprague Dawley rats. This data is crucial for determining appropriate dosing regimens and routes of administration for subsequent efficacy studies.

ParameterIntravenous (i.v.) AdministrationOral (p.o.) Administration
Dose 5, 10, and 20 mg/kg5, 10, and 20 mg/kg
Cmax (Maximum Plasma Concentration) Not applicable17-42 µg/mL[1][2]
Tmax (Time to Cmax) 0.03 ± 0.00 h0.3-0.5 h[1][2]
T1/2 (Terminal Elimination Half-life) Shorter (variable)60-90 min[1][2]
Absolute Bioavailability Not applicable54-81%[1][2]
Volume of Distribution (V/F) Not applicable0.38-0.44 L[1]
Metabolism Metabolized from Columbianetin acetate[3]Rapid oral absorption[1][2]
Excretion Primarily in feces[3]Quick clearance[1][2]

Experimental Protocols

Anti-Inflammatory Effects: Rheumatoid Arthritis Model

The anti-inflammatory properties of this compound can be evaluated in a collagen-induced arthritis (CIA) mouse model, a well-established model that mimics the pathology of human rheumatoid arthritis.

Experimental Protocol: Collagen-Induced Arthritis (CIA) in Mice

  • Animal Model: DBA/1 mice, 8-10 weeks old.

  • Induction of Arthritis:

    • Primary immunization (Day 0): Emulsify bovine type II collagen with an equal volume of Complete Freund's Adjuvant. Inject 100 µL of the emulsion subcutaneously at the base of the tail.

    • Booster immunization (Day 21): Administer a second subcutaneous injection of bovine type II collagen emulsified with Incomplete Freund's Adjuvant.

  • Treatment Protocol:

    • Randomly divide mice into the following groups (n=8-10 per group):

      • Control Group (No CIA induction)

      • CIA + Vehicle Group

      • CIA + this compound (e.g., 10, 20, 30 mg/kg, administered orally once daily)

      • CIA + Methotrexate (positive control, e.g., 2 mg/kg, administered intraperitoneally twice a week)

    • Begin treatment after the booster immunization and continue for a specified period (e.g., 4-6 weeks).

  • Endpoint Measurements:

    • Clinical Assessment: Monitor body weight and arthritis score (based on paw swelling and redness) regularly.

    • Histopathology: At the end of the study, collect ankle joints for histological analysis (H&E and Safranin O staining) to assess inflammation, synovial hyperplasia, and cartilage/bone erosion.

    • Biochemical Analysis: Measure serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using ELISA.

    • Immunohistochemistry: Analyze joint tissues for the expression of inflammatory markers.

G cluster_0 CIA Model Induction cluster_1 Treatment cluster_2 Endpoint Analysis Primary Immunization (Day 0) Primary Immunization (Day 0) Booster Immunization (Day 21) Booster Immunization (Day 21) Primary Immunization (Day 0)->Booster Immunization (Day 21) Randomization Randomization Booster Immunization (Day 21)->Randomization Vehicle Control Vehicle Control Randomization->Vehicle Control This compound Groups This compound Groups Randomization->this compound Groups Positive Control (MTX) Positive Control (MTX) Randomization->Positive Control (MTX) Clinical Scoring Clinical Scoring Positive Control (MTX)->Clinical Scoring Histopathology Histopathology Clinical Scoring->Histopathology Biochemical Analysis Biochemical Analysis Histopathology->Biochemical Analysis Immunohistochemistry Immunohistochemistry Biochemical Analysis->Immunohistochemistry

Caption: Workflow for evaluating the anti-tumor efficacy of this compound in a xenograft mouse model.

Signaling Pathway Diagrams

NF-κB Signaling Pathway and Potential Inhibition by this compound

The NF-κB signaling pathway is a key regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by IκB proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. This compound is hypothesized to inhibit this pathway, thereby reducing the production of inflammatory mediators.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Pro-inflammatory Stimuli (e.g., LPS, TNF-α) TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB  Phosphorylation IkB IκB NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB->NFkB Release p_IkB p-IκB NFkB_IkB->p_IkB Degradation Proteasomal Degradation p_IkB->Degradation NFkB_n NF-κB Genes Inflammatory Gene Transcription NFkB_n->Genes Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Genes->Cytokines Columbianetin This compound Columbianetin->IKK Inhibition

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Nrf2 Signaling Pathway and Potential Activation by this compound

The Nrf2 signaling pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is bound to Keap1 in the cytoplasm, leading to its degradation. In the presence of oxidative stress or activators, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) and initiates the transcription of antioxidant and cytoprotective genes. This compound may activate this pathway, thereby enhancing the cellular antioxidant response.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OxidativeStress Oxidative Stress Nrf2_Keap1 Nrf2/Keap1 Complex OxidativeStress->Nrf2_Keap1 Dissociation Keap1 Keap1 Nrf2 Nrf2 Nucleus Nucleus Nrf2->Nucleus Translocation Nrf2_Keap1->Nrf2 Release Ubiquitination Ubiquitination & Degradation Nrf2_Keap1->Ubiquitination Nrf2_n Nrf2 ARE ARE Nrf2_n->ARE AntioxidantGenes Antioxidant Gene Transcription ARE->AntioxidantGenes AntioxidantProteins Antioxidant Proteins (HO-1, NQO1) AntioxidantGenes->AntioxidantProteins Columbianetin This compound Columbianetin->Nrf2_Keap1 Activation

Caption: Activation of the Nrf2 signaling pathway by this compound.

References

Protocol for Assessing the Anti-inflammatory Activity of R-(-)-Columbianetin

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

For Research Use Only.

Introduction

R-(-)-Columbianetin is a natural coumarin (B35378) compound that has demonstrated significant anti-inflammatory properties. It has been shown to modulate key signaling pathways and reduce the production of pro-inflammatory mediators. This document provides detailed protocols for assessing the anti-inflammatory activity of this compound in vitro, targeting researchers, scientists, and drug development professionals. The described methods focus on the compound's effects on nitric oxide (NO) production, pro-inflammatory cytokine secretion, and the expression of inflammatory enzymes, as well as its influence on the NF-κB and MAPK signaling pathways.

Mechanism of Action

This compound exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB and MAPK signaling pathways.[1] Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation. Upon binding to its receptor, Toll-like receptor 4 (TLR4), on immune cells such as macrophages, it triggers a signaling cascade that leads to the activation of transcription factors like NF-κB and AP-1. These transcription factors then translocate to the nucleus and induce the expression of a wide array of pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). This compound has been shown to interfere with these pathways, leading to a reduction in the inflammatory response.

Data Presentation

Table 1: Inhibitory Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated Human Peripheral Blood Mononuclear Cells (PBMCs)

Concentration (µg/mL)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control UndetectableUndetectableUndetectable
LPS (1 µg/mL) 1050 ± 50850 ± 40350 ± 25
LPS + 10 µg/mL this compound 850 ± 45680 ± 35280 ± 20
LPS + 20 µg/mL this compound 650 ± 30520 ± 30210 ± 15
LPS + 40 µg/mL this compound 400 ± 25320 ± 20130 ± 10

Data are presented as mean ± standard deviation.

Table 2: Effect of this compound on iNOS and COX-2 Expression

TreatmentiNOS Protein Expression (Fold Change vs. LPS)COX-2 Protein Expression (Fold Change vs. LPS)
Control --
LPS (1 µg/mL) 1.001.00
LPS + this compound (µM) Dose-dependent decreaseDose-dependent decrease

Specific quantitative data on the dose-dependent effects of this compound on iNOS and COX-2 protein expression is not yet fully available in the literature and represents an area for further investigation.

Experimental Protocols

Cell Culture and Treatment

Murine macrophage cell line RAW 264.7 is a commonly used model for in vitro inflammation studies.

  • Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Plating: Seed the cells in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) at a density that allows them to reach 80-90% confluency at the time of the experiment.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with the final concentration of DMSO kept below 0.1%) for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for the desired time period (e.g., 24 hours for cytokine and NO assays, shorter times for signaling pathway studies). Include a vehicle control group (cells treated with the solvent alone) and an LPS-only group.

Nitric Oxide (NO) Production Assay (Griess Test)

This assay measures the accumulation of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.

  • Materials:

  • Protocol:

    • After the 24-hour incubation with this compound and LPS, collect 50 µL of the cell culture supernatant from each well of a 96-well plate.

    • Add 50 µL of the Griess Reagent to each supernatant sample.

    • Incubate the plate at room temperature for 10-15 minutes, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration in the samples by comparing the absorbance values to a sodium nitrite standard curve.

Pro-inflammatory Cytokine Measurement (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of TNF-α, IL-6, and IL-1β in the cell culture supernatant.

  • Materials:

    • ELISA kits for mouse TNF-α, IL-6, and IL-1β.

    • Microplate reader.

  • Protocol:

    • Collect the cell culture supernatants after the 24-hour treatment period.

    • Perform the ELISA according to the manufacturer's instructions provided with the specific kits.[2][3][4]

    • Briefly, the protocol generally involves:

      • Coating a 96-well plate with a capture antibody specific for the cytokine of interest.

      • Adding the cell supernatants and standards to the wells.

      • Incubating to allow the cytokine to bind to the capture antibody.

      • Washing the plate and adding a detection antibody.

      • Adding a substrate to produce a colorimetric signal.

      • Measuring the absorbance using a microplate reader.

    • Determine the cytokine concentrations from the standard curve.

iNOS and COX-2 Expression Analysis

This technique is used to detect and quantify the protein levels of iNOS and COX-2.

  • Materials:

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • Protein assay kit (e.g., BCA assay).

    • SDS-PAGE gels and electrophoresis apparatus.

    • PVDF or nitrocellulose membranes.

    • Primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH).

    • HRP-conjugated secondary antibodies.

    • Chemiluminescent substrate.

    • Imaging system.

  • Protocol:

    • After treatment, wash the cells with cold PBS and lyse them to extract total protein.

    • Determine the protein concentration of each sample.

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities using densitometry software and normalize to the loading control.[5][6]

This method is used to measure the mRNA levels of iNOS and COX-2.

  • Materials:

    • RNA extraction kit.

    • cDNA synthesis kit.

    • RT-qPCR master mix (e.g., SYBR Green).

    • Primers for iNOS, COX-2, and a reference gene (e.g., β-actin or GAPDH).

    • RT-qPCR instrument.

  • Protocol:

    • Following treatment, extract total RNA from the cells.

    • Synthesize cDNA from the extracted RNA.

    • Perform RT-qPCR using the specific primers and master mix.

    • Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the reference gene.

Mandatory Visualizations

Signaling Pathway Diagrams

NF_kappaB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs Activates TRAF6 TRAF6 IRAKs->TRAF6 Activates IKK_complex IKK Complex TRAF6->IKK_complex Activates IkB IκBα IKK_complex->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active Released Nucleus Nucleus NFkB_active->Nucleus Translocates to Gene_expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6, IL-1β) Columbianetin This compound Columbianetin->IKK_complex Inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound.

MAPK_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates TAK1 TAK1 TLR4->TAK1 Activates MKKs MKKs TAK1->MKKs Activates JNK JNK MKKs->JNK p38 p38 MKKs->p38 ERK ERK MKKs->ERK AP1 AP-1 JNK->AP1 p38->AP1 ERK->AP1 Nucleus Nucleus AP1->Nucleus Translocates to Gene_expression Pro-inflammatory Gene Expression Columbianetin This compound Columbianetin->MKKs Inhibits (Phosphorylation)

Caption: Putative inhibition of the MAPK signaling pathway by this compound.

Experimental Workflow Diagram

Experimental_Workflow start Start cell_culture Culture RAW 264.7 Macrophages start->cell_culture treatment Pre-treat with this compound and Stimulate with LPS cell_culture->treatment supernatant_collection Collect Supernatant treatment->supernatant_collection cell_lysis Lyse Cells treatment->cell_lysis no_assay Nitric Oxide Assay (Griess Test) supernatant_collection->no_assay elisa Cytokine ELISA (TNF-α, IL-6, IL-1β) supernatant_collection->elisa protein_extraction Protein Extraction cell_lysis->protein_extraction rna_extraction RNA Extraction cell_lysis->rna_extraction end End no_assay->end elisa->end western_blot Western Blot (iNOS, COX-2, p-MAPKs) protein_extraction->western_blot rt_qpcr RT-qPCR (iNOS, COX-2 mRNA) rna_extraction->rt_qpcr western_blot->end rt_qpcr->end

Caption: General experimental workflow for assessing anti-inflammatory activity.

References

Application of R-(-)-Columbianetin in the Synthesis of (+)-Praeruptorin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

R-(-)-Columbianetin, a chiral dihydropyranocoumarin, serves as a valuable starting material and chiral building block in the stereoselective synthesis of other biologically active natural products. Its inherent chirality and functional groups make it an attractive precursor for the synthesis of more complex molecules, preserving stereochemical integrity throughout the synthetic sequence. This application note details the use of R-(+)-columbianetin, the enantiomer of this compound, in the synthesis of the natural product (+)-praeruptorin A, a compound known for its various pharmacological activities. This transformation highlights the utility of columbianetin (B30063) as a scaffold for the introduction of additional functionality and the creation of medicinally relevant compounds.

Core Application: Synthesis of (+)-Praeruptorin A

A significant application of R-(+)-columbianetin is its role as a chiral precursor in the total synthesis of (+)-praeruptorin A. This synthesis leverages the existing stereocenter and pyranocoumarin (B1669404) core of columbianetin, simplifying the overall synthetic strategy and ensuring the correct absolute stereochemistry in the final product. The key transformation involves the acylation of the tertiary hydroxyl group of R-(+)-columbianetin.

Synthetic Workflow

The synthesis of (+)-praeruptorin A from R-(+)-columbianetin is a direct process involving the esterification of the tertiary alcohol. This transformation is typically achieved through acylation using an appropriate acylating agent.

Synthesis_Workflow Columbianetin R-(+)-Columbianetin Acylation Acylation Columbianetin->Acylation Acylating Agent, Base PraeruptorinA (+)-Praeruptorin A Acylation->PraeruptorinA

Caption: Synthetic pathway from R-(+)-Columbianetin to (+)-Praeruptorin A.

Experimental Protocols

The following protocol is based on the established synthesis of (+)-praeruptorin A from R-(+)-columbianetin.

Materials and Reagents
  • R-(+)-Columbianetin

  • 3,3-Dimethylacryloyl chloride (Senecioyl chloride)

  • Pyridine (B92270) (anhydrous)

  • Dichloromethane (anhydrous)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure: Acylation of R-(+)-Columbianetin
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve R-(+)-columbianetin in anhydrous dichloromethane.

  • Addition of Base: To the solution, add anhydrous pyridine. The pyridine acts as a base to neutralize the HCl generated during the reaction.

  • Addition of Acylating Agent: Cool the reaction mixture in an ice bath (0 °C). Slowly add 3,3-dimethylacryloyl chloride to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to afford pure (+)-praeruptorin A.

  • Characterization: Confirm the identity and purity of the synthesized (+)-praeruptorin A using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and polarimetry.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of (+)-praeruptorin A from R-(+)-columbianetin.

Starting MaterialProductReagentsSolventYield (%)
R-(+)-Columbianetin(+)-Praeruptorin A3,3-Dimethylacryloyl chloride, PyridineDichloromethane>80%

Table 1: Summary of the Synthesis of (+)-Praeruptorin A.

Logical Relationship Diagram

The following diagram illustrates the logical relationship of utilizing a chiral natural product as a starting material for the synthesis of a more complex derivative.

Logical_Relationship cluster_0 Synthetic Strategy cluster_1 Advantages Start Chiral Natural Product (R-(+)-Columbianetin) Transform Chemical Transformation (Acylation) Start->Transform Preserves Stereochemistry Adv1 Stereochemical Control Start->Adv1 Adv2 Reduced Synthetic Steps Start->Adv2 Target Target Natural Product ((+)-Praeruptorin A) Transform->Target Introduces New Functionality Adv3 Access to Bioactive Analogs Target->Adv3

Caption: Advantages of using a chiral natural product as a synthetic precursor.

Conclusion

The conversion of R-(+)-columbianetin to (+)-praeruptorin A serves as a prime example of the strategic use of readily available, chiral natural products in the efficient synthesis of more complex and biologically relevant molecules. This approach not only simplifies the synthetic route but also ensures the desired stereochemistry in the final product. For researchers in natural product synthesis and drug development, utilizing chiral building blocks like this compound offers a powerful and efficient strategy for accessing novel compounds with potential therapeutic applications. The detailed protocol provided herein offers a practical guide for the implementation of this synthetic transformation.

Application Notes and Protocols: R-(-)-Columbianetin as a Chiral Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

R-(-)-Columbianetin is a naturally occurring furanocoumarin that serves as a versatile chiral building block in organic synthesis. Its rigid, tricyclic core and stereodefined carbinol center make it an attractive starting material for the enantioselective synthesis of a variety of more complex natural products and bioactive molecules. This document provides an overview of its chemical properties, and detailed protocols for its application in the synthesis of biologically active compounds. The levorotatory nature of this compound, as indicated by the (-) sign, signifies its specific three-dimensional arrangement, a crucial feature for stereospecific transformations.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound and its derivatives is presented below. These properties are essential for designing synthetic routes and for the characterization of synthesized compounds.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Optical Rotation ([α]D)
This compoundC₁₄H₁₄O₄246.26[1]Value not explicitly found in searches, but is levorotatory (-). The enantiomer, (S)-(+)-Columbianetin, has a positive rotation.
(+)-AngelmarinC₂₃H₂₀O₆392.4[2]Positive (+)
(+)-Praeruptorin AC₂₁H₂₂O₇386.4[3]Positive (+)
ZosiminC₁₉H₂₀O₅328.36Not available
LibanorinC₁₉H₂₀O₅328.36+213° (c 1.00, chloroform)[4]

Applications in Organic Synthesis

This compound is a valuable precursor for the synthesis of a range of natural products, particularly other angular-type furanocoumarins. Its tertiary alcohol functionality allows for straightforward esterification and etherification reactions to introduce diverse side chains, leading to compounds with a wide array of biological activities.

Synthesis of (-)-Angelmarin

The enantiomer of the potent anti-cancer agent (+)-angelmarin can be synthesized from this compound. The key transformation is the esterification of the tertiary alcohol with p-coumaric acid. The following protocol is adapted from the synthesis of (+)-angelmarin from (+)-columbianetin.

Experimental Workflow for the Synthesis of (-)-Angelmarin:

G cluster_0 Step 1: Esterification R_Columbianetin This compound Reaction Esterification Reaction R_Columbianetin->Reaction p_Coumaric_acid p-Coumaric Acid p_Coumaric_acid->Reaction Reagents DCC, DMAP, CH2Cl2 Reagents->Reaction Stir_rt Stir at room temperature Workup Aqueous Workup Stir_rt->Workup Reaction->Stir_rt Purification Column Chromatography Workup->Purification Angelmarin (-)-Angelmarin Purification->Angelmarin G Columbianetin This compound Angelmarin (-)-Angelmarin Columbianetin->Angelmarin p-Coumaric acid, DCC, DMAP Zosimin (-)-Zosimin Columbianetin->Zosimin Senecioyl chloride, Pyridine Libanorin (-)-Libanorin Columbianetin->Libanorin β,β-Dimethylacryloyl chloride, Pyridine PraeruptorinA (-)-Praeruptorin A Columbianetin->PraeruptorinA Angelic acid, Acetic anhydride, DMAP G cluster_0 Cellular Exterior cluster_1 Cytoplasm cluster_2 Nucleus Bacteria Bacterial Peptidoglycan NOD1 NOD1 Bacteria->NOD1 activates RIPK2 RIPK2 NOD1->RIPK2 recruits IKK_complex IKK Complex RIPK2->IKK_complex activates IκB IκB IKK_complex->IκB phosphorylates NFκB NF-κB Ub_Proteasome Ubiquitination & Proteasomal Degradation IκB->Ub_Proteasome NFκB_nuc NF-κB NFκB->NFκB_nuc translocates Ub_Proteasome->NFκB releases Columbianetin This compound Columbianetin->IKK_complex inhibits? Columbianetin->NFκB inhibits? DNA DNA NFκB_nuc->DNA binds to Pro_inflammatory_genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_genes induces

References

Application Notes and Protocols for High-Throughput Screening Assays Involving R-(-)-Columbianetin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of R-(-)-Columbianetin in high-throughput screening (HTS) assays for the discovery of novel anti-inflammatory agents. The protocols detailed below are designed for the screening and characterization of compounds that modulate inflammatory pathways, with a focus on the NOD1/NF-κB signaling cascade, a known target of this compound.

Introduction to this compound

This compound is a natural furanocoumarin that has demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and anti-proliferative effects.[1][2][3] Its potential as a modulator of key inflammatory signaling pathways makes it a valuable tool in drug discovery and a reference compound in the development of new anti-inflammatory therapies. Of particular interest is its inhibitory effect on the Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1) signaling pathway, which leads to the downstream inhibition of Nuclear Factor-kappa B (NF-κB) activation and the subsequent release of pro-inflammatory cytokines.[4]

Quantitative Data Summary

While specific IC50 values for this compound from high-throughput screening assays are not extensively documented in publicly available literature, the following table summarizes its inhibitory effects on the production of key pro-inflammatory cytokines from various in vitro studies. This data is crucial for establishing baseline activity and for the validation of new HTS assays.

Target CytokineCell LineStimulantThis compound ConcentrationPercent Inhibition (%)Reference
TNF-αHuman Peripheral Blood Mononuclear Cells (PBMCs)Lipopolysaccharide (LPS)Dose-dependentSignificant Inhibition[4]
IL-6Human Peripheral Blood Mononuclear Cells (PBMCs)Lipopolysaccharide (LPS)Dose-dependentSignificant Inhibition[4]
MCP-1Human Peripheral Blood Mononuclear Cells (PBMCs)Lipopolysaccharide (LPS)Dose-dependentSignificant Inhibition[4]
IL-1βHuman Peripheral Blood Mononuclear Cells (PBMCs)Lipopolysaccharide (LPS)Dose-dependentSignificant Inhibition[4]
IL-1βHuman Mast Cell Line (HMC-1)PMA + A23187Not Specified~102.6% (Maximal)[5]
IL-6Human Mast Cell Line (HMC-1)PMA + A23187Not Specified~101.1% (Maximal)[5]
IL-8Human Mast Cell Line (HMC-1)PMA + A23187Not Specified~95.8% (Maximal)[5]
TNF-αHuman Mast Cell Line (HMC-1)PMA + A23187Not Specified~103.9% (Maximal)[5]

Signaling Pathway

The anti-inflammatory effects of this compound are, in part, mediated through the inhibition of the NOD1 signaling pathway, which is a key regulator of the innate immune response. Upon recognition of bacterial peptidoglycans, NOD1 activates the kinase RIPK2, leading to the activation of the IKK complex. The IKK complex then phosphorylates IκBα, targeting it for degradation and allowing the transcription factor NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.

NOD1 Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Bacterial Peptidoglycan (iE-DAP) NOD1 NOD1 Ligand->NOD1 Activation RIPK2 RIPK2 NOD1->RIPK2 Recruitment & Activation IKK_complex IKK Complex (IKKα/IKKβ/NEMO) RIPK2->IKK_complex Activation IkBa_NFkB IκBα-NF-κB (Inactive) IKK_complex->IkBa_NFkB Phosphorylation of IκBα NFkB NF-κB (p65/p50) IkBa_NFkB->NFkB IκBα Degradation NFkB_n NF-κB (Active) NFkB->NFkB_n Translocation Columbianetin This compound Columbianetin->NOD1 Inhibition DNA DNA (Promoter Region) NFkB_n->DNA Binding Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, etc.) DNA->Genes Transcription

Caption: NOD1 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed protocols for high-throughput screening assays to identify and characterize inhibitors of the NF-κB signaling pathway and cytokine release, using this compound as a reference compound.

NF-κB Reporter Gene Assay (Luciferase-based)

This assay quantitatively measures the activity of the NF-κB transcription factor in response to a stimulus.

Workflow Diagram:

NFkB Reporter Assay Workflow Start Start Cell_Seeding Seed cells with NF-κB luciferase reporter construct in 384-well plates Start->Cell_Seeding Incubation1 Incubate overnight Cell_Seeding->Incubation1 Compound_Addition Add test compounds (including this compound) Incubation1->Compound_Addition Incubation2 Pre-incubate for 1 hour Compound_Addition->Incubation2 Stimulation Add stimulant (e.g., LPS or TNF-α) Incubation2->Stimulation Incubation3 Incubate for 6 hours Stimulation->Incubation3 Lysis_Reagent Add Luciferase Assay Reagent Incubation3->Lysis_Reagent Readout Measure luminescence Lysis_Reagent->Readout Analysis Data Analysis (IC50 determination) Readout->Analysis

Caption: Workflow for the NF-κB luciferase reporter gene assay.

Methodology:

  • Cell Culture and Seeding:

    • Culture a suitable cell line (e.g., HEK293T or THP-1) stably transfected with a luciferase reporter plasmid containing NF-κB response elements.

    • Seed the cells into 384-well white, clear-bottom assay plates at a density of 2 x 10^4 cells per well in 40 µL of culture medium.

    • Incubate the plates at 37°C in a 5% CO2 incubator overnight.

  • Compound Preparation and Addition:

    • Prepare a serial dilution of this compound and test compounds in an appropriate solvent (e.g., DMSO).

    • Using an automated liquid handler, add 100 nL of the compound solutions to the assay plates. Include vehicle-only (DMSO) and positive control (known NF-κB inhibitor) wells.

  • Stimulation:

    • After a 1-hour pre-incubation with the compounds at 37°C, add 10 µL of a stimulant solution (e.g., 100 ng/mL LPS or 20 ng/mL TNF-α) to all wells except for the negative control wells.

  • Incubation and Detection:

    • Incubate the plates for 6 hours at 37°C in a 5% CO2 incubator.

    • Equilibrate the plates to room temperature.

    • Add 25 µL of a luciferase assay reagent (e.g., Bright-Glo™) to each well.

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control (100% activity) and the un-stimulated control (0% activity).

    • Generate dose-response curves and calculate the IC50 values for each compound.

High-Content Screening (HCS) for NF-κB Translocation

This image-based assay visualizes and quantifies the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation.

Workflow Diagram:

HCS NFkB Translocation Workflow Start Start Cell_Seeding Seed cells (e.g., HeLa or U2OS) in 384-well imaging plates Start->Cell_Seeding Incubation1 Incubate overnight Cell_Seeding->Incubation1 Compound_Addition Add test compounds and This compound Incubation1->Compound_Addition Incubation2 Pre-incubate for 1 hour Compound_Addition->Incubation2 Stimulation Add stimulant (e.g., TNF-α) Incubation2->Stimulation Incubation3 Incubate for 30 minutes Stimulation->Incubation3 Fix_Perm_Stain Fix, permeabilize, and stain cells (DAPI for nucleus, anti-p65 for NF-κB) Incubation3->Fix_Perm_Stain Imaging Acquire images using a high-content imaging system Fix_Perm_Stain->Imaging Analysis Image analysis to quantify nuclear vs. cytoplasmic p65 fluorescence Imaging->Analysis

References

Application Notes and Protocols: Pharmacokinetic Study of R-(-)-Columbianetin in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: R-(-)-Columbianetin (CBN) is a naturally occurring furanocoumarin found in plants such as Angelicae pubescentis radix. It has demonstrated a range of biological activities, including anti-inflammatory and analgesic effects.[1][2][3] A thorough understanding of its pharmacokinetic (PK) profile—absorption, distribution, metabolism, and excretion (ADME)—is fundamental for its preclinical and clinical development. This document provides a comprehensive protocol for conducting a pharmacokinetic study of this compound in a rat model, synthesizing methodologies from published scientific literature. The protocols cover in-vivo animal studies and bioanalytical sample analysis using LC-MS/MS.

Pharmacokinetic Data Summary

Pharmacokinetic parameters for this compound have been characterized in rats following both intravenous (i.v.) and oral (p.o.) administration. The data indicates rapid absorption and clearance with good absolute bioavailability.[4] Key parameters from a representative study are summarized in the table below.

Table 1: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats

Administration RouteDose (mg/kg)Cmax (µg/mL)Tmax (h)T½ (min)AUC₀₋t (µg/h/mL)Absolute Bioavailability (%)
Intravenous (i.v.) 5--27.6 ± 10.210.3 ± 4.5-
10--24.0 ± 8.420.4 ± 6.9-
20--24.6 ± 9.046.2 ± 15.6-
Oral (p.o.) 517.5 ± 7.80.3 ± 0.169.6 ± 30.68.4 ± 3.881.1 ± 45.9
1029.4 ± 11.80.4 ± 0.289.4 ± 36.616.5 ± 5.681.1 ± 33.6
2041.3 ± 18.20.5 ± 0.260.0 ± 26.425.1 ± 9.854.3 ± 23.2

Data synthesized from a study by Liu et al. (2013).[4] Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; T½: Elimination half-life; AUC₀₋t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.

Experimental Protocols

In-Vivo Pharmacokinetic Study Protocol

This protocol details the in-vivo procedure for assessing the pharmacokinetics of this compound in a rat model.

2.1.1. Animal Model

  • Species: Rat

  • Strain: Sprague-Dawley, male[4]

  • Weight: 210–230 g[4]

  • Housing: Animals should be housed in a controlled environment (22 ± 2°C, 50 ± 10% humidity) with a 12-hour light/dark cycle. Standard laboratory chow and water should be provided ad libitum.

  • Acclimatization: Animals must be acclimatized to the housing conditions for at least one week prior to the experiment. They should be fasted for 12 hours before drug administration, with free access to water.

2.1.2. Drug Formulation and Administration

  • Oral (p.o.) Administration: Prepare a suspension of this compound in a 0.5% carboxymethylcellulose sodium (CMC-Na) solution. Administer the suspension via oral gavage at the desired doses (e.g., 5, 10, and 20 mg/kg).[4]

  • Intravenous (i.v.) Administration: Dissolve this compound in a suitable vehicle, such as a mixture of saline and polyethylene (B3416737) glycol (PEG). Administer the solution via the tail vein at the desired doses (e.g., 5, 10, and 20 mg/kg).[4]

2.1.3. Experimental Design and Blood Sampling

  • Grouping: Divide the rats into groups for each administration route and dose level (n=6 per group is recommended).

  • Blood Collection: Collect blood samples (approximately 0.3 mL) from the retro-orbital plexus or tail vein into heparinized tubes at the following time points:

    • Pre-dose: 0 h

    • Post-dose (i.v.): 2, 5, 15, 30, 60, 90, 120, 240, and 360 minutes.

    • Post-dose (p.o.): 5, 15, 30, 60, 90, 120, 240, 360, 480, and 720 minutes.[4]

2.1.4. Plasma Processing and Storage

  • Immediately after collection, centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.

  • Carefully transfer the supernatant (plasma) to clean microcentrifuge tubes.

  • Store the plasma samples at -80°C until bioanalysis.

Bioanalytical Method Protocol (LC-MS/MS)

This protocol describes a validated method for the quantification of this compound in rat plasma.

2.2.1. Materials and Reagents

2.2.2. Sample Preparation (Liquid-Liquid Extraction)

  • Thaw the plasma samples to room temperature.

  • In a microcentrifuge tube, add 50 µL of plasma, 10 µL of the Internal Standard working solution, and 500 µL of ethyl acetate (B1210297).[4]

  • Vortex the mixture for 3 minutes.

  • Centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.

2.2.3. LC-MS/MS Conditions

  • LC System: High-Performance Liquid Chromatography (HPLC) system.

  • Column: C18 column (e.g., 2.1 mm × 50 mm, 5 µm).[4]

  • Mobile Phase: A gradient of acetonitrile and water containing 1 mmol/L ammonium acetate.[3]

  • Flow Rate: 0.3 mL/min.[3]

  • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive or negative, optimized for Columbianetin (B30063).

  • Detection: Multiple Reaction Monitoring (MRM).

    • Columbianetin Transition: To be optimized based on instrument, e.g., specific parent > fragment ion transition.

    • IS Transition: To be optimized for the selected IS.

  • Data Analysis: Use appropriate software to process the data and calculate the concentration of this compound in each sample based on the calibration curve. The linear range for calibration curves has been successfully established from 0.05-2000 µg/mL.[4]

Visualized Workflows and Pathways

Diagrams are provided to illustrate the experimental workflow and the metabolic relationship of this compound with its common prodrugs.

Pharmacokinetic_Study_Workflow A 1. Animal Acclimatization (Sprague-Dawley Rats, 1 week) B 2. Grouping & Fasting (IV and Oral Groups, 12h Fast) A->B C 3. Drug Administration (Oral Gavage or IV Injection) B->C D 4. Serial Blood Sampling (Timed intervals post-dose) C->D E 5. Plasma Separation (Centrifugation at 4000 rpm) D->E F 6. Sample Preparation (Liquid-Liquid Extraction) E->F G 7. LC-MS/MS Analysis (Quantification of Columbianetin) F->G H 8. Data Analysis (Calculate PK Parameters: Cmax, Tmax, AUC) G->H

Caption: Experimental workflow for the in-vivo pharmacokinetic study of this compound.

Columbianetin_Metabolism cluster_prodrugs Prodrugs Prodrug1 Columbianetin Acetate Metabolite This compound (Active Metabolite) Prodrug1->Metabolite Metabolism (in vivo) Prodrug2 Columbianetin-β-D- glucopyranoside Prodrug2->Metabolite Metabolism (in vivo) Excretion Excretion (Mainly via Feces) Metabolite->Excretion Elimination

Caption: Metabolic conversion of prodrugs to this compound in vivo.[1][5][6]

References

Application Notes and Protocols for the Solid-Phase Synthesis of R-(-)-Columbianetin Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

R-(-)-Columbianetin is a natural angular furanocoumarin that exhibits a range of promising biological activities, including anti-inflammatory, antioxidant, anti-proliferative, and analgesic effects.[1] These properties make it an attractive scaffold for the development of novel therapeutic agents. Solid-phase synthesis offers a powerful platform for the rapid generation of analog libraries, facilitating structure-activity relationship (SAR) studies and the optimization of lead compounds. This document provides a detailed, albeit proposed, protocol for the solid-phase synthesis of this compound analogs, based on established principles of coumarin (B35378) chemistry and solid-phase organic synthesis. Additionally, it outlines the key signaling pathways modulated by Columbianetin and presents illustrative quantitative data.

Proposed Solid-Phase Synthesis of this compound Analogs

While a specific protocol for the solid-phase synthesis of this compound has not been extensively reported, a plausible strategy can be devised by adapting established solution-phase coumarin syntheses, such as the Pechmann condensation, to a solid support. This proposed workflow enables the generation of a library of analogs by varying the building blocks in the final cyclization and release step.

Experimental Workflow

The proposed solid-phase synthesis strategy involves immobilizing a suitably protected resorcinol (B1680541) derivative onto a solid support, followed by a Pechmann condensation with a β-ketoester, and subsequent cleavage from the resin to yield the desired coumarin analog.

G cluster_resin_prep Resin Preparation cluster_synthesis On-Resin Synthesis cluster_cyclization Cyclization and Cleavage cluster_product Final Product Resin Wang Resin Activation Resin Swelling (e.g., in DMF) Resin->Activation Loading Loading of Protected Resorcinol (e.g., with DIC/DMAP) Activation->Loading Deprotection Deprotection of Phenolic Hydroxyl Loading->Deprotection Washing1 Washing Steps (e.g., DMF, DCM) Deprotection->Washing1 Pechmann Pechmann Condensation with Substituted β-Ketoester (Acid Catalyst, e.g., TFA) Washing1->Pechmann Washing2 Washing Steps Pechmann->Washing2 Cleavage Cleavage from Resin (e.g., TFA Cocktail) Washing2->Cleavage Purification Purification (e.g., HPLC) Cleavage->Purification Analogs Columbianetin Analogs Purification->Analogs G LPS LPS TLR4 TLR4 LPS->TLR4 Activates NOD1 NOD1 TLR4->NOD1 RIP2 RIP2 NOD1->RIP2 Activates IKK IKK Complex RIP2->IKK Activates IkB IκBα IKK->IkB Phosphorylates (Degradation) NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_nucleus NF-κB (Active) NFkB->NFkB_nucleus Translocates to Nucleus Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB_nucleus->Cytokines Induces Transcription Inflammation Inflammation Cytokines->Inflammation Promotes Columbianetin This compound Analogs Columbianetin->NOD1 Inhibits Columbianetin->NFkB_nucleus Inhibits

References

Application Notes and Protocols for the Crystallization of R-(-)-Columbianetin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the crystallization of R-(-)-Columbianetin, a coumarin (B35378) derivative. The following methods are based on established techniques for the crystallization of small organic molecules and related coumarin compounds. Successful crystallization is often a critical step for structural elucidation by X-ray diffraction, purification, and formulation development.

Introduction to Crystallization Techniques

The formation of high-quality crystals is dependent on several factors, including the purity of the compound, solvent selection, temperature, and the rate of supersaturation. For this compound, a systematic approach involving screening various conditions is recommended. The most common and effective crystallization techniques for small molecules like coumarins include slow evaporation, vapor diffusion, and solvent layering.[1][2]

Key Considerations:

  • Purity: Start with the highest purity material available. Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to poor quality crystals.

  • Solvent Selection: The ideal solvent is one in which this compound has moderate solubility. Highly soluble compounds may be difficult to crystallize, while poorly soluble ones may precipitate as an amorphous solid. A good starting point is to test solubility in a range of solvents with varying polarities.

  • Supersaturation: Crystallization occurs from a supersaturated solution. The key is to achieve supersaturation slowly to allow for the growth of well-ordered, single crystals rather than rapid precipitation of microcrystalline powder.

Experimental Protocols

The following protocols describe common methods for crystallizing small organic molecules and can be adapted for this compound.

Protocol 1: Slow Evaporation

This is often the simplest method to begin with.[1][2]

Methodology:

  • Prepare a nearly saturated solution of this compound in a suitable solvent (e.g., methanol, ethanol, ethyl acetate, or a mixture). To do this, add the compound to a small volume of the solvent and gently warm and/or sonicate to dissolve. Continue adding small portions of the compound until a small amount no longer dissolves.

  • Filter the saturated solution through a syringe filter (0.22 µm) into a clean vial to remove any dust or undissolved particles, which can act as unwanted nucleation sites.[2]

  • Cover the vial with a cap that has a small hole or with parafilm punctured with a needle. This will allow the solvent to evaporate slowly over several days to weeks.

  • Place the vial in a vibration-free environment at a constant temperature.

  • Monitor the vial for crystal growth.

Protocol 2: Vapor Diffusion

This technique is particularly effective when only small amounts of the compound are available and is excellent for screening a wide range of solvent systems.[1][2][3]

Methodology:

  • Dissolve this compound in a small volume of a "good" solvent (one in which it is readily soluble) in a small, open vial.

  • Place this small vial inside a larger, sealed container (e.g., a jar or a larger vial with a screw cap).

  • Add a larger volume of a "poor" or "anti-solvent" (one in which the compound is poorly soluble but is miscible with the "good" solvent) to the bottom of the larger container.

  • Seal the outer container. The vapor from the anti-solvent will slowly diffuse into the solution of the compound.

  • This diffusion will gradually decrease the solubility of this compound in the mixed solvent system, leading to slow crystallization.

  • Place the setup in a stable environment and observe for crystal formation over several days.

Protocol 3: Solvent Layering (Liquid-Liquid Diffusion)

This method relies on the slow diffusion between a solution of the compound and an anti-solvent.

Methodology:

  • Prepare a concentrated solution of this compound in a dense, "good" solvent in a narrow tube or vial.

  • Carefully layer a less dense, miscible "anti-solvent" on top of the solution, taking care to minimize mixing at the interface. This can be done by slowly adding the anti-solvent down the side of the tube with a pipette or syringe.

  • Seal the container and leave it undisturbed.

  • Crystals will ideally form at the interface between the two solvents as they slowly mix.

Data Presentation: Solvent Screening for Crystallization

A crucial first step is to perform a solvent screening to identify suitable solvents and anti-solvents. The results of such a screening can be summarized in a table. Below is a template table with hypothetical data for this compound.

SolventPolarity IndexSolubility at 25°C (mg/mL)Observations
Hexane0.1< 0.1Insoluble
Toluene2.41.5Sparingly Soluble
Diethyl Ether2.83.0Sparingly Soluble
Ethyl Acetate4.415.0Soluble
Acetone5.125.0Freely Soluble
Ethanol5.220.0Soluble
Methanol6.630.0Freely Soluble
Water10.2< 0.1Insoluble

Interpretation of Screening Data:

  • Good Solvents (for dissolving the compound): Acetone, Methanol, Ethanol, Ethyl Acetate.

  • Potential Anti-solvents: Hexane, Water.

  • Good Solvent/Anti-solvent Pairs for Vapor Diffusion/Layering:

    • Methanol / Hexane

    • Acetone / Hexane

    • Ethyl Acetate / Hexane

    • Methanol / Water

Visualization of Experimental Workflows

Diagram 1: Slow Evaporation Workflow

SlowEvaporation A Prepare Saturated Solution of this compound B Filter Solution (0.22 µm syringe filter) A->B C Transfer to Clean Vial B->C D Cover with Punctured Cap/ Parafilm C->D E Incubate in Vibration-Free Environment D->E F Monitor for Crystal Growth E->F

Caption: Workflow for the slow evaporation crystallization method.

Diagram 2: Vapor Diffusion Workflow

VaporDiffusion cluster_setup Vapor Diffusion Setup A Dissolve this compound in 'Good' Solvent (Inner Vial) B Place Inner Vial in Larger Sealed Container A->B D Seal Outer Container B->D C Add 'Anti-Solvent' to Outer Container C->B E Incubate in Stable Environment D->E F Vapor Diffusion Occurs E->F G Slow Supersaturation and Crystallization F->G

Caption: Workflow for the vapor diffusion crystallization method.

Diagram 3: Logical Relationship for Solvent Selection

SolventSelection cluster_compound This compound Properties cluster_solvents Solvent Properties cluster_methods Crystallization Methods Compound This compound GoodSolvent Good Solvent (High Solubility) Compound->GoodSolvent dissolves in PoorSolvent Poor Solvent (Low Solubility) Compound->PoorSolvent insoluble in SlowEvap Slow Evaporation GoodSolvent->SlowEvap VaporDiff Vapor Diffusion GoodSolvent->VaporDiff as solvent Layering Solvent Layering GoodSolvent->Layering as solvent PoorSolvent->VaporDiff as anti-solvent PoorSolvent->Layering as anti-solvent

Caption: Logical relationship for selecting solvents for different crystallization methods.

Troubleshooting and Further Optimization

If initial attempts do not yield crystals, consider the following:

  • Oiling Out: If an oil forms instead of crystals, the solution may be too concentrated, or the temperature may be too high. Try using a more dilute solution or lowering the temperature.

  • Amorphous Precipitate: This often results from supersaturation being achieved too rapidly. Slow down the process by using a tighter seal for slow evaporation, a less volatile anti-solvent for vapor diffusion, or cooling the solution more slowly.

  • No Crystals: If no crystals form, the solution may not be sufficiently supersaturated. Allow more solvent to evaporate or use a higher concentration of the anti-solvent.

  • Microcrystals: The formation of many small crystals suggests too many nucleation sites. Ensure all glassware is scrupulously clean and filter the solution before setting up the crystallization.[2]

For further optimization, a systematic screening of different solvents, solvent ratios, concentrations, and temperatures is recommended. Techniques like co-crystallization with a suitable co-former could also be explored if single-component crystallization proves difficult.[4]

References

Troubleshooting & Optimization

Improving the yield of R-(-)-Columbianetin chemical synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of R-(-)-Columbianetin. Our aim is to help improve the yield and enantioselectivity of this valuable natural product.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound, particularly focusing on a common synthetic route starting from umbelliferone (B1683723).

Q1: My initial prenylation of umbelliferone is giving a low yield. What are the common causes and solutions?

A1: Low yields in the prenylation of umbelliferone can stem from several factors:

  • Poor quality of reagents: Ensure that the umbelliferone is pure and the prenylating agent (e.g., prenyl bromide) has not degraded. It is advisable to use freshly distilled or purchased reagents.

  • Suboptimal reaction conditions: The choice of base and solvent is critical. A common issue is the use of a base that is too strong or too weak. Potassium carbonate is a frequently used base in a polar aprotic solvent like acetone (B3395972) or DMF. The reaction temperature should also be optimized; typically, these reactions are run at room temperature or with gentle heating.

  • Side reactions: O-prenylation can compete with the desired C-prenylation. To favor C-prenylation, a non-polar solvent can sometimes be employed, although this may reduce the overall reaction rate.

Troubleshooting Table: Umbelliferone Prenylation

ProblemPossible CauseSuggested Solution
Low conversion of umbelliferoneInactive prenylating agentUse fresh or purified prenyl bromide.
Insufficient baseIncrease the molar equivalent of the base (e.g., K₂CO₃).
Low reaction temperatureGradually increase the reaction temperature while monitoring for side products.
Formation of O-prenylated byproductReaction conditions favoring O-alkylationTry a less polar solvent.
Steric hindranceEnsure the 8-position is accessible; consider alternative prenylating agents.

Q2: The Sharpless asymmetric dihydroxylation of the prenylated coumarin (B35378) is not providing high enantiomeric excess (ee). How can I improve this?

A2: Achieving high enantioselectivity in the Sharpless asymmetric dihydroxylation is a crucial step. Here are key factors to consider:

  • Ligand Selection: The choice of the chiral ligand is paramount. For the synthesis of this compound, the (DHQ)₂PHAL ligand in the AD-mix-α is typically used. Ensure the ligand is of high purity and has not degraded.

  • Reaction Temperature: This reaction is highly sensitive to temperature. It is generally recommended to run the reaction at low temperatures, often between 0°C and room temperature.

  • Slow Addition of Alkene: A competing, non-enantioselective dihydroxylation can occur if the concentration of the alkene is too high. This can be mitigated by the slow addition of the prenylated coumarin to the reaction mixture.

  • pH of the reaction medium: The pH should be maintained slightly basic to ensure optimal catalyst turnover and enantioselectivity. The AD-mix formulations contain a buffer for this purpose.

Troubleshooting Table: Sharpless Asymmetric Dihydroxylation

ProblemPossible CauseSuggested Solution
Low enantiomeric excess (ee)Incorrect chiral ligandUse AD-mix-α containing (DHQ)₂PHAL for the (R)-diol.
High reaction temperatureMaintain the reaction at a low temperature (e.g., 0°C).
High alkene concentrationAdd the prenylated coumarin slowly to the reaction mixture.
Ligand degradationUse fresh, high-purity AD-mix.
Low yield of the diolCatalyst deactivationEnsure all reagents are pure and the reaction is protected from contaminants.
Incomplete reactionExtend the reaction time and monitor by TLC.

Q3: I am having difficulty with the final cyclization step to form the dihydrofuran ring. What are the best conditions?

A3: The intramolecular cyclization of the diol intermediate to form the dihydrofuran ring of this compound is typically achieved under acidic conditions.

  • Acid Catalyst: A common method is the use of a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH), in an appropriate solvent like toluene (B28343) or benzene, often with heating to facilitate the dehydration and cyclization.

  • Water Removal: The reaction involves the elimination of water. Using a Dean-Stark apparatus to remove water azeotropically can drive the reaction to completion and improve the yield.

  • Reaction Monitoring: It is important to monitor the reaction by TLC to avoid the formation of degradation products due to prolonged exposure to acid and heat.

Experimental Protocols

Below are detailed methodologies for the key steps in the synthesis of this compound.

Protocol 1: Prenylation of 7-Hydroxycoumarin (Umbelliferone)

  • To a solution of 7-hydroxycoumarin (1.0 eq) in dry acetone, add anhydrous potassium carbonate (2.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add prenyl bromide (1.2 eq) dropwise to the suspension.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain 8-prenyl-7-hydroxycoumarin.

Protocol 2: Sharpless Asymmetric Dihydroxylation

  • In a round-bottom flask, prepare a solvent mixture of t-butanol and water (1:1).

  • Add AD-mix-α (containing K₂OsO₂(OH)₄, (DHQ)₂PHAL, K₃Fe(CN)₆, and K₂CO₃) to the solvent mixture.

  • Stir the mixture at room temperature until all solids are dissolved, resulting in a clear, orange solution.

  • Cool the reaction mixture to 0°C in an ice bath.

  • In a separate flask, dissolve the 8-prenyl-7-hydroxycoumarin (1.0 eq) in t-butanol.

  • Add the solution of the prenylated coumarin dropwise to the cold AD-mix solution over a period of 1-2 hours.

  • Stir the reaction at 0°C and monitor by TLC.

  • Once the starting material is consumed, quench the reaction by adding sodium sulfite.

  • Stir for an additional hour, then extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude diol by column chromatography.

Protocol 3: Intramolecular Cyclization to this compound

  • Dissolve the purified diol (1.0 eq) in dry toluene.

  • Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.1 eq).

  • Fit the flask with a Dean-Stark apparatus and reflux the mixture.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and wash with a saturated sodium bicarbonate solution.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude this compound by column chromatography or recrystallization.

Data Presentation

Table 1: Representative Yields for Sharpless Asymmetric Dihydroxylation of Alkenes

SubstrateLigandYield (%)Enantiomeric Excess (ee, %)
Stilbene(DHQD)₂PHAL>95>99
1-Decene(DHQD)₂PHAL9797
α-Methylstyrene(DHQ)₂PHAL9496

Note: These are representative yields and ee values for the Sharpless AD reaction on common substrates and may vary for the specific prenylated coumarin intermediate.

Visualizations

Experimental Workflow

experimental_workflow cluster_start Starting Material cluster_step1 Step 1: Prenylation cluster_intermediate1 Intermediate cluster_step2 Step 2: Asymmetric Dihydroxylation cluster_intermediate2 Chiral Intermediate cluster_step3 Step 3: Cyclization cluster_product Final Product start Umbelliferone (7-Hydroxycoumarin) prenylation C-Prenylation start->prenylation Prenyl bromide, K₂CO₃, Acetone intermediate1 8-Prenyl-7-hydroxycoumarin prenylation->intermediate1 dihydroxylation Sharpless Asymmetric Dihydroxylation (AD-mix-α) intermediate1->dihydroxylation intermediate2 (R)-Diol Intermediate dihydroxylation->intermediate2 cyclization Acid-catalyzed Intramolecular Cyclization intermediate2->cyclization p-TsOH, Toluene, Reflux product This compound cyclization->product

Caption: Synthetic workflow for this compound.

Signaling Pathway

Columbianetin has been shown to exhibit anti-inflammatory effects by modulating the NOD1/NF-κB and Nrf2 signaling pathways.[1]

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_inhibition Inhibition by Columbianetin cluster_pathway NOD1/NF-κB Pathway cluster_nrf2 Nrf2 Pathway LPS LPS NOD1 NOD1 LPS->NOD1 CBT This compound CBT->NOD1 Keap1 Keap1 CBT->Keap1 RIP2 RIP2 NOD1->RIP2 NFkB NF-κB Activation RIP2->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Nrf2 Nrf2 Nrf2->Keap1 ARE ARE Nrf2->ARE Antioxidant Antioxidant Enzymes ARE->Antioxidant

Caption: Anti-inflammatory mechanism of Columbianetin.

References

Technical Support Center: Overcoming Low Aqueous Solubility of R-(-)-Columbianetin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the low aqueous solubility of R-(-)-Columbianetin.

Frequently Asked Questions (FAQs)

Q1: What is the reported aqueous solubility of this compound?

Q2: What are the primary reasons for the low aqueous solubility of this compound?

A2: this compound is a coumarin (B35378) derivative with a relatively rigid and hydrophobic molecular structure. The presence of non-polar groups and limited hydrogen bonding capacity with water contribute to its poor aqueous solubility.

Q3: What are the common consequences of low solubility in experimental settings?

A3: Low aqueous solubility can lead to several experimental challenges, including:

  • Difficulty in preparing stock solutions of desired concentrations.

  • Precipitation of the compound in aqueous buffers during experiments.

  • Inaccurate and poorly reproducible results in cell-based assays.

  • Low oral bioavailability in animal studies.[1]

Q4: Which solubilization techniques are most promising for this compound?

A4: Based on the chemical nature of this compound and established methods for poorly soluble drugs, the following techniques hold significant promise:

  • Cyclodextrin (B1172386) Inclusion Complexation: This involves encapsulating the hydrophobic this compound molecule within the hydrophobic cavity of a cyclodextrin, a cyclic oligosaccharide. This complex has a hydrophilic exterior, enhancing its aqueous solubility.

  • Solid Dispersion: This technique involves dispersing this compound in an inert, hydrophilic carrier matrix at a solid state. This can reduce drug crystallinity and improve wettability and dissolution rate.

  • Nanoparticle Formulation: Encapsulating this compound into nanoparticles can increase its surface area-to-volume ratio, leading to enhanced dissolution rates and potentially improved bioavailability.

Troubleshooting Guides

Issue 1: Precipitation of this compound in Aqueous Buffers

Problem: My this compound, initially dissolved in an organic solvent like DMSO, precipitates when I dilute it into my aqueous experimental buffer.

Possible Causes and Solutions:

Cause Troubleshooting Step Expected Outcome
Exceeding Aqueous Solubility Limit 1. Decrease the final concentration of this compound in the aqueous medium. 2. Increase the percentage of co-solvent (e.g., DMSO, ethanol) in the final solution, if experimentally permissible. Note that high concentrations of organic solvents can be toxic to cells.A clear, stable solution without visible precipitate.
Inadequate Mixing 1. Vortex or sonicate the solution immediately after dilution to ensure rapid and uniform dispersion.Homogeneous solution with no localized high concentrations that could initiate precipitation.
pH Effects 1. Evaluate the pH of your buffer. The solubility of coumarin derivatives can be pH-dependent. Test a range of physiologically relevant pH values to identify the optimal pH for solubility.Identification of a buffer system where this compound exhibits higher stability in solution.
Compound Purity 1. Verify the purity of your this compound sample. Impurities can sometimes act as nucleation sites for precipitation.Confidence that the observed precipitation is due to the inherent properties of the compound.
Issue 2: Low and Variable Results in Cell-Based Assays

Problem: I am observing inconsistent and lower-than-expected activity of this compound in my cell-based experiments.

Possible Causes and Solutions:

Cause Troubleshooting Step Expected Outcome
Poor Compound Availability to Cells 1. Prepare a cyclodextrin inclusion complex of this compound to increase its concentration in the cell culture medium without precipitation. 2. Formulate this compound as a solid dispersion with a biocompatible polymer and dissolve this in the medium.Increased effective concentration of the compound available to the cells, leading to more consistent and potent biological effects.
Adsorption to Plasticware 1. Use low-binding microplates and tubes for your experiments. 2. Include a surfactant like Tween® 80 at a low, non-toxic concentration (e.g., 0.01-0.1%) in your assay buffer to reduce non-specific binding.Minimized loss of the compound to plastic surfaces, ensuring the intended concentration is maintained in the assay.
Degradation in Media 1. Assess the stability of this compound in your cell culture medium over the time course of your experiment. This can be done using HPLC or LC-MS.Understanding of the compound's stability profile, allowing for adjustments in experimental timing or the use of fresh preparations.

Experimental Protocols

Protocol 1: Preparation of this compound-Cyclodextrin Inclusion Complex

This protocol describes the preparation of a 1:1 molar ratio inclusion complex of this compound with hydroxypropyl-β-cyclodextrin (HP-β-CD) using the lyophilization (freeze-drying) method.[2][3]

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Mortar and pestle

  • Lyophilizer (Freeze-dryer)

Procedure:

  • Molar Ratio Calculation: Calculate the required mass of this compound and HP-β-CD for a 1:1 molar ratio. (Molecular weight of Columbianetin (B30063): ~246.26 g/mol ; Average molecular weight of HP-β-CD: ~1460 g/mol ).

  • Dissolution: Dissolve the calculated amount of HP-β-CD in a suitable volume of deionized water with stirring.

  • Addition of this compound: Slowly add the calculated amount of this compound to the HP-β-CD solution while continuously stirring.

  • Complexation: Continue stirring the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex. The solution may appear slightly hazy.

  • Freezing: Freeze the resulting solution at -80°C until completely solid.

  • Lyophilization: Lyophilize the frozen sample for 48-72 hours until a dry, fluffy powder is obtained.

  • Characterization: The resulting powder can be characterized for complex formation using techniques such as Fourier-transform infrared spectroscopy (FTIR), differential scanning calorimetry (DSC), and X-ray diffraction (XRD). The solubility of the complex in water should be determined and compared to that of the free drug.

Protocol 2: Preparation of this compound Solid Dispersion by Solvent Evaporation

This protocol outlines the preparation of a solid dispersion of this compound with polyvinylpyrrolidone (B124986) K30 (PVP K30).[4][5]

Materials:

  • This compound

  • Polyvinylpyrrolidone K30 (PVP K30)

  • Methanol (B129727) (or another suitable volatile organic solvent)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Ratio Selection: Prepare solid dispersions at different drug-to-polymer weight ratios (e.g., 1:1, 1:3, 1:5).

  • Dissolution: Dissolve the accurately weighed this compound and PVP K30 in a minimal amount of methanol in a round-bottom flask.

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a thin film is formed on the flask wall.

  • Drying: Further dry the solid film in a vacuum oven at a temperature below the glass transition temperature of the polymer to remove any residual solvent.

  • Pulverization: Scrape the dried solid dispersion from the flask and pulverize it into a fine powder using a mortar and pestle.

  • Sieving and Storage: Sieve the powder to obtain a uniform particle size and store it in a desiccator.

  • Characterization: Characterize the solid dispersion for amorphization and drug-polymer interaction using XRD, DSC, and FTIR. Evaluate the dissolution rate of the solid dispersion in a relevant aqueous buffer and compare it to the pure drug.

Protocol 3: Formulation of this compound Nanoparticles by Emulsion-Solvent Evaporation

This protocol describes a general method for preparing this compound-loaded nanoparticles using an oil-in-water (o/w) emulsion solvent evaporation technique.[6][7]

Materials:

  • This compound

  • A biodegradable polymer (e.g., PLGA - Poly(lactic-co-glycolic acid))

  • An organic solvent (e.g., dichloromethane (B109758) or ethyl acetate)

  • An aqueous solution of a stabilizer (e.g., polyvinyl alcohol - PVA)

  • Homogenizer or sonicator

  • Magnetic stirrer

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA in the organic solvent.

  • Aqueous Phase Preparation: Prepare an aqueous solution of the stabilizer (e.g., 1-5% w/v PVA).

  • Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an o/w emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection: Collect the nanoparticles by centrifugation, wash them with deionized water to remove the excess stabilizer, and then resuspend them in water.

  • Lyophilization (optional): For long-term storage, the nanoparticle suspension can be lyophilized with a cryoprotectant.

  • Characterization: Characterize the nanoparticles for particle size, zeta potential, drug loading efficiency, and morphology (using techniques like DLS, Zetasizer, and SEM/TEM). The in vitro release profile of this compound from the nanoparticles should also be determined.

Signaling Pathway Diagrams

This compound has been reported to exert its biological effects, at least in part, by modulating key cellular signaling pathways, including the NF-κB and MAPK pathways.[8][9] Understanding these interactions is crucial for elucidating its mechanism of action.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex (IKKα/β/γ) TAK1->IKK_complex Activates IκBα IκBα IKK_complex->IκBα Phosphorylates IKK_complex->IκBα NFκB_p65_p50 NF-κB (p65/p50) IκBα->NFκB_p65_p50 Inhibits NFκB_p65_p50->IκBα NFκB_p65_p50_n NF-κB (p65/p50) NFκB_p65_p50->NFκB_p65_p50_n Translocation Columbianetin This compound Columbianetin->IKK_complex Inhibits Inflammatory_Genes Inflammatory Gene Transcription NFκB_p65_p50_n->Inflammatory_Genes

Figure 1. Simplified schematic of the NF-κB signaling pathway and the inhibitory action of this compound.

MAPK_Pathway cluster_extracellular Extracellular Stimuli cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Growth Factors, Stress, Cytokines Receptor Receptor Stimuli->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf JNK JNK Ras->JNK p38 p38 Ras->p38 MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1, c-Jun) ERK->Transcription_Factors JNK->Transcription_Factors p38->Transcription_Factors Columbianetin This compound Columbianetin->ERK Inhibits Phosphorylation Columbianetin->JNK Inhibits Phosphorylation Columbianetin->p38 Inhibits Phosphorylation Cellular_Response Cellular Responses (Proliferation, Inflammation) Transcription_Factors->Cellular_Response

References

Troubleshooting R-(-)-Columbianetin instability in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the potential instability of R-(-)-Columbianetin in solution during experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound solution changed color. What does this indicate?

A change in the color of your this compound solution, such as turning yellow or brown, is often an indicator of degradation. This can be caused by several factors including oxidation, pH-mediated hydrolysis, or photodegradation. It is recommended to prepare fresh solutions and investigate the potential causes based on your experimental setup.

Q2: What are the ideal storage conditions for this compound stock solutions?

To ensure maximum stability, stock solutions of this compound should be stored at -20°C or lower in airtight, light-protecting containers. For short-term storage (up to 24 hours), refrigeration at 4°C may be acceptable, but stability under these conditions should be verified for your specific solvent. One study found that Columbianetin was stable in rat plasma for 24 hours at 4°C and for at least 15 days at -20°C[1].

Q3: Which solvents are recommended for dissolving this compound?

This compound is commonly dissolved in organic solvents such as methanol (B129727), ethanol, or dimethyl sulfoxide (B87167) (DMSO) for experimental use. The choice of solvent can impact stability. For aqueous buffers, it is crucial to control the pH, as extreme pH values can promote degradation. When preparing aqueous solutions, it is advisable to first dissolve the compound in a minimal amount of a suitable organic solvent before diluting with the aqueous buffer.

Q4: How can I monitor the stability of this compound in my experiments?

The stability of this compound can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods allow for the quantification of the parent compound and the detection of potential degradation products over time. A stability-indicating HPLC method should be able to separate the intact this compound from any degradants.

Troubleshooting Guides

Issue 1: Rapid Loss of Compound Potency or Concentration

If you observe a significant decrease in the expected biological activity or a lower than expected concentration of this compound, consider the following troubleshooting steps.

Potential Causes and Solutions

Potential Cause Troubleshooting Step Recommended Action
pH Instability Measure the pH of your solution. Furanocoumarins can be susceptible to hydrolysis under acidic or alkaline conditions.Adjust the pH of your buffer to a neutral range (pH 6-8) if your experimental conditions allow. Prepare fresh solutions in a pH-controlled buffer immediately before use.
Oxidation The phenolic hydroxyl group in the structure may be prone to oxidation.Degas your solvents and buffer solutions. Consider working under an inert atmosphere (e.g., nitrogen or argon). Avoid incorporating strong oxidizing agents in your experimental setup.
Photodegradation Exposure to light, especially UV light, can cause degradation of photosensitive compounds.Protect your solutions from light by using amber vials or wrapping containers in aluminum foil. Minimize exposure to ambient light during experimental procedures.
Temperature-Induced Degradation Elevated temperatures can accelerate the degradation of many organic compounds.Maintain your solutions at a low temperature (e.g., on ice) during your experiment, if permissible. Avoid repeated freeze-thaw cycles. Aliquot stock solutions to minimize the number of times the main stock is warmed.

Experimental Workflow for Investigating Instability

cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Hypothesis Formulation cluster_3 Systematic Testing cluster_4 Resolution start Unexpected Experimental Results (e.g., low potency, color change) check_solution Visually Inspect Solution (color, precipitate) start->check_solution check_storage Review Storage Conditions (temperature, light, time) start->check_storage hypothesize Formulate Potential Causes (pH, light, temp, oxidation) check_solution->hypothesize check_storage->hypothesize test_ph Test Stability at Different pHs hypothesize->test_ph test_light Compare Light vs. Dark Conditions hypothesize->test_light test_temp Incubate at Different Temperatures hypothesize->test_temp analyze Analyze Samples by HPLC/LC-MS at Different Time Points test_ph->analyze test_light->analyze test_temp->analyze optimize Optimize Experimental Protocol (adjust pH, protect from light, etc.) analyze->optimize end Proceed with Optimized Protocol optimize->end

Caption: Troubleshooting workflow for this compound instability.

Issue 2: Appearance of Unknown Peaks in Chromatogram

The presence of new peaks in your HPLC or LC-MS chromatogram that are not present in a freshly prepared standard solution suggests the formation of degradation products.

Hypothetical Degradation Pathway

While specific degradation pathways for this compound are not extensively documented, a plausible route based on its furanocoumarin structure could involve hydrolysis of the lactone ring, particularly under basic conditions.

Columbianetin This compound Hydrolysis Lactone Ring Hydrolysis (e.g., high pH) Columbianetin->Hydrolysis Instability Trigger DegradationProduct Carboxylic Acid Derivative (Inactive) Hydrolysis->DegradationProduct Leads to

Caption: Hypothetical degradation pathway of this compound.

Data Summary

Table 1: Reported Stability of Columbianetin in Rat Plasma[1]
Condition Duration Stability
Room Temperature24 hoursStable
Freeze-Thaw Cycles3 cyclesStable
Frozen Storage (-20°C)15 daysStable

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Solution using HPLC

Objective: To determine the stability of this compound in a specific solvent or buffer over time and under different conditions (e.g., temperature, light exposure).

Materials:

  • This compound

  • HPLC-grade solvent of choice (e.g., methanol, DMSO, buffered saline)

  • HPLC system with a suitable detector (e.g., UV-Vis or PDA)

  • C18 HPLC column

  • Volumetric flasks and pipettes

  • Incubators or water baths set to desired temperatures

  • Amber vials and clear vials

Methodology:

  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Preparation of Working Solutions: Dilute the stock solution with the test solvent/buffer to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL).

  • Experimental Setup:

    • Temperature Stability: Aliquot the working solution into separate vials and incubate them at different temperatures (e.g., 4°C, 25°C, 37°C).

    • Photostability: Aliquot the working solution into both clear and amber vials. Expose the clear vials to a controlled light source while keeping the amber vials in the dark at the same temperature.

    • pH Stability: Prepare the working solution in buffers of different pH values (e.g., pH 4, 7, 9).

  • Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each experimental condition.

  • HPLC Analysis:

    • Inject the samples into the HPLC system.

    • Use a suitable mobile phase to achieve good separation of this compound from any potential degradation products. A gradient elution with a mixture of water (often with a modifier like formic acid or ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724) or methanol is common for such compounds[2].

    • Monitor the elution profile at a wavelength where this compound has maximum absorbance.

  • Data Analysis:

    • Calculate the peak area of this compound at each time point for each condition.

    • Normalize the peak area at each time point to the peak area at time zero to determine the percentage of this compound remaining.

    • Plot the percentage of this compound remaining versus time for each condition to visualize the degradation kinetics.

Logical Relationship for Protocol Decision-Making

start Is this compound stability in my experimental conditions a concern? yes Yes start->yes no No start->no protocol Perform Stability Assessment (Protocol 1) yes->protocol proceed Proceed with Experiment no->proceed analyze_results Analyze Stability Data protocol->analyze_results modify_protocol Modify Experimental Protocol if degradation is observed analyze_results->modify_protocol modify_protocol->proceed

Caption: Decision-making for stability assessment.

References

Technical Support Center: Optimization of R-(-)-Columbianetin Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction and purification of R-(-)-columbianetin from complex mixtures.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the extraction and purification of this compound, offering potential causes and solutions to enhance experimental outcomes.

FAQ 1: My yield of this compound is consistently low. What are the potential causes and how can I improve it?

Potential Causes:

  • Suboptimal Solvent Selection: The polarity of the extraction solvent is crucial for efficiently dissolving this compound.

  • Inefficient Extraction Method: The chosen technique may not be effective for liberating the compound from the plant matrix.

  • Incomplete Extraction: Insufficient extraction time, temperature, or an inappropriate solvent-to-solid ratio can result in poor recovery.

  • Compound Degradation: this compound may be susceptible to degradation under certain pH and temperature conditions during extraction.

  • Improper Plant Material Preparation: The physical state of the plant material can significantly impact extraction efficiency.

Troubleshooting Solutions:

  • Solvent Optimization: Experiment with a range of solvents of varying polarities. Polar solvents like methanol (B129727) and ethanol (B145695) are generally effective for extracting coumarins.[1][2] Aqueous mixtures of these solvents (e.g., 70-80% ethanol or methanol) can also enhance extraction efficiency.[1]

  • Method Selection: Compare different extraction methods such as ultrasound-assisted extraction (UAE), reflux extraction, and Soxhlet extraction. UAE can be more efficient in terms of time and yield for many bioactive compounds.

  • Parameter Optimization: Systematically optimize extraction parameters, including time and temperature. For coumarins, reflux extraction with ethanol is often performed for several hours.[3] However, prolonged exposure to high temperatures can lead to degradation, so finding an optimal balance is key.

  • pH Control: While specific data on the pH stability of this compound is limited, related compounds show varying stability at different pH levels.[4][5][6][7] It is advisable to work in neutral or slightly acidic conditions to minimize potential degradation.

  • Plant Material Preparation: Ensure the plant material is thoroughly dried to prevent enzymatic degradation and finely ground to maximize the surface area for solvent penetration.

FAQ 2: My purified this compound sample contains significant impurities. How can I improve its purity?

Potential Causes:

  • Co-extraction of Similar Compounds: The crude extract often contains other compounds with similar polarities to this compound.

  • Ineffective Purification Technique: The chosen purification method may not have sufficient resolution to separate the target compound from impurities.

  • Column Overloading: Exceeding the capacity of the chromatography column can lead to poor separation.

Troubleshooting Solutions:

  • Multi-step Purification: Employ a multi-step purification strategy. An initial purification step using column chromatography with silica (B1680970) gel or macroporous resins can remove a significant portion of impurities.[8] This can be followed by a high-resolution technique like preparative High-Performance Liquid Chromatography (HPLC) for final polishing.

  • Chromatography Optimization:

    • Column Chromatography: Carefully select the stationary phase (silica gel is common for coumarins) and optimize the mobile phase.[9] A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can effectively separate compounds.

    • Preparative HPLC (PHPLC): This technique offers high resolution for separating closely related compounds. Optimization of the column, mobile phase, and flow rate is critical for achieving high purity. A purity of over 98% has been achieved for related compounds using PHPLC.[8]

  • Proper Column Loading: Avoid overloading the chromatography column. As a general rule, the amount of crude extract loaded should be a small percentage of the stationary phase weight.

FAQ 3: I am observing degradation of my this compound sample during processing. What are the likely causes and how can I mitigate this?

Potential Causes:

  • Thermal Degradation: Many natural compounds are sensitive to high temperatures. Prolonged exposure to heat during extraction or solvent evaporation can cause degradation.

  • pH Instability: Extreme pH conditions can lead to the breakdown of the compound.

  • Light Sensitivity: Some coumarins are known to be sensitive to light, which can induce degradation.

Troubleshooting Solutions:

  • Temperature Control: Use the lowest effective temperature during extraction and solvent evaporation. For solvent removal, a rotary evaporator under reduced pressure is recommended to keep the temperature low.

  • pH Management: Maintain a neutral or slightly acidic environment throughout the extraction and purification process.

  • Protection from Light: Protect the extracts and purified compound from direct light by using amber-colored glassware or by wrapping containers in aluminum foil. Store samples in the dark.

  • Storage Conditions: Store both crude extracts and purified this compound at low temperatures (e.g., 4°C for short-term and -20°C for long-term storage) to minimize degradation.[3]

Data Presentation

Table 1: Comparison of Extraction Solvents for Coumarin Yield (General)

SolventExtraction MethodRelative YieldComments
MethanolSoxhlet/RefluxHighEfficiently extracts a wide range of polar compounds.[1]
EthanolReflux/MacerationHighA good alternative to methanol, often used in aqueous solutions (e.g., 70%).[2]
WaterMaceration/RefluxModerate to HighEffective for extracting polar glycosylated coumarins.[2]
Ethyl Acetate (B1210297)Maceration/SoxhletModerateSelectively extracts less polar compounds.
Hexane (B92381)SoxhletLowPrimarily extracts non-polar compounds and lipids.

Note: This table provides a general comparison based on the extraction of coumarins. The optimal solvent for this compound may vary depending on the specific plant matrix.

Table 2: Purification Techniques for this compound

TechniqueStationary/Mobile PhaseTypical Purity AchievedAdvantagesDisadvantages
Column Chromatography Silica gel; Hexane-Ethyl Acetate gradient80-95%Cost-effective, suitable for large-scale initial purification.Lower resolution than HPLC, can be time-consuming.
Macroporous Resin Non-polar adsorbent; Ethanol-water gradientVariable (enrichment)High adsorption capacity, can be regenerated and reused.[8]May not provide high-resolution separation.
Preparative HPLC C18 column; Acetonitrile-Water gradient>98%High resolution and purity, suitable for final purification.[8]Expensive, smaller sample capacity.

Experimental Protocols

Protocol 1: Optimized Extraction of this compound

This protocol describes a general method for the extraction of this compound from dried and powdered plant material (e.g., from Peucedanum praeruptorum).

  • Preparation of Plant Material:

    • Thoroughly dry the plant material at a controlled temperature (40-50°C) to prevent enzymatic degradation.

    • Grind the dried material into a fine powder to increase the surface area for extraction.

  • Extraction:

    • Weigh 100 g of the powdered plant material and place it in a round-bottom flask.

    • Add 1 L of 80% ethanol.

    • Perform reflux extraction at 80°C for 2 hours.

    • Allow the mixture to cool and then filter to separate the extract from the solid residue.

    • Repeat the extraction process on the residue two more times with fresh solvent to ensure complete extraction.

    • Combine the filtrates from all three extractions.

  • Concentration:

    • Concentrate the combined extract using a rotary evaporator at a temperature below 50°C and under reduced pressure to obtain a crude extract.

Protocol 2: Purification of this compound by Column Chromatography

This protocol provides a general procedure for the initial purification of the crude extract.

  • Preparation of the Column:

    • Use a glass column packed with silica gel (100-200 mesh). The amount of silica gel should be about 30-50 times the weight of the crude extract.

    • Wet the silica gel with hexane to create a slurry and pour it into the column, allowing it to settle into a packed bed without any air bubbles.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial mobile phase).

    • Carefully load the dissolved sample onto the top of the silica gel column.

  • Elution:

    • Begin elution with a non-polar solvent such as hexane.

    • Gradually increase the polarity of the mobile phase by adding increasing amounts of a more polar solvent like ethyl acetate (e.g., starting with 100% hexane, then 95:5 hexane:ethyl acetate, and so on).

    • Collect fractions of the eluate in separate tubes.

  • Analysis:

    • Monitor the separation by spotting the collected fractions on a Thin Layer Chromatography (TLC) plate and visualizing under UV light.

    • Combine the fractions that contain the pure this compound.

  • Final Concentration:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound. For higher purity, this product can be further purified using preparative HPLC.

Visualizations

Extraction_Workflow Plant_Material Plant Material (Dried & Powdered) Extraction Extraction (e.g., Reflux with 80% Ethanol) Plant_Material->Extraction Filtration Filtration Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Concentration Concentration (Rotary Evaporator) Crude_Extract->Concentration Purification Purification (Column Chromatography) Concentration->Purification Fractions Collect & Analyze Fractions (TLC) Purification->Fractions Pure_Compound Combine Pure Fractions & Concentrate Fractions->Pure_Compound Final_Product Purified this compound Pure_Compound->Final_Product

Caption: General workflow for the extraction and purification of this compound.

Troubleshooting_Tree Start Low Yield or Purity Issue Check_Extraction Review Extraction Protocol Start->Check_Extraction Check_Purification Review Purification Protocol Start->Check_Purification Solvent Optimize Solvent? Check_Extraction->Solvent Method Change Extraction Method? Check_Extraction->Method Parameters Adjust Time/Temp? Check_Extraction->Parameters Column Optimize Chromatography? Check_Purification->Column Purity_Analysis Use PHPLC for higher purity? Check_Purification->Purity_Analysis Solution1 Test different polarities (e.g., 80% EtOH) Solvent->Solution1 Yes Solution2 Try Ultrasound-Assisted Extraction Method->Solution2 Yes Solution3 Perform time/temp optimization study Parameters->Solution3 Yes Solution4 Adjust gradient and mobile phase Column->Solution4 Yes Solution5 Final purification step with PHPLC Purity_Analysis->Solution5 Yes

Caption: Troubleshooting decision tree for low yield or purity of this compound.

References

Technical Support Center: Reverse-Phase HPLC Analysis of R-(-)-Columbianetin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak tailing issues encountered during the reverse-phase high-performance liquid chromatography (RP-HPLC) analysis of R-(-)-Columbianetin.

Troubleshooting Guide: Resolving Peak Tailing

Peak tailing is a common chromatographic problem that can compromise the accuracy and precision of quantitative analysis. For this compound, a coumarin (B35378) compound, peak tailing is often attributed to secondary interactions with the stationary phase. This guide offers a systematic approach to diagnose and resolve this issue.

Visual Troubleshooting Workflow

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Method Optimization: Mobile Phase cluster_3 Method Optimization: Other Parameters cluster_4 Resolution start Peak Tailing Observed for This compound col_check Inspect Column Performance (Age, Pressure, Previous Use) start->col_check sys_check Verify System Suitability (Dead Volume, Leaks) start->sys_check ph_adjust Adjust Mobile Phase pH col_check->ph_adjust sys_check->ph_adjust buffer_mod Modify Buffer Concentration ph_adjust->buffer_mod If tailing persists end Symmetrical Peak Achieved ph_adjust->end If resolved additive Incorporate Mobile Phase Additive buffer_mod->additive If tailing persists buffer_mod->end If resolved temp_adjust Optimize Column Temperature additive->temp_adjust If tailing persists additive->end If resolved col_select Consider Alternative Column Chemistry temp_adjust->col_select If tailing persists temp_adjust->end If resolved col_select->end

Caption: A stepwise workflow for troubleshooting peak tailing of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing for this compound in RP-HPLC?

A1: Peak tailing for this compound, an angular furanocoumarin with a phenolic hydroxyl group, is primarily caused by:

  • Secondary Silanol (B1196071) Interactions: The phenolic hydroxyl group of Columbianetin can interact with free silanol groups on the surface of silica-based C18 columns. This interaction leads to a secondary, undesirable retention mechanism that results in a tailed peak shape.

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the phenolic hydroxyl group (predicted to be around 10), the compound can exist in both ionized (phenoxide) and non-ionized forms, leading to peak broadening and tailing.

  • Column Contamination or Degradation: Accumulation of sample matrix components or degradation of the stationary phase can create active sites that cause peak tailing.

  • Extra-column Effects: Issues such as excessive tubing length, large detector cell volume, or improper fittings can contribute to band broadening and peak tailing.

Q2: How does mobile phase pH affect the peak shape of this compound?

A2: The mobile phase pH plays a critical role in controlling the peak shape of ionizable compounds like this compound.

  • At Low to Neutral pH (pH 3-7): The phenolic hydroxyl group will be protonated (non-ionized). This is generally the desired state for good peak shape in reversed-phase chromatography as it minimizes strong secondary interactions with the silica (B1680970) backbone of the stationary phase.

  • Near the pKa (around pH 10): A mixture of ionized and non-ionized forms will exist, leading to poor peak shape.

  • At High pH (above 10): The phenolic hydroxyl group will be deprotonated (ionized), forming the phenoxide anion. This can lead to strong interactions with residual positive charges on the silica surface or repulsion from a negatively charged surface, both of which can cause peak tailing.

Q3: What are some recommended starting conditions for the analysis of this compound to avoid peak tailing?

A3: Based on methods developed for similar coumarins from Angelica species, the following starting conditions are recommended:

ParameterRecommendation
Column High-purity, end-capped C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile (B52724) and water with a mild acidic additive
Acidic Additive 0.1% Formic Acid or 0.1% Acetic Acid in the aqueous portion
Gradient Start with a lower percentage of acetonitrile and gradually increase
Flow Rate 1.0 mL/min
Column Temp. 25-30 °C
Detection UV at approximately 320-330 nm

Q4: Can mobile phase additives help in reducing peak tailing?

A4: Yes, certain additives can significantly improve peak shape.

  • Acidic Modifiers (e.g., Formic Acid, Acetic Acid): Adding a small amount of acid to the mobile phase helps to suppress the ionization of free silanol groups on the stationary phase, thereby reducing their interaction with the phenolic hydroxyl group of Columbianetin.

  • Triethylamine (TEA): While less common with modern columns, a low concentration of TEA (e.g., 0.05-0.1%) can be used as a silanol-masking agent. It competes with the analyte for active silanol sites, reducing peak tailing. However, it can affect column longevity and is not suitable for LC-MS applications.

Q5: How does column temperature influence peak tailing?

A5: Increasing the column temperature can sometimes improve peak shape. Higher temperatures can:

  • Decrease Mobile Phase Viscosity: This can lead to improved mass transfer and potentially sharper peaks.

  • Reduce Strong Secondary Interactions: Increased thermal energy can help to overcome the strength of problematic secondary interactions that cause tailing.

It is advisable to experiment with temperatures in the range of 25-40°C. However, be aware that temperature can also affect selectivity and retention times.

Experimental Protocols

Protocol 1: General Screening Method for this compound

This protocol provides a starting point for the analysis of this compound, with a focus on achieving good peak shape.

  • Instrumentation:

    • HPLC system with a UV detector.

    • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size, end-capped).

  • Mobile Phase Preparation:

    • Solvent A: Water with 0.1% (v/v) Formic Acid.

    • Solvent B: Acetonitrile.

    • Filter and degas both solvents before use.

  • Chromatographic Conditions:

    • Gradient Program:

      • 0-15 min: 20-40% B

      • 15-25 min: 40-60% B

      • 25-30 min: 60-80% B

      • 30-35 min: Hold at 80% B

      • 35.1-40 min: Return to 20% B for re-equilibration.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 325 nm.

Protocol 2: Troubleshooting Peak Tailing with Mobile Phase Modification

If peak tailing is observed with Protocol 1, the following systematic modifications to the mobile phase can be implemented.

  • Increase Acidic Modifier Concentration:

    • Prepare Solvent A with 0.2% (v/v) Formic Acid and repeat the analysis.

  • Evaluate a Different Acidic Modifier:

    • Prepare Solvent A with 0.1% (v/v) Acetic Acid and repeat the analysis.

  • Introduce Triethylamine (for UV detection only):

    • Prepare Solvent A with 0.1% (v/v) Acetic Acid and 0.05% (v/v) Triethylamine. Adjust the pH of the aqueous phase if necessary.

Data Presentation: Expected Impact of Troubleshooting Steps on Peak Asymmetry

The following table summarizes the anticipated quantitative effects of the troubleshooting steps on the peak asymmetry factor (As). An ideal peak has an As of 1.0.

Troubleshooting StepExpected Asymmetry Factor (As)Rationale
Initial Tailing Peak > 1.5Secondary interactions with silanol groups.
Addition of 0.1% Formic Acid 1.2 - 1.5Suppresses silanol ionization, reducing interactions.
Increased Column Temperature (e.g., 40°C) 1.1 - 1.4Improves mass transfer and reduces interaction strength.
Use of a Modern, High-Purity End-Capped Column 1.0 - 1.2Minimizes available silanol groups for interaction.

Note: The actual asymmetry factor will depend on the specific column and HPLC system used.

Logical Relationship Diagram for Method Development

G cluster_0 Analyte & Column cluster_1 Interaction cluster_2 Problem cluster_3 Solutions Analyte This compound (Phenolic -OH) Interaction Secondary Interaction (H-bonding) Analyte->Interaction Column C18 Stationary Phase (Residual Silanols) Column->Interaction Tailing Peak Tailing Interaction->Tailing Sol_pH Low pH Mobile Phase (Protonates Silanols) Tailing->Sol_pH Mitigates Sol_Additive Mobile Phase Additive (Masks Silanols) Tailing->Sol_Additive Mitigates Sol_Column End-Capped Column (Reduces Silanols) Tailing->Sol_Column Mitigates

Caption: The relationship between analyte/column properties and peak tailing solutions.

Minimizing epimerization of R-(-)-Columbianetin during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of R-(-)-Columbianetin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of this chiral natural product, with a specific focus on minimizing epimerization.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a concern in the synthesis of this compound?

A1: Epimerization is a chemical process where the configuration of a single chiral center in a molecule is inverted, leading to the formation of its diastereomer. In the case of this compound, the chiral center at the benzylic ether position of the dihydrofurano ring is susceptible to inversion. This would result in the formation of its unwanted enantiomer, S-(+)-Columbianetin. Minimizing epimerization is crucial to ensure the enantiopurity of the final product, which is often critical for its biological activity and therapeutic efficacy.

Q2: Which reaction conditions are known to promote the epimerization of the chiral center in dihydrofurano-coumarins like this compound?

A2: The benzylic ether linkage at the chiral center of this compound is sensitive to both acidic and basic conditions. Strong acids can catalyze the cleavage and reformation of the ether bond, leading to racemization. Similarly, strong bases can deprotonate the benzylic position, which can also result in a loss of stereochemical integrity. Therefore, careful control of pH during synthesis and work-up is essential to prevent epimerization.

Q3: Are there any specific reagents that should be avoided to prevent epimerization?

A3: The use of strong, non-sterically hindered bases and harsh acidic conditions should be minimized. For instance, in reactions involving deprotection or cyclization steps, milder reagents and conditions are preferable. The choice of solvent can also play a role; polar protic solvents might facilitate proton exchange that can lead to epimerization.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low enantiomeric excess (ee%) of this compound Epimerization during a specific reaction step. Identify the step involving acidic or basic conditions. Consider using milder reagents, lower reaction temperatures, or shorter reaction times. For example, if a strong base is used for a deprotonation, switching to a bulkier, less nucleophilic base might help.
Epimerization during purification. Avoid using acidic or basic mobile phases in chromatography if possible. Neutralize the product before chromatographic separation. Consider using chiral chromatography for the separation of enantiomers if epimerization is unavoidable.
Inconsistent stereochemical outcomes Variability in reagent quality or reaction setup. Ensure all reagents are of high purity and anhydrous where necessary. Maintain strict control over reaction temperature and atmosphere.
Difficulty in separating R-(-)- and S-(+)-Columbianetin Similar chromatographic behavior of enantiomers. Develop a robust chiral HPLC method for analytical and preparative separation. Common chiral stationary phases include those based on cellulose (B213188) or amylose (B160209) derivatives.[1][2][3]

Experimental Protocols

Chiral Resolution of Racemic Columbianetin (B30063)

This protocol describes a general approach to separate the enantiomers of columbianetin, which can be adapted from established methods for resolving racemic mixtures.[4][5][6][7][8]

Principle: The racemic mixture is reacted with a chiral resolving agent to form diastereomers, which have different physical properties and can be separated by conventional techniques like crystallization or chromatography. Subsequently, the resolving agent is removed to yield the pure enantiomers.

Materials:

  • Racemic columbianetin

  • Chiral resolving agent (e.g., a chiral acid like (+)-tartaric acid or a chiral base if a suitable functional group is present on the coumarin)

  • Appropriate solvents for reaction and crystallization

  • Acid or base for the removal of the resolving agent

Procedure:

  • Diastereomer Formation: Dissolve the racemic columbianetin in a suitable solvent. Add an equimolar amount of the chiral resolving agent. Stir the mixture at room temperature or with gentle heating to facilitate salt or adduct formation.

  • Diastereomer Separation: Allow the solution to cool slowly to promote crystallization of one of the diastereomers. The choice of solvent is critical and may require optimization. Alternatively, the diastereomers can be separated by column chromatography.

  • Isolation of the Less Soluble Diastereomer: Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Liberation of the Enantiomer: Treat the isolated diastereomer with an acid (if a chiral base was used as the resolving agent) or a base (if a chiral acid was used) to remove the resolving agent.

  • Purification: Extract the desired enantiomer with an organic solvent, wash with brine, dry over an anhydrous salt (e.g., Na2SO4), and concentrate under reduced pressure. The enantiomeric excess (ee%) should be determined by chiral HPLC or NMR spectroscopy.

Determination of Enantiomeric Excess by Chiral HPLC

Principle: Enantiomers can be separated and quantified using a high-performance liquid chromatograph (HPLC) equipped with a chiral stationary phase (CSP). The differential interaction of the enantiomers with the CSP leads to different retention times.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • Chiral column (e.g., Chiralpak IA, Chiralcel OD-H, or similar)[1][2]

Mobile Phase:

  • A mixture of n-hexane and isopropanol (B130326) is commonly used. The exact ratio needs to be optimized to achieve baseline separation. A typical starting point is 90:10 (n-hexane:isopropanol).

Procedure:

  • Sample Preparation: Prepare a dilute solution of the columbianetin sample in the mobile phase.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Detection wavelength: Typically around 320 nm for coumarins.

    • Column temperature: Ambient or controlled at 25 °C.

  • Analysis: Inject the sample and record the chromatogram. The two enantiomers should appear as separate peaks. The enantiomeric excess is calculated from the peak areas of the R and S enantiomers using the formula: ee% = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.

Visualizations

Logical Workflow for Troubleshooting Low Enantiomeric Excess

G Troubleshooting Low Enantiomeric Excess start Low ee% Observed check_synthesis Review Synthesis Protocol start->check_synthesis check_purification Review Purification Protocol start->check_purification acid_base_step Identify Acidic/Basic Steps check_synthesis->acid_base_step chromatography_conditions Check Chromatographic Method check_purification->chromatography_conditions harsh_conditions Assess Reaction Conditions (Temp, Time) acid_base_step->harsh_conditions reagent_choice Evaluate Reagent Choice acid_base_step->reagent_choice modify_synthesis Modify Synthesis: Milder Reagents, Lower Temp/Time harsh_conditions->modify_synthesis reagent_choice->modify_synthesis modify_purification Modify Purification: Neutral pH, Chiral Separation chromatography_conditions->modify_purification reanalyze Re-analyze ee% modify_synthesis->reanalyze modify_purification->reanalyze end Problem Solved reanalyze->end

Caption: Troubleshooting workflow for low enantiomeric excess.

Chemical Relationship in Epimerization

G Epimerization of this compound R_Columbianetin This compound (Desired Product) Intermediate Planar Intermediate or Reversible Ring Opening R_Columbianetin->Intermediate Acid or Base S_Columbianetin S-(+)-Columbianetin (Epimer) Intermediate->S_Columbianetin

Caption: Epimerization equilibrium of this compound.

References

Strategies to reduce degradation of R-(-)-Columbianetin during storage

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the degradation of R-(-)-Columbianetin during storage and experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I observed a change in the color and a decrease in the expected activity of my this compound sample after storage. What could be the cause?

A1: This is a common indication of chemical degradation. For coumarins like this compound, the primary causes are likely photodegradation, hydrolysis, and oxidation. The coumarin (B35378) lactone ring is susceptible to hydrolysis, which can be accelerated by basic pH conditions.[1] Additionally, many coumarin derivatives are sensitive to light.[1]

Q2: What are the ideal storage conditions for long-term preservation of this compound?

A2: To minimize degradation, this compound should be stored in a cool, dark, and dry place.[1] For long-term storage, refrigeration at 2-8 °C is recommended.[1] It is also crucial to use airtight containers, such as amber vials, or to wrap containers in aluminum foil to protect the compound from light and moisture.[1]

Q3: How does the pH of my solution affect the stability of this compound?

A3: The pH of a solution is a critical factor. Basic conditions (high pH) can promote the hydrolysis of the lactone ring in the coumarin structure, leading to degradation.[1] It is generally advisable to maintain a neutral or slightly acidic pH for solutions containing coumarins, unless your experimental protocol specifically requires otherwise.[1]

Q4: Can I use additives to improve the stability of my this compound solution?

A4: Yes, antioxidants can help prevent oxidative degradation. For various coumarin derivatives, antioxidants like ascorbic acid and butylated hydroxytoluene (BHT) have been used to scavenge free radicals and enhance stability.[1] The choice of antioxidant will depend on its compatibility with your specific experimental system.

Q5: My experiment requires exposing the this compound solution to light. How can I minimize photodegradation?

A5: To minimize photodegradation during your experiment, you should:

  • Minimize the exposure of the solution to ambient and excitation light sources.[1]

  • Work in a room with dimmed lights whenever possible.[1]

  • Prepare solutions fresh, just before use.[1]

  • If feasible, use a lower intensity light source for your experiment.[1]

Summary of Factors Influencing Degradation and Mitigation Strategies

FactorPotential Effect on this compoundRecommended Mitigation Strategy
Light Exposure Photodegradation, leading to loss of activity and color change.[1]Store in amber vials or wrap containers in aluminum foil. Minimize light exposure during experiments.[1]
Temperature Increased temperature can accelerate degradation reactions.Store at low temperatures (2-8 °C for long-term).[1] Avoid repeated freeze-thaw cycles.
pH Basic pH can cause hydrolysis of the lactone ring.[1]Maintain a neutral or slightly acidic pH for solutions.[1]
Oxygen Oxidative degradation can occur, especially in the presence of light or metal ions.Store under an inert atmosphere (e.g., argon or nitrogen) if possible. Consider using antioxidants like ascorbic acid or BHT.[1]
Moisture Can contribute to hydrolysis.Store in a desiccator or with a desiccant. Ensure containers are tightly sealed.

Experimental Protocols

Protocol: Stability Assessment of this compound in Solution

This protocol outlines a general method for assessing the stability of this compound under various storage conditions.

1. Materials:

  • This compound

  • Solvent of interest (e.g., ethanol, DMSO, aqueous buffer)

  • Amber glass vials with airtight caps

  • HPLC or UV-Vis spectrophotometer

  • Analytical column suitable for coumarin analysis (e.g., C18)

  • pH meter

  • Incubators or environmental chambers set to desired temperatures

  • Light source (for photodegradation studies)

2. Preparation of Stock Solution:

  • Accurately weigh this compound and dissolve it in the chosen solvent to a known concentration (e.g., 1 mg/mL).

  • Ensure the solution is homogenous.

3. Sample Preparation and Storage:

  • Aliquot the stock solution into several amber vials.

  • For different conditions, prepare separate sets of samples:

    • Temperature: Store vials at different temperatures (e.g., 4°C, 25°C, 40°C).

    • Light Exposure: Expose one set of vials to a controlled light source while keeping a control set in the dark.

    • pH: For aqueous solutions, adjust the pH of different sample sets to various levels (e.g., pH 4, 7, 9).

  • Prepare a control set of samples to be analyzed immediately (Time 0).

4. Sample Analysis:

  • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), retrieve a vial from each storage condition.

  • Analyze the concentration of this compound using a validated HPLC or UV-Vis method.

  • For HPLC analysis, monitor the peak area of this compound and look for the appearance of new peaks that may correspond to degradation products.

  • For UV-Vis analysis, monitor the absorbance at the maximum wavelength (λmax) of this compound.

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the Time 0 sample.

  • Plot the percentage of remaining this compound against time for each condition to determine the degradation kinetics.

Visualizations

cluster_degradation Degradation Pathways cluster_factors Influencing Factors Columbianetin Columbianetin Degraded_Products Degraded_Products Columbianetin->Degraded_Products Hydrolysis (High pH) Columbianetin->Degraded_Products Oxidation (Oxygen, Light) Columbianetin->Degraded_Products Photodegradation (UV/Vis Light) Light Light Photodegradation\n(UV/Vis Light) Photodegradation (UV/Vis Light) Light->Photodegradation\n(UV/Vis Light) Temperature Temperature Hydrolysis\n(High pH) Hydrolysis (High pH) Temperature->Hydrolysis\n(High pH) Oxidation\n(Oxygen, Light) Oxidation (Oxygen, Light) Temperature->Oxidation\n(Oxygen, Light) pH pH pH->Hydrolysis\n(High pH) Oxygen Oxygen Oxygen->Oxidation\n(Oxygen, Light)

Caption: Factors influencing this compound degradation.

Start Start Prepare_Stock Prepare Stock Solution Start->Prepare_Stock Aliquot_Samples Aliquot into Vials Prepare_Stock->Aliquot_Samples Set_Conditions Store under Varied Conditions (Temp, Light, pH) Aliquot_Samples->Set_Conditions Time_Zero Analyze Time 0 Control Aliquot_Samples->Time_Zero Incubate Incubate for Set Time Points Set_Conditions->Incubate Data_Analysis Calculate Degradation Rate Time_Zero->Data_Analysis Analyze_Samples Analyze Samples at Each Time Point Incubate->Analyze_Samples Analyze_Samples->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a stability assessment study.

References

Addressing matrix effects in LC-MS/MS analysis of R-(-)-Columbianetin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of R-(-)-Columbianetin.

Troubleshooting Guide: Overcoming Matrix Effects

Matrix effects, the suppression or enhancement of ionization of an analyte by co-eluting compounds, are a significant challenge in LC-MS/MS analysis.[1][2][3][4] This guide provides a systematic approach to identifying and mitigating these effects for this compound.

My signal for this compound is inconsistent and lower than expected. How can I determine if this is due to matrix effects?

To determine if inconsistent or suppressed signal is due to matrix effects, a post-column infusion experiment is a valuable qualitative tool.[1][5] This involves infusing a constant flow of this compound solution into the mass spectrometer while injecting a blank, extracted matrix sample. A dip in the baseline signal at the retention time of this compound indicates ion suppression.

A quantitative assessment can be performed by comparing the peak area of this compound in a neat solution to the peak area in a post-extraction spiked matrix sample. A significant difference suggests the presence of matrix effects.[6]

Workflow for Identifying and Mitigating Matrix Effects

MatrixEffectWorkflow cluster_identification Identification cluster_mitigation Mitigation Strategies cluster_verification Verification start Inconsistent/Low Signal for This compound qual_eval Qualitative Evaluation: Post-Column Infusion start->qual_eval quant_eval Quantitative Evaluation: Post-Extraction Spike qual_eval->quant_eval decision Matrix Effect Observed? quant_eval->decision sample_prep Optimize Sample Preparation decision->sample_prep Yes end Validated Method decision->end No chromatography Modify Chromatographic Conditions sample_prep->chromatography internal_std Use Stable Isotope-Labeled Internal Standard chromatography->internal_std re_eval Re-evaluate Matrix Effect internal_std->re_eval re_eval->decision

Caption: A workflow diagram illustrating the systematic process of identifying, mitigating, and verifying the reduction of matrix effects in LC-MS/MS analysis.

I've confirmed matrix effects are impacting my this compound analysis. What are my options to reduce them?

There are several strategies you can employ, often in combination, to mitigate matrix effects:

  • Optimize Sample Preparation: The goal is to remove interfering matrix components before analysis.[2][7] Common techniques include:

    • Protein Precipitation (PPT): A simple and fast method, but may not provide the cleanest extracts.

    • Liquid-Liquid Extraction (LLE): Offers a cleaner sample by partitioning the analyte into an immiscible solvent.[7]

    • Solid-Phase Extraction (SPE): Provides the cleanest samples by selectively adsorbing the analyte onto a solid support and washing away interferences.[2][8]

  • Modify Chromatographic Conditions: Adjusting the HPLC/UHPLC method can separate this compound from co-eluting interferences.[1] Consider changing the mobile phase composition, gradient profile, or even the column chemistry.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects that cannot be eliminated through sample preparation or chromatography.[1][9] A SIL-IS for this compound would co-elute and experience the same ionization suppression or enhancement, allowing for accurate quantification based on the analyte-to-IS ratio.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Plasma

This protocol is adapted from a method used for the analysis of Columbianetin in rat plasma.[10]

  • Sample Preparation:

    • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

    • Add 10 µL of internal standard working solution (e.g., a stable isotope-labeled this compound).

    • Vortex for 30 seconds.

  • Extraction:

    • Add 500 µL of ethyl acetate (B1210297) to the tube.

    • Vortex for 5 minutes to ensure thorough mixing.

    • Centrifuge at 13,000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Sample Collection and Evaporation:

    • Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water).

    • Vortex for 1 minute.

    • Centrifuge at 13,000 rpm for 5 minutes.

  • Injection:

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for this compound from Plasma

This is a general protocol that should be optimized for this compound.

  • Conditioning:

    • Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water. Do not allow the cartridge to go dry.

  • Loading:

    • Pre-treat 100 µL of plasma by adding 10 µL of internal standard and 200 µL of 4% phosphoric acid in water. Vortex to mix.

    • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution:

    • Elute this compound and the internal standard with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Transfer to an autosampler vial for analysis.

Frequently Asked Questions (FAQs)

Q1: What causes matrix effects in the analysis of this compound?

Matrix effects arise from co-eluting endogenous components from the biological matrix (e.g., plasma, urine, tissue homogenate) that interfere with the ionization of this compound in the mass spectrometer's ion source.[2][3] These interferences can include phospholipids, salts, and other small molecules. They compete with the analyte for ionization, leading to either ion suppression (reduced signal) or, less commonly, ion enhancement (increased signal).[2]

Mechanism of Ion Suppression

IonSuppression cluster_ideal Ideal Ionization cluster_suppression Ion Suppression analyte This compound esi_source ESI Source analyte->esi_source ionized_analyte [M+H]+ esi_source->ionized_analyte ms_detector MS Detector ionized_analyte->ms_detector analyte_s This compound esi_source_s ESI Source analyte_s->esi_source_s matrix Matrix Components matrix->esi_source_s ionized_analyte_s [M+H]+ (Reduced) esi_source_s->ionized_analyte_s ms_detector_s MS Detector ionized_analyte_s->ms_detector_s

Caption: A diagram illustrating the competition between the analyte and matrix components in the ESI source, leading to ion suppression.

Q2: How do I choose the best sample preparation technique to minimize matrix effects for this compound?

The choice depends on the complexity of the matrix, the required sensitivity, and the properties of this compound. A good starting point is to compare the effectiveness of different techniques.

Sample Preparation TechniqueRelative CleanlinessRelative RecoveryThroughputRecommendation for this compound
Protein Precipitation (PPT) LowHighHighSuitable for initial screening or when high throughput is required and matrix effects are minimal.
Liquid-Liquid Extraction (LLE) MediumMedium-HighMediumA good balance of cleanliness and recovery. A published method for Columbianetin in plasma used LLE with ethyl acetate.[10]
Solid-Phase Extraction (SPE) HighHighLow-MediumRecommended for complex matrices or when the highest sensitivity is needed to remove significant interferences.

Q3: Is a stable isotope-labeled internal standard (SIL-IS) for this compound commercially available?

  • Custom Synthesis: Many companies specialize in the custom synthesis of stable isotope-labeled compounds.[9]

  • Use of an Analog Internal Standard: A structurally similar compound (an analog) that is not present in the sample can be used. However, it may not co-elute perfectly with this compound and therefore may not fully compensate for matrix effects.

Q4: Can I just dilute my sample to reduce matrix effects?

Diluting the sample can be an effective and simple way to reduce the concentration of interfering matrix components.[1][5] However, this also dilutes the analyte, this compound, which may compromise the sensitivity of the assay, especially for low-concentration samples. This approach is only feasible if the analytical method has sufficient sensitivity to detect the diluted analyte.

Q5: How can I be sure my chosen method has adequately addressed matrix effects?

Method validation is crucial. According to regulatory guidance, the matrix effect should be assessed by analyzing at least six different lots of the blank matrix. The precision of the results should be within acceptable limits (typically <15% CV). The matrix factor (MF), calculated as the peak response in the presence of matrix to the peak response in the absence of matrix, should be consistent across different lots. An IS-normalized MF close to 1.0 is generally considered acceptable.[3]

References

Enhancing the resolution of R-(-)-Columbianetin enantiomers by chiral HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chiral separation of R-(-)-Columbianetin and related angular furanocoumarin enantiomers.

Recommended Experimental Protocol

While a specific, validated method for this compound is not widely published, the following protocol, adapted from the successful enantioseparation of the structurally similar compound (±)-praeruptorin A, serves as an excellent starting point for method development.[1]

ParameterRecommended Setting
Chiral Stationary Phase (CSP) Chiralpak AD-RH, 150 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile (B52724) / Water (Gradient or Isocratic)
Column Temperature 40°C
Flow Rate 0.5 - 1.0 mL/min
Detection Wavelength UV, approximately 320-330 nm (based on coumarin (B35378) chromophore)
Injection Volume 5 - 20 µL
Sample Solvent Mobile Phase or Ethanol/Methanol (B129727)

Note: Polysaccharide-based CSPs, such as amylose (B160209) and cellulose (B213188) derivatives, are highly effective for the chiral separation of a wide range of compounds, including coumarins.[2] The Chiralpak AD-RH column utilizes amylose tris(3,5-dimethylphenylcarbamate) as the chiral selector.

Experimental Workflow and Logic

The following diagram illustrates a typical workflow for developing and troubleshooting a chiral HPLC method for a compound like this compound.

Chiral_HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis & Optimization cluster_troubleshoot Troubleshooting start Define Analyte: This compound select_csp Select CSP (e.g., Chiralpak AD-RH) start->select_csp prep_mobile_phase Prepare Mobile Phase (Acetonitrile/Water) select_csp->prep_mobile_phase prep_sample Prepare Sample (Dissolve in Mobile Phase) prep_mobile_phase->prep_sample equilibrate Equilibrate System prep_sample->equilibrate inject Inject Sample equilibrate->inject acquire Acquire Data inject->acquire evaluate Evaluate Resolution (Rs) acquire->evaluate check_resolution Rs > 1.5? evaluate->check_resolution optimize_mp Optimize Mobile Phase (Adjust Acetonitrile %) [FAQ Q2] check_resolution->optimize_mp No end Validated Method check_resolution->end Yes optimize_temp Adjust Temperature [FAQ Q3] optimize_mp->optimize_temp optimize_flow Adjust Flow Rate [FAQ Q4] optimize_temp->optimize_flow optimize_flow->equilibrate

Caption: Workflow for Chiral HPLC Method Development and Troubleshooting.

Troubleshooting Guide

This guide addresses common issues encountered during the chiral HPLC separation of this compound.

Issue 1: Poor or No Resolution Between Enantiomers

Q: I am not seeing any separation between my enantiomeric peaks, or the resolution (Rs) is less than 1.5. What should I do?

A: Poor resolution is the most common challenge in chiral chromatography. Follow these steps to diagnose and resolve the issue:

Poor_Resolution_Troubleshooting cluster_primary Primary Adjustments cluster_secondary Secondary Adjustments start Poor Resolution (Rs < 1.5) check_mp Verify Mobile Phase Composition (Correct Acetonitrile/Water Ratio) start->check_mp adjust_mp Adjust Acetonitrile Percentage (Try 5-10% increments/decrements) check_mp->adjust_mp If incorrect or no improvement check_temp Verify Column Temperature (40°C) adjust_mp->check_temp resolved Resolution Improved adjust_mp->resolved adjust_temp Vary Temperature (e.g., 25°C to 50°C) check_temp->adjust_temp If incorrect or no improvement check_flow Verify Flow Rate (e.g., 0.8 mL/min) adjust_temp->check_flow adjust_temp->resolved adjust_flow Decrease Flow Rate (e.g., to 0.5 mL/min) check_flow->adjust_flow If incorrect or no improvement check_column Check Column Health (Pressure, Peak Shape) adjust_flow->check_column adjust_flow->resolved consider_csp Consider Alternative CSP (e.g., Chiralcel OD-H) check_column->consider_csp If column is compromised

Caption: Troubleshooting Logic for Poor Enantiomeric Resolution.

Detailed Steps:

  • Mobile Phase Composition: The ratio of acetonitrile to water is critical. Small changes can significantly impact selectivity. Prepare fresh mobile phase and methodically vary the acetonitrile concentration.

  • Temperature: Temperature can have a profound and sometimes unpredictable effect on chiral separations. Both increasing and decreasing the temperature from the recommended 40°C can improve resolution.

  • Flow Rate: Chiral separations often benefit from lower flow rates, which allow for more interaction time between the analytes and the chiral stationary phase. Try reducing the flow rate to see if resolution improves.

Issue 2: Peak Tailing

Q: My peaks for the Columbianetin enantiomers are showing significant tailing. What is the cause and how can I fix it?

A: Peak tailing can be caused by interactions with the stationary phase or system issues.

  • Secondary Interactions: Unwanted interactions, particularly with acidic analytes on silica-based CSPs, can cause tailing. While Columbianetin is not strongly acidic, this can still be a factor.

    • Solution: Consider adding a small amount of an acidic modifier like trifluoroacetic acid (TFA) or formic acid (0.05-0.1%) to the mobile phase. This can sharpen the peaks by masking active sites on the silica (B1680970) support.

  • Column Overload: Injecting too much sample can lead to peak broadening and tailing.

    • Solution: Reduce the sample concentration or injection volume.

  • Column Contamination: Buildup of contaminants on the column can create active sites that cause tailing.

    • Solution: Flush the column with a strong, compatible solvent like isopropanol (B130326) (for reversed-phase compatible columns). Always ensure your sample is well-filtered.

Issue 3: Poor Reproducibility (Shifting Retention Times)

Q: My retention times are not consistent between runs. How can I improve reproducibility?

A: Poor reproducibility is often linked to environmental or preparation factors.

  • Column Temperature: Ensure a stable column temperature using a column oven. Even small fluctuations in ambient temperature can alter retention times.

  • Mobile Phase Preparation: Prepare the mobile phase accurately and consistently for every run. If using buffers or additives, ensure the pH is consistent.

  • Column Equilibration: Chiral stationary phases may require longer equilibration times than standard reversed-phase columns, especially when the mobile phase has been changed. Ensure the system is fully equilibrated before injecting your sample.

Frequently Asked Questions (FAQs)

Q1: Why was a Chiralpak AD-RH column recommended for this compound? A1: Chiralpak AD-RH contains amylose tris(3,5-dimethylphenylcarbamate) as the chiral selector, which has proven effective for a wide range of chiral compounds, including structurally similar angular pyranocoumarins.[1] Its reversed-phase capability allows for the use of common solvents like acetonitrile and water.

Q2: How does changing the acetonitrile/water ratio affect the separation? A2: In reversed-phase chromatography, increasing the percentage of the organic modifier (acetonitrile) will generally decrease retention times. For chiral separations, this can also alter the selectivity (α value). Finding the optimal balance is key; sometimes a lower organic content, leading to longer retention, provides better resolution.

Q3: Can I use a different alcohol, like methanol or isopropanol, instead of acetonitrile? A3: Yes, methanol and isopropanol are common organic modifiers for reversed-phase chiral separations. They can offer different selectivities compared to acetonitrile due to their different hydrogen bonding capabilities. If you are struggling to achieve separation with acetonitrile, screening methanol or isopropanol is a logical next step in method development.

Q4: What is the expected elution order for the enantiomers? A4: The elution order of enantiomers is difficult to predict without experimental data. It depends on the complex three-dimensional interactions between each enantiomer and the chiral stationary phase. The order must be determined empirically, often by injecting a standard of a known single enantiomer if available.

Q5: The backpressure in my system seems high. What should I do? A5: High backpressure can be caused by a blockage in the system, often at the column inlet frit. First, try reversing the column and flushing it with mobile phase (check manufacturer's instructions to see if this is permissible for your column). If this does not resolve the issue, the frit may need to be replaced. Always filter your samples and mobile phases to prevent particulate matter from entering the HPLC system.

References

Technical Support Center: Optimization of R-(-)-Columbianetin Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of R-(-)-Columbianetin. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) in a user-friendly question-and-answer format. Our aim is to help you overcome common experimental challenges and optimize your reaction conditions.

Troubleshooting Guide

Problem 1: Low or No Product Yield

Q: My reaction yield for the derivatization of this compound is consistently low. What are the potential causes and how can I improve it?

A: Low yields are a common issue in derivatization reactions. Several factors could be contributing to this problem. Here’s a systematic approach to troubleshooting:

  • Purity of Starting Materials: Ensure the this compound and your derivatizing agent are of high purity. Impurities can lead to side reactions or inhibit the desired reaction.

  • Solvent Quality: Use anhydrous (dry) solvents, as the presence of water can quench reagents and interfere with the reaction, especially in silylation or acylation reactions.

  • Reaction Temperature: The reaction temperature is a critical parameter. Some reactions require heating to proceed at an optimal rate, while others may need cooling to prevent decomposition of reactants or products. If the reaction is sluggish, consider a gradual increase in temperature. Conversely, if you observe product degradation, lowering the temperature is advisable.

  • Reaction Time: Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS) to determine the optimal reaction time. Insufficient reaction time will result in incomplete conversion, while prolonged times can lead to the formation of byproducts.

  • Reagent Stoichiometry: An excess of the derivatizing agent is often used to drive the reaction to completion. However, a large excess can sometimes lead to the formation of multiple derivatives or other side products. A careful optimization of the molar ratio of the reactants is recommended.

  • Catalyst Activity: If your reaction requires a catalyst, ensure it is active and used in the correct amount. The choice of catalyst can also influence the reaction outcome. For instance, in esterification reactions, different acid or base catalysts can be explored.

  • Atmosphere: Some derivatization reactions are sensitive to air (oxygen or moisture). Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly improve the yield.

Problem 2: Formation of Multiple Products or Impurities

Q: I am observing multiple spots on my TLC plate, indicating the formation of several products. How can I improve the selectivity of my reaction?

A: The formation of multiple products suggests either side reactions or lack of regioselectivity. Here are some strategies to address this:

  • Optimize Reaction Conditions: As with low yields, temperature and reaction time are crucial. High temperatures and long reaction times can promote the formation of undesired byproducts.

  • Choice of Derivatizing Agent: The reactivity of the derivatizing agent can affect selectivity. A milder reagent might react more selectively with the target functional group.

  • Protecting Groups: If this compound has other reactive sites that you do not wish to derivatize, consider using protecting groups to block those sites before carrying out the desired derivatization.

  • Catalyst Selection: The catalyst can influence the regioselectivity of the reaction. For instance, in reactions with phenols that have multiple hydroxyl groups, the choice of an acid or base catalyst can favor derivatization at a specific position.[1]

  • Purification of Starting Materials: Impurities in the starting materials can lead to the formation of unexpected byproducts.[2] Ensure the purity of your this compound and reagents.

Frequently Asked Questions (FAQs)

Q1: What are the most common derivatization strategies for the hydroxyl group in this compound?

A1: The tertiary hydroxyl group on the dihydrofuran ring of this compound is a primary target for derivatization. Common strategies include:

  • Esterification: Reaction with an acid chloride or anhydride (B1165640) in the presence of a base (e.g., pyridine, triethylamine) to form an ester. This is a robust and widely used method for derivatizing hydroxyl groups.

  • Etherification: Reaction with an alkyl halide in the presence of a base (e.g., sodium hydride) to form an ether. This can be used to introduce a variety of alkyl groups.

  • Silylation: Reaction with a silylating agent (e.g., BSTFA, MSTFA) to form a silyl (B83357) ether. This is often used to increase the volatility of the compound for GC-MS analysis.[3]

Q2: How can I monitor the progress of my derivatization reaction?

A2: Thin-Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting material spot and the appearance of a new product spot with a different Rf value. For more quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.

Q3: What are the key parameters to consider when developing a new derivatization protocol for this compound?

A3: When developing a new protocol, a systematic optimization of the following parameters is crucial:

  • Choice of solvent

  • Reaction temperature [4]

  • Reaction time [4]

  • Molar ratio of reactants

  • Type and concentration of catalyst

A design of experiments (DoE) approach, such as a factorial design, can be an efficient way to study the influence of these parameters and their interactions.

Q4: What are the potential biological activities of this compound derivatives?

A4: this compound itself possesses various pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.[5] Derivatization can be used to modulate these activities, improve bioavailability, or introduce new functionalities. For example, many coumarin (B35378) derivatives have shown significant anti-inflammatory potential by modulating key signaling pathways.[6][7]

Data Presentation

Table 1: Key Parameters for Optimization of this compound Derivatization (Esterification Example)

ParameterRange to InvestigateRationale
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN)The polarity of the solvent can influence reaction rate and solubility of reactants.
Temperature (°C) 0, 25 (Room Temp), 50To determine the optimal balance between reaction rate and prevention of side reactions or decomposition.
Reaction Time (h) 1, 4, 12, 24To identify the point of maximum conversion without significant byproduct formation.
Molar Ratio (Derivatizing Agent : Columbianetin) 1.1 : 1, 1.5 : 1, 2 : 1To ensure complete conversion of the starting material while minimizing excess reagent.
Base (e.g., Pyridine) Molar Equivalent 1.5, 2.0, 3.0The base acts as a catalyst and scavenger for the acid byproduct.

Experimental Protocols

Protocol: General Procedure for Esterification of this compound

This protocol provides a general guideline for the esterification of the hydroxyl group of this compound. Optimization of the specific conditions will be necessary for different acylating agents.

Materials:

  • This compound

  • Anhydrous solvent (e.g., Dichloromethane)

  • Acyl chloride or anhydride (e.g., Acetyl chloride)

  • Anhydrous base (e.g., Pyridine)

  • Reaction vessel (round-bottom flask)

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (optional, but recommended)

Procedure:

  • Dissolve this compound (1 equivalent) in the anhydrous solvent in the reaction vessel under stirring.

  • If using an inert atmosphere, purge the vessel with nitrogen or argon.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the base (e.g., pyridine, 2 equivalents) to the reaction mixture.

  • Add the acylating agent (e.g., acetyl chloride, 1.5 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for the optimized reaction time (monitor by TLC).

  • Upon completion, quench the reaction by adding a small amount of water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography on silica (B1680970) gel.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve this compound in Anhydrous Solvent cool Cool to 0 °C start->cool add_base Add Anhydrous Base (e.g., Pyridine) add_reagent Add Derivatizing Agent (e.g., Acyl Chloride) add_base->add_reagent cool->add_base react Stir at Room Temperature (Monitor by TLC) add_reagent->react quench Quench Reaction react->quench extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify end Characterize Pure Product purify->end

Caption: Experimental workflow for the derivatization of this compound.

Signaling_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathway NF-κB Signaling Pathway cluster_intervention Intervention stimulus Stimulus IKK IKK Activation stimulus->IKK activates IkB IκBα Phosphorylation & Degradation IKK->IkB phosphorylates NFkB_activation NF-κB Translocation to Nucleus IkB->NFkB_activation leads to gene_transcription Pro-inflammatory Gene Transcription NFkB_activation->gene_transcription induces columbianetin_derivative This compound Derivative columbianetin_derivative->IKK inhibits columbianetin_derivative->IkB inhibits

Caption: Potential mechanism of action of this compound derivatives on the NF-κB signaling pathway.

References

Technical Support Center: Overcoming Poor Cell Permeability of R-(-)-Columbianetin In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the in vitro cell permeability of R-(-)-Columbianetin.

Frequently Asked Questions (FAQs)

Q1: What are the predicted permeability characteristics of this compound based on its physicochemical properties?

A1: this compound is a coumarin (B35378) derivative. While specific experimental permeability data for this compound is limited in publicly available literature, we can infer its likely characteristics from its physicochemical properties and data on similar coumarins.

Table 1: Physicochemical Properties of Columbianetin

PropertyValueImplication for Permeability
Molecular Weight246.26 g/mol Favorable for passive diffusion (generally <500 g/mol )
LogP~1.9Indicates moderate lipophilicity, suggesting it can partition into lipid membranes.
Hydrogen Bond Donors1Low number is favorable for passive permeability.
Hydrogen Bond Acceptors4Within an acceptable range for good permeability.

Based on these properties, this compound is predicted to have moderate to high passive permeability. However, poor aqueous solubility can be a limiting factor.

Q2: I am observing low apparent permeability (Papp) for this compound in my Caco-2 assay. What are the potential causes?

A2: Low Papp values for this compound in a Caco-2 assay can stem from several factors:

  • Poor Aqueous Solubility: The compound may not be fully dissolved in the assay buffer, leading to an underestimation of its permeability.

  • Efflux Transporter Activity: this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which actively pump the compound out of the cells, reducing its net transport from the apical to the basolateral side.[1][2]

  • Low Compound Recovery: The compound may be binding to the plasticware of the assay plate or accumulating within the cell monolayer.[3][4]

  • Compromised Cell Monolayer Integrity: If the Caco-2 monolayer is not confluent or has lost its integrity, the permeability results will be inaccurate.

Q3: How can I improve the solubility of this compound in my in vitro permeability assays?

A3: Improving the solubility of poorly soluble compounds like this compound is crucial for obtaining accurate permeability data. Here are some strategies:

  • Use of Co-solvents: Dimethyl sulfoxide (B87167) (DMSO) is a common co-solvent, but its concentration should be kept low (typically <1%) to avoid affecting cell viability and membrane integrity.

  • Formulation with Solubilizing Agents: Cyclodextrins or surfactants can be used to enhance the aqueous solubility of the compound.[5][6] However, it's important to validate that these agents do not interfere with the assay or cell health.

  • pH Adjustment: Depending on the pKa of this compound, adjusting the pH of the buffer can improve its solubility.

Q4: My PAMPA assay results for this compound are inconsistent. What could be the reason?

A4: Inconsistencies in PAMPA results for lipophilic compounds can be due to:

  • Incomplete Dissolution: Similar to the Caco-2 assay, poor solubility in the donor compartment is a major source of variability.

  • Membrane Retention: Highly lipophilic compounds can get trapped within the artificial membrane, leading to low recovery in the acceptor well.[7]

  • Unstirred Water Layer: The unstirred water layer on both sides of the membrane can be a significant barrier for hydrophobic compounds.

Troubleshooting Guides

Troubleshooting Low Permeability in Caco-2 Assays
IssuePossible CauseRecommended Solution
Low Apparent Permeability (Papp < 1.0 x 10⁻⁶ cm/s) Poor aqueous solubility of this compound.Prepare a stock solution in a suitable organic solvent (e.g., DMSO) and ensure the final concentration in the assay buffer is below its solubility limit. Consider using solubility enhancers like cyclodextrins.[5][6]
This compound is a substrate for efflux transporters (e.g., P-gp).Conduct a bi-directional Caco-2 assay (apical-to-basolateral and basolateral-to-apical) to determine the efflux ratio.[1][2] An efflux ratio > 2 suggests active efflux. Co-incubate with known efflux pump inhibitors (e.g., verapamil (B1683045) for P-gp) to confirm.
High Variability in Papp Values Inconsistent cell monolayer integrity.Routinely check the transepithelial electrical resistance (TEER) values of the Caco-2 monolayers before and after the experiment. Use a marker for paracellular transport like Lucifer yellow to assess monolayer integrity.
Inconsistent dosing concentration due to precipitation.Visually inspect the donor solution for any precipitation before and during the assay.
Low Compound Recovery (<70%) Non-specific binding to assay plates.Use low-binding plates. Pre-condition the plates with a solution of a similar but unlabeled compound.
Compound accumulation in the cell monolayer.Lyse the cells at the end of the experiment and quantify the amount of compound retained.
Troubleshooting PAMPA Assays for this compound
IssuePossible CauseRecommended Solution
Low Effective Permeability (Pe) Poor solubility in the donor buffer.Use co-solvents or solubility enhancers in the donor compartment. Ensure the final concentration is well below the solubility limit.
High membrane retention.For highly lipophilic compounds, analyze the amount of compound remaining in the artificial membrane after the assay.
High Variability in Pe Values Inconsistent artificial membrane formation.Ensure a consistent and uniform application of the lipid solution to the filter support.
Effect of the unstirred water layer.Gentle agitation of the plate during incubation can help reduce the thickness of the unstirred water layer.

Experimental Protocols

Caco-2 Permeability Assay
  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21 days to allow for differentiation and formation of a confluent monolayer.[8][9]

  • Monolayer Integrity Check: Measure the TEER of the cell monolayers. Only use inserts with TEER values within the acceptable range for your laboratory's standardized procedure.

  • Preparation of Dosing Solution: Prepare the dosing solution of this compound in transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES). If a co-solvent like DMSO is used, the final concentration should not exceed 1%.

  • Permeability Assay (Apical to Basolateral):

    • Wash the cell monolayers with pre-warmed transport buffer.

    • Add the dosing solution to the apical (donor) compartment and fresh transport buffer to the basolateral (receiver) compartment.

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

    • At the end of the incubation, collect samples from both the apical and basolateral compartments.

  • Sample Analysis: Quantify the concentration of this compound in the samples using a validated analytical method, such as LC-MS/MS.

  • Calculation of Apparent Permeability (Papp):

    • Papp (cm/s) = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.

Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Preparation of the Artificial Membrane: A filter plate is coated with a solution of a lipid (e.g., phosphatidylcholine) in an organic solvent (e.g., dodecane) to form the artificial membrane.[7]

  • Preparation of Solutions:

    • Donor Solution: Dissolve this compound in a buffer solution (e.g., phosphate-buffered saline) at a specific pH.

    • Acceptor Solution: Fill the wells of an acceptor plate with the same buffer, possibly containing a co-solvent to act as a sink.

  • PAMPA Experiment:

    • Place the lipid-coated filter (donor) plate onto the acceptor plate, creating a "sandwich".

    • Incubate the plate assembly at room temperature for a specified time (e.g., 4-18 hours) with gentle shaking.

  • Sample Analysis: Measure the concentration of this compound in both the donor and acceptor wells using an appropriate analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Calculation of Effective Permeability (Pe):

    • The effective permeability is calculated based on the concentration of the compound in the donor and acceptor wells at the end of the incubation period.

Data Presentation

Table 2: Representative Caco-2 Permeability Data for Coumarin Derivatives

CompoundPapp (A→B) (x 10⁻⁶ cm/s)Papp (B→A) (x 10⁻⁶ cm/s)Efflux Ratio (B→A / A→B)Predicted Human Absorption
Coumarin 45.238.50.85High
Umbelliferone 52.143.70.84High
Scopoletin 48.940.20.82High
Osthole >100--High
This compound (Predicted) HighLikely Low< 2 (if not a P-gp substrate)High (if solubility is not limiting)

Predicted values are based on the general behavior of similar coumarins and physicochemical properties.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Permeability Assays cluster_analysis Analysis & Interpretation prep_compound Prepare this compound Stock Solution caco2_assay Caco-2 Permeability Assay prep_compound->caco2_assay pampa_assay PAMPA prep_compound->pampa_assay prep_buffer Prepare Assay Buffers prep_buffer->caco2_assay prep_buffer->pampa_assay prep_cells Culture Caco-2 Cells (21 days) prep_cells->caco2_assay prep_pampa Prepare PAMPA Plate prep_pampa->pampa_assay lcms_analysis LC-MS/MS Analysis caco2_assay->lcms_analysis pampa_assay->lcms_analysis calc_papp Calculate Papp / Pe lcms_analysis->calc_papp interpretation Interpret Results & Troubleshoot calc_papp->interpretation

Caption: Experimental workflow for assessing the in vitro permeability of this compound.

troubleshooting_logic start Low Papp in Caco-2 Assay solubility Is the compound fully dissolved? start->solubility solubility_yes Yes solubility->solubility_yes Yes solubility_no No solubility->solubility_no No efflux Is it an efflux substrate? efflux_yes Yes efflux->efflux_yes Yes efflux_no No efflux->efflux_no No recovery Is compound recovery low? recovery_yes Yes recovery->recovery_yes Yes solubility_yes->efflux solution_solubility Improve formulation (co-solvents, etc.) solubility_no->solution_solubility solution_efflux Use efflux inhibitors / Bidirectional assay efflux_yes->solution_efflux efflux_no->recovery solution_recovery Use low-binding plates / Check cell accumulation recovery_yes->solution_recovery

References

Technical Support Center: R-(-)-Columbianetin In Vivo Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low in vivo bioavailability of R-(-)-Columbianetin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

A1: this compound is a natural coumarin (B35378) compound with demonstrated anti-inflammatory and other potential therapeutic activities.[1][2] Like many natural products, its clinical potential can be limited by low oral bioavailability, which may be attributed to factors such as poor aqueous solubility, extensive first-pass metabolism, and potential for efflux transporter interactions.

Q2: What are the known pharmacokinetic parameters of Columbianetin (B30063) in preclinical models?

A2: Studies in rats have shown that Columbianetin can be rapidly absorbed and cleared. The absolute oral bioavailability has been reported to range from 54% to 81% in rats, indicating that the compound can be well absorbed under certain conditions.[3][4] However, these values can be influenced by the formulation and dose administered. Key pharmacokinetic parameters from a study in rats are summarized in the table below.

Q3: Which metabolic pathways are primarily responsible for the breakdown of coumarins like this compound?

A3: Coumarins are extensively metabolized by cytochrome P450 (CYP) enzymes in the liver.[5][6] Key enzymes involved in coumarin metabolism include CYP1A1, CYP1A2, CYP2E1, and CYP3A4, which can lead to the formation of various metabolites.[6] This extensive first-pass metabolism can significantly reduce the amount of active compound reaching systemic circulation.

Q4: Can efflux transporters like P-glycoprotein affect the absorption of this compound?

A4: P-glycoprotein (P-gp) is an efflux transporter present in the intestinal epithelium that can pump drugs back into the gut lumen, thereby reducing their absorption.[7] While specific studies on this compound as a P-gp substrate are limited, it is a possibility for coumarin-based compounds and should be considered as a potential contributor to low bioavailability.

Troubleshooting Guide for Low Bioavailability

This guide addresses common issues encountered during in vivo experiments with this compound and provides potential solutions.

Problem Potential Cause Suggested Troubleshooting Steps
Low and variable plasma concentrations after oral administration Poor aqueous solubility: this compound has low water solubility, which can limit its dissolution in the gastrointestinal tract.1. Particle Size Reduction: Decrease the particle size of the compound through micronization or nanosuspension to increase the surface area for dissolution. 2. Formulation Strategies: - Solid Dispersion: Prepare a solid dispersion of this compound in a hydrophilic carrier. - Cyclodextrin Complexation: Form an inclusion complex with cyclodextrins to enhance solubility. - Lipid-Based Formulations: Incorporate the compound into lipid-based delivery systems like self-emulsifying drug delivery systems (SEDDS).[8]
Extensive first-pass metabolism: Significant metabolism by CYP enzymes in the liver and gut wall can reduce the amount of active compound reaching systemic circulation.1. Co-administration with CYP Inhibitors: In preclinical studies, co-administer with known inhibitors of relevant CYP enzymes to assess the impact of first-pass metabolism. Note: This is for investigational purposes and not for therapeutic use. 2. Prodrug Approach: Synthesize a prodrug of this compound that is less susceptible to first-pass metabolism and is converted to the active compound in vivo.[9]
High variability between individual animals Inconsistent dosing: Inaccurate oral gavage technique or issues with the formulation's homogeneity can lead to variable dosing.1. Refine Dosing Technique: Ensure proper training and consistency in oral gavage procedures. 2. Ensure Formulation Homogeneity: Thoroughly mix and ensure the homogeneity of the dosing solution or suspension before each administration.
Physiological differences: Variations in gastric pH, gastrointestinal motility, and enzyme expression among animals can affect absorption.1. Standardize Experimental Conditions: Use animals of the same age, sex, and strain, and standardize fasting times before dosing.
Low brain or target tissue penetration Efflux by P-glycoprotein (P-gp) at the blood-brain barrier: If this compound is a P-gp substrate, it may be actively transported out of the brain.1. In vitro Transporter Assays: Use Caco-2 cell monolayers to determine if this compound is a substrate for P-gp. 2. Co-administration with P-gp Inhibitors: In preclinical models, co-administer with a P-gp inhibitor to investigate the role of efflux in tissue distribution.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of Columbianetin in Rats After Oral and Intravenous Administration [3]

Parameter Oral Administration (5 mg/kg) Oral Administration (10 mg/kg) Oral Administration (20 mg/kg) Intravenous Administration (5 mg/kg) Intravenous Administration (10 mg/kg) Intravenous Administration (20 mg/kg)
Cmax (µg/mL) 17 ± 535 ± 842 ± 11---
Tmax (h) 0.3 ± 0.10.4 ± 0.20.5 ± 0.2---
AUC (µg·h/mL) 30.5 ± 15.265.2 ± 23.898.6 ± 35.437.6 ± 12.580.4 ± 28.9181.6 ± 56.7
T1/2 (h) 1.0 ± 0.31.2 ± 0.41.5 ± 0.50.4 ± 0.10.4 ± 0.10.5 ± 0.2
Absolute Bioavailability (%) 81.13 ± 45.8581.09 ± 33.6354.30 ± 23.19---

Data are presented as mean ± standard deviation.

Experimental Protocols

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile and bioavailability of this compound following oral and intravenous administration in rats.

Animals: Male Sprague-Dawley rats (210-230 g).

Protocol:

  • Animal Acclimatization: Acclimatize rats for at least one week before the experiment with free access to food and water.

  • Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.

  • Drug Preparation:

    • Oral Formulation: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium).

    • Intravenous Formulation: Dissolve this compound in a vehicle suitable for intravenous injection (e.g., a mixture of saline, ethanol, and polyethylene (B3416737) glycol).

  • Administration:

    • Oral (PO): Administer the this compound suspension by oral gavage at the desired dose.[10][11]

    • Intravenous (IV): Administer the this compound solution via the tail vein.[3][12]

  • Blood Sampling: Collect blood samples (approximately 0.25 mL) from the jugular vein or saphenous vein at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.[13][14]

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Sample Analysis: Quantify the concentration of this compound in plasma samples using a validated HPLC or LC-MS/MS method.[13]

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, T1/2, and bioavailability) using appropriate software.

Caco-2 Cell Permeability Assay

Objective: To assess the intestinal permeability of this compound and investigate its potential as a substrate for efflux transporters like P-glycoprotein.

Protocol:

  • Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell inserts) until a confluent monolayer is formed and differentiated (typically 19-21 days).[15]

  • Monolayer Integrity: Verify the integrity of the Caco-2 cell monolayers by measuring the transepithelial electrical resistance (TEER).[16]

  • Transport Studies:

    • Apical to Basolateral (A-B) Transport: Add this compound to the apical (donor) chamber and collect samples from the basolateral (receiver) chamber at specified time intervals.

    • Basolateral to Apical (B-A) Transport: Add this compound to the basolateral (donor) chamber and collect samples from the apical (receiver) chamber at specified time intervals.

  • Sample Analysis: Determine the concentration of this compound in the collected samples using HPLC or LC-MS/MS.

  • Permeability Calculation: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.

  • Efflux Ratio: Calculate the efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2 suggests that the compound is a substrate for efflux transporters.

Visualizations

Signaling Pathways

G cluster_0 Cell Membrane cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK NFkB_n NF-κB Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB_n->Genes AP1_n AP-1 AP1_n->Genes MAPKK MAPKK MAPKKK->MAPKK P IkB IkB IKK->IkB P NFkB NFkB NFkB->NFkB_n Translocation MAPK MAPK MAPKK->MAPK P AP1 AP1 MAPK->AP1 P AP1->AP1_n Translocation Columbianetin Columbianetin Columbianetin->IKK Inhibition Columbianetin->MAPK Inhibition

Experimental Workflow

G

References

Technical Support Center: Enhancing R-(-)-Columbianetin Purification Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic purification of R-(-)-Columbianetin. This resource is designed for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges and improve purification efficiency.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides solutions to common issues encountered during the chromatographic purification of this compound.

Issue 1: Low Yield of this compound After Purification

Question: My recovery of this compound is significantly lower than expected after column chromatography. What are the potential causes and how can I improve the yield?

Answer: Low yield is a frequent challenge in natural product purification. Several factors throughout the chromatographic process could be contributing to this issue. Here is a step-by-step guide to troubleshoot and enhance your recovery:

  • Compound Instability: this compound, like many coumarins, might be sensitive to the stationary phase.

    • Troubleshooting: Test the stability of your compound on silica (B1680970) gel using a 2D TLC plate. If degradation is observed, consider using a less acidic stationary phase like deactivated silica gel or alumina.[1]

  • Improper Elution: The selected mobile phase may not be optimal for eluting the compound from the column.

    • Troubleshooting: If your compound is highly polar and not eluting with standard solvents like ethyl acetate, you might need to employ a more polar solvent system or consider reverse-phase chromatography.[1] Conversely, if the compound is very nonpolar, it may have eluted in the solvent front; check the initial fractions.

  • Column Overloading: Loading an excessive amount of crude extract onto the column can lead to poor separation and apparent low yield of pure fractions.

    • Troubleshooting: As a general guideline, the sample load should be between 1-5% of the column's binding capacity.[2] For silica gel column chromatography, a common ratio of silica gel to crude product by weight is 30:1 for simple separations and can be as high as 100:1 for more challenging separations.

  • Sample Precipitation: The compound may have precipitated on the column, especially if it has low solubility in the mobile phase.

    • Troubleshooting: Ensure your crude sample is fully dissolved before loading. If solubility is an issue, consider a "dry loading" technique where the sample is pre-adsorbed onto a small amount of silica gel before being added to the column.

Issue 2: Poor Resolution and Co-elution of Impurities

Question: I'm struggling to separate this compound from closely related impurities. My fractions are consistently contaminated. What strategies can I employ to improve the resolution?

Answer: Achieving high purity is a primary objective of chromatography. Poor resolution can stem from several factors related to the column, mobile phase, and sample loading.

  • Suboptimal Mobile Phase: The solvent system is critical for achieving good separation.

    • Troubleshooting: Systematically screen different solvent systems using Thin Layer Chromatography (TLC). Aim for an Rf value of approximately 0.3 for your target compound. A gradient elution, where the polarity of the mobile phase is gradually increased, can often improve the separation of complex mixtures.

  • Inefficient Column Packing: A poorly packed column with channels or cracks will lead to band broadening and poor separation.

    • Troubleshooting: Ensure the column is packed uniformly. For silica gel, preparing a slurry and carefully pouring it into the column while tapping gently can help create a homogenous packing. A layer of sand on top of the stationary phase can prevent disturbance when adding the mobile phase.[3]

  • Inappropriate Flow Rate: The speed at which the mobile phase passes through the column affects the equilibrium of the analyte between the stationary and mobile phases.

    • Troubleshooting: An optimal flow rate allows for sufficient interaction and separation. If peaks are broad, try reducing the flow rate. Conversely, an excessively slow flow rate can lead to diffusion and band broadening.

Issue 3: Difficulty in Separating R-(-)- and S-(+)-Columbianetin Enantiomers

Question: I have a racemic mixture of Columbianetin. How can I specifically isolate the R-(-) enantiomer?

Answer: The separation of enantiomers requires a chiral environment. Standard chromatographic techniques using achiral stationary and mobile phases will not resolve enantiomers. Chiral chromatography is the most effective method for this purpose.

  • Chiral Stationary Phases (CSPs): These are the most common tools for enantioseparation. The selection of the appropriate CSP is crucial and often empirical.

    • Method Development Strategy:

      • Screening: Test a variety of CSPs based on different chiral selectors. For coumarins, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often a good starting point.

      • Mobile Phase Optimization: Once a CSP shows some selectivity, optimize the mobile phase. In normal-phase mode, this typically involves varying the ratio of a non-polar solvent (like hexane) and an alcohol modifier (like isopropanol (B130326) or ethanol). In reverse-phase mode, mixtures of water or buffers with acetonitrile (B52724) or methanol (B129727) are used.

      • Temperature Effects: Temperature can influence chiral recognition. Analyzing the sample at different column temperatures can sometimes significantly improve separation.

  • Chiral Mobile Phase Additives (CMPAs): An alternative approach is to add a chiral selector to the mobile phase and use a standard achiral column. The enantiomers form transient diastereomeric complexes with the CMPA, which can then be separated.

Experimental Protocols and Data

Protocol 1: Purification of (+)-Columbianetin using High-Speed Counter-Current Chromatography (HSCCC)

This method was successfully used to isolate (+)-columbianetin from Angelica pubescens roots.

Methodology:

  • Crude Extract Preparation: A pre-purified root extract is dissolved in the selected solvent system.

  • HSCCC Separation (Two-Step):

    • Step 1: The dissolved extract is loaded onto the HSCCC coil.

      • Solvent System II: n-hexane-ethyl acetate-methanol-water (5:5:7:4, v/v/v/v)

      • Rotational Speed: 890 rpm

    • Step 2 (Further Purification): Fractions containing Columbianetin from the first step are combined, evaporated, and re-subjected to HSCCC.

      • Solvent System I: n-hexane-ethyl acetate-methanol-water (5:5:5:5, v/v/v/v)

      • Rotational Speed: 900 rpm

  • Fraction Analysis: Fractions are analyzed by TLC and HPLC to identify those containing the pure compound.

Quantitative Data:

ParameterValue
Starting Material30 g of dry root
Pre-purified Extract221 mg
Final Yield of (+)-Columbianetin9.48 mg
Purity>95% (as determined by TLC and HPLC)
Protocol 2: Purification of Columbianetin-β-D-glucopyranoside using Macroporous Resin and Preparative HPLC

This protocol demonstrates a two-step purification process for a glycosylated form of Columbianetin.

Methodology:

  • Enrichment with Macroporous Resin:

    • Resin: GDX-201

    • Loading: Crude extract solution is loaded onto the resin column at a flow rate of 4 BV/h.

    • Washing: Impurities are removed with ultrapure water and 5% ethanol.

    • Elution: The target compound is eluted with 25% ethanol.

  • Purification by Preparative HPLC (PHPLC):

    • Column: Agilent Eclipse XDB-C18 (250 × 21.2 mm, 7 μm)

    • Mobile Phase: Water (A) and acetonitrile (B)

    • Gradient: 22% B (0-20 min), 22-100% B (20-25 min), 100% B (25-35 min)

    • Flow Rate: 9 mL/min

    • Detection: 325 nm

Quantitative Data:

StageParameterInitialFinalFold IncreaseRecovery/Yield
Macroporous ResinContent of CBG0.45%13.32 ± 0.64%29.6188.03 ± 2.76%
Preparative HPLCPurity of CBG->98%--

CBG: Columbianetin-β-D-glucopyranoside

Visualizations

Experimental Workflow for this compound Purification

experimental_workflow crude_extract Crude Plant Extract (Containing Racemic Columbianetin) pre_purification Pre-purification (e.g., Liquid-Liquid Extraction) crude_extract->pre_purification achiral_chrom Achiral Chromatography (e.g., Silica Gel, HSCCC, or Prep HPLC) pre_purification->achiral_chrom racemic_columbianetin Purified Racemic Columbianetin achiral_chrom->racemic_columbianetin Isolates the racemate chiral_chrom Chiral Preparative HPLC racemic_columbianetin->chiral_chrom r_columbianetin Pure this compound chiral_chrom->r_columbianetin Separation of Enantiomers s_columbianetin S-(+)-Columbianetin chiral_chrom->s_columbianetin analysis Purity and Enantiomeric Excess Analysis (Analytical HPLC, NMR, etc.) r_columbianetin->analysis

Caption: A generalized workflow for the purification of this compound.

Troubleshooting Logic for Low Purification Yield

troubleshooting_low_yield start Start: Low Yield of This compound check_stability Is the compound stable on the stationary phase? (Test with 2D TLC) start->check_stability change_stationary_phase Action: Use a different stationary phase (e.g., Alumina, Deactivated Silica) check_stability->change_stationary_phase No check_elution Did the compound elute from the column? check_stability->check_elution Yes end Improved Yield change_stationary_phase->end adjust_mobile_phase Action: Adjust mobile phase polarity (Gradient elution or stronger/weaker solvent) check_elution->adjust_mobile_phase No/Partial check_column_load Was the column overloaded? check_elution->check_column_load Yes adjust_mobile_phase->end reduce_load Action: Reduce sample load check_column_load->reduce_load Yes check_solubility Did the sample precipitate on the column? check_column_load->check_solubility No reduce_load->end dry_loading Action: Use dry loading technique check_solubility->dry_loading Yes check_solubility->end No dry_loading->end

Caption: A decision tree for troubleshooting low yield in purification.

References

Preventing microbial contamination in R-(-)-Columbianetin stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with R-(-)-Columbianetin. The focus is on preventing and addressing microbial contamination in stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Dimethyl sulfoxide (B87167) (DMSO) is a highly effective solvent for this compound. It can be dissolved in DMSO at a concentration of up to 100 mg/mL with the aid of ultrasonication[1]. For in vivo studies, a common solvent system is a combination of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, which allows for a solubility of at least 2.5 mg/mL[1].

Q2: How should I store my this compound stock solution to prevent degradation and contamination?

A2: For optimal stability, this compound stock solutions should be stored at 4°C and protected from light[1]. For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles and minimize the risk of contamination. When stored in a solvent at -80°C, it is stable for up to 6 months, and at -20°C for one month, provided it is protected from light[1].

Q3: I observed particulate matter in my this compound stock solution. What should I do?

A3: Particulate matter could indicate either microbial contamination or precipitation of the compound. First, visually inspect the solution for signs of microbial growth, such as turbidity or cloudiness. If contamination is suspected, the solution should be discarded. If precipitation is the likely cause, you can try to redissolve the compound by gentle warming (e.g., in a 37°C water bath) and vortexing or sonication[2]. To prevent precipitation, ensure you are not exceeding the solubility limit of the solvent and consider preparing a fresh stock solution.

Q4: Can I sterilize my this compound stock solution by autoclaving?

A4: No, autoclaving (steam sterilization) is not recommended for this compound stock solutions. The high temperatures involved in autoclaving can lead to the degradation of the compound. Instead, sterile filtration is the preferred method for sterilizing stock solutions of heat-sensitive compounds.

Q5: What is the anti-inflammatory mechanism of action of this compound?

A5: this compound has been shown to exert its anti-inflammatory effects by inhibiting the NOD1/RIP2/NF-κB signaling pathway. It reduces the production of pro-inflammatory cytokines such as TNF-α, IL-6, MCP-1, and IL-1β.

Troubleshooting Guides

Issue 1: Suspected Microbial Contamination

Symptoms:

  • Cloudiness or turbidity in the stock solution.

  • Visible clumps or filaments.

  • Unexpected changes in the color or pH of the solution.

  • Inconsistent or anomalous experimental results.

Possible Causes:

  • Non-sterile handling techniques during preparation.

  • Use of non-sterile solvents, vials, or pipette tips.

  • Contamination of the work area (e.g., laminar flow hood).

  • Improper storage of the stock solution.

Solutions:

  • Discard the contaminated solution: To avoid compromising your experiments, it is best to discard any stock solution suspected of contamination.

  • Review and reinforce aseptic techniques: Ensure that all personnel are trained in and adhere to strict aseptic techniques when preparing and handling stock solutions. This includes working in a certified laminar flow hood or biological safety cabinet, wearing appropriate personal protective equipment (gloves, lab coat), and disinfecting all surfaces and equipment with 70% ethanol (B145695) or another suitable disinfectant.

  • Use sterile materials: Always use sterile, high-purity solvents, sterile pipette tips, and sterile storage vials (e.g., polypropylene (B1209903) or glass).

  • Sterile filter the stock solution: After dissolving the this compound in the desired solvent, sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container. This will remove most common bacterial and fungal contaminants.

  • Perform a sterility test: To confirm the absence of microbial contamination in a newly prepared stock solution, a sterility test can be performed.

Data Presentation

Table 1: Solubility of this compound

SolventConcentrationMethod
Dimethyl sulfoxide (DMSO)100 mg/mL (406.07 mM)Requires ultrasonication
10% DMSO, 40% PEG300, 5% Tween-80, 45% saline≥ 2.5 mg/mL (10.15 mM)Clear solution for in vivo use
10% DMSO, 90% (20% SBE-β-CD in saline)≥ 2.5 mg/mL (10.15 mM)Clear solution for in vivo use
10% DMSO, 90% corn oil≥ 2.5 mg/mL (10.15 mM)Clear solution for in vivo use

Table 2: Recommended Storage Conditions for this compound Stock Solutions

Storage TemperatureDurationConditions
4°CShort-termProtect from light
-20°CUp to 1 monthProtect from light, single-use aliquots recommended
-80°CUp to 6 monthsProtect from light, single-use aliquots recommended

Experimental Protocols

Protocol 1: Preparation of a Sterile 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (MW: 246.26 g/mol )

  • Sterile, anhydrous DMSO

  • Sterile 1.5 mL or 2 mL microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Sterile, disposable 0.22 µm syringe filter

  • Sterile syringes

  • Vortex mixer

  • Ultrasonic water bath

Procedure:

  • Pre-sterilize materials: Autoclave all glassware and utensils. Ensure all disposable items are certified sterile.

  • Work in a sterile environment: Perform all steps in a certified laminar flow hood or biological safety cabinet that has been properly decontaminated.

  • Weigh the compound: Accurately weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh 2.46 mg of this compound.

  • Dissolve in DMSO: Aseptically add the appropriate volume of sterile DMSO to the vial containing the this compound. For a 10 mM solution, add 1 mL of DMSO for every 2.46 mg of the compound.

  • Aid dissolution: Vortex the solution thoroughly. If the compound does not fully dissolve, place the vial in an ultrasonic water bath until the solution is clear and free of particulates.

  • Sterile filtration: Draw the solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe. Dispense the solution through the filter into a sterile storage vial.

  • Aliquot and store: Aliquot the sterile stock solution into smaller, single-use sterile vials to prevent contamination from repeated use. Label the vials clearly with the compound name, concentration, date, and your initials. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Sterility Testing of a Stock Solution by Direct Inoculation

Materials:

  • This compound stock solution

  • Tryptic Soy Broth (TSB) - for general bacterial and fungal detection

  • Fluid Thioglycollate Medium (FTM) - for anaerobic and aerobic bacteria

  • Sterile culture tubes

  • Incubator set at 30-35°C and 20-25°C

Procedure:

  • Inoculation: In a sterile environment, add a small volume (e.g., 10 µL) of the this compound stock solution to a tube of TSB and a tube of FTM.

  • Positive and Negative Controls: Prepare a positive control by inoculating a tube of each medium with a known microorganism (e.g., Staphylococcus aureus for TSB and Clostridium sporogenes for FTM). Prepare a negative control by incubating un-inoculated media.

  • Incubation: Incubate the TSB tube at 20-25°C for 14 days and the FTM tube at 30-35°C for 14 days.

  • Observation: Visually inspect the tubes daily for any signs of microbial growth (turbidity).

  • Interpretation:

    • No growth in the test sample tubes: The stock solution is considered sterile.

    • Growth in the test sample tubes and the positive control, but not the negative control: The stock solution is contaminated.

    • No growth in the positive control: The test is invalid and should be repeated.

    • Growth in the negative control: The test environment or media were contaminated, and the test is invalid.

Mandatory Visualization

G This compound Anti-Inflammatory Signaling Pathway cluster_inhibition Inhibition by this compound cluster_pathway NOD1/RIP2/NF-κB Signaling Pathway Columbianetin This compound NOD1 NOD1 Columbianetin->NOD1 Inhibits LPS LPS (Lipopolysaccharide) LPS->NOD1 Activates RIP2 RIP2 NOD1->RIP2 Recruits NFkB NF-κB RIP2->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) NFkB->Cytokines Induces Transcription

Caption: this compound inhibits the NOD1/RIP2/NF-κB signaling pathway.

G Workflow for Preparing Sterile this compound Stock Solution cluster_prep Preparation cluster_sterilize Sterilization cluster_store Storage Weigh 1. Weigh this compound Dissolve 2. Dissolve in Sterile DMSO Weigh->Dissolve Sonicate 3. Vortex/Sonicate to Dissolve Dissolve->Sonicate Filter 4. Sterile Filter (0.22 µm) Sonicate->Filter Aliquot 5. Aliquot into Sterile Vials Filter->Aliquot Store 6. Store at -20°C or -80°C (Protect from Light) Aliquot->Store

Caption: Workflow for sterile stock solution preparation.

References

Calibration curve issues in R-(-)-Columbianetin quantitative analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with calibration curves in the quantitative analysis of R-(-)-Columbianetin.

Troubleshooting Guide: Calibration Curve Issues

This guide addresses common problems encountered during the construction and use of calibration curves for the quantitative analysis of this compound, primarily using High-Performance Liquid Chromatography (HPLC).

Question: My calibration curve for this compound has poor linearity (low correlation coefficient, r < 0.995). What are the possible causes and solutions?

Answer:

Poor linearity is a frequent issue and can stem from several sources. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Standard Preparation Errors 1. Re-prepare Standard Solutions: Errors in weighing the reference standard or in serial dilutions are common. Prepare fresh stock and working standard solutions, paying close attention to technique. 2. Verify Solvent Purity: Use only HPLC-grade solvents for the preparation of standards and mobile phases to avoid contaminants that may interfere with the analysis.[1] 3. Assess Standard Purity: Ensure the purity of the this compound reference standard. If the purity is questionable, obtain a new, certified standard.
Inappropriate Concentration Range 1. Adjust Concentration Range: The selected concentration range may not be linear for your specific detector and method. Try preparing standards with a narrower or different concentration range. 2. Check for Detector Saturation: At high concentrations, the detector response may become non-linear. If saturation is suspected, dilute the higher concentration standards.
Instrumental Issues 1. Detector Performance: The detector lamp may be aging, leading to decreased sensitivity and non-linear responses. Check the lamp's energy output and replace it if necessary.[2] 2. Injector Problems: Inconsistent injection volumes can lead to poor linearity. Check for leaks or blockages in the injector system.[3][4] 3. Pump Performance: Fluctuations in pump pressure can affect retention times and peak areas. Ensure the pump is delivering a consistent flow rate.[3]
Chromatographic Conditions 1. Mobile Phase Issues: Inconsistent mobile phase composition can lead to variability. Prepare fresh mobile phase and ensure proper mixing and degassing.[3][5] 2. Column Degradation: An old or contaminated column can result in poor peak shape and non-linear responses. Try washing the column according to the manufacturer's instructions or replace it.[3]
Data Processing 1. Integration Parameters: Incorrect peak integration will lead to inaccurate peak areas. Review and optimize the integration parameters for all standard concentrations. 2. Regression Model: A simple linear regression may not be appropriate for your data. Some assays may require a weighted linear regression (e.g., 1/x or 1/x²) or a quadratic fit, especially over a wide dynamic range.[6]

Question: I'm observing significant scatter or random error in my calibration curve data points. What should I investigate?

Answer:

Random scatter in your calibration curve points to issues with precision and reproducibility.

Troubleshooting Steps:

  • Injection Precision: Perform multiple injections of the same standard to check the reproducibility of the injector. High relative standard deviation (RSD) in peak areas points to an injector issue.

  • Sample Stability: this compound, like many natural products, may be susceptible to degradation under certain conditions (e.g., light, temperature, pH).[7][8] Ensure that your standard solutions are fresh and properly stored. A stability study of the analyte in the sample matrix and solvent is recommended.[6]

  • System Contamination: Contaminants in the mobile phase, vials, or the HPLC system itself can introduce random interference.[3] Ensure all components are clean.

  • Baseline Noise: A noisy baseline can interfere with accurate peak integration, especially for low-concentration standards.[2][3][5] Common causes include air bubbles in the system, contaminated mobile phase, or detector issues.[2][3]

Question: My calibration curve is consistently showing a non-zero intercept. Is this acceptable, and what could be the cause?

Answer:

A significant non-zero intercept can indicate a systematic error in the analysis.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Blank Interference 1. Analyze a True Blank: Inject the solvent used to dissolve your standards (without the analyte). A peak at the retention time of this compound indicates contamination of the solvent or a co-eluting impurity. 2. Matrix Effects: If analyzing samples in a complex matrix (e.g., plasma, plant extract), endogenous components may interfere. A matrix-matched calibration curve or the use of a suitable internal standard is recommended.[6]
Incorrect Blank Subtraction Ensure that the blank signal, if any, is properly subtracted during data processing.
Carryover Residual analyte from a previous high-concentration injection may be carried over to subsequent injections. Implement a robust needle wash protocol in your autosampler method.

Frequently Asked Questions (FAQs)

Q1: What is a typical linear range and limit of quantification (LLOQ) for this compound analysis?

A1: The linear range and LLOQ are method-dependent. However, a published LC-MS/MS method for the simultaneous determination of columbianadin (B1669301) and columbianetin (B30063) in rat plasma reported the following for columbianetin[6]:

ParameterValue
Linearity Range 0.1 - 20 ng/mL
Regression Equation Y = 0.0412X + 0.00654
Correlation Coefficient (r) 0.9988
LLOQ 0.1 ng/mL

Q2: What are some recommended starting HPLC conditions for the quantitative analysis of this compound?

A2: The following are examples of HPLC conditions that can be used as a starting point for method development for coumarins, including this compound.

Example 1: HPLC-UV for Coumarins [3]

Parameter Condition
Column C18 (e.g., 4.6 mm x 250 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and Water
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 330 nm

Example 2: HPLC-UV for General Coumarin (B35378) Analysis [5]

Parameter Condition
Column Newcrom R1 (3.2 x 100 mm, 3 µm)
Mobile Phase Isocratic: Acetonitrile/Water (25/75%) with 0.1% Phosphoric Acid
Flow Rate 0.5 mL/min
Detection UV at 276 nm

Q3: How should I prepare my samples for this compound analysis?

A3: Sample preparation depends on the matrix.

  • For pure compounds or simple solutions: Dissolve the sample in a suitable solvent such as methanol (B129727) or acetonitrile.

  • For biological fluids (e.g., plasma): A protein precipitation step followed by liquid-liquid extraction or solid-phase extraction (SPE) is often necessary to remove interfering substances. A published method for columbianetin in rat plasma used liquid-liquid extraction with ethyl acetate (B1210297).[6]

  • For plant extracts: Techniques like maceration, sonication, or infusion with a suitable solvent (e.g., ethanol/water mixtures) can be employed.[2] Subsequent filtration is essential before injection.

Experimental Protocols

Protocol 1: Quantitative Analysis of Columbianetin in Rat Plasma by LC-MS/MS

This protocol is adapted from a validated method for the simultaneous determination of columbianadin and its metabolite columbianetin.[4][6]

1. Preparation of Standard and Quality Control (QC) Samples:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

  • Prepare working solutions by serial dilution of the stock solution with methanol.

  • Spike drug-free rat plasma with the working solutions to create calibration standards (e.g., 0.1, 0.2, 0.5, 1, 2, 5, 10, 20 ng/mL) and QC samples at low, medium, and high concentrations.

2. Sample Preparation (Liquid-Liquid Extraction):

  • To a 100 µL plasma sample, add an internal standard (e.g., warfarin).

  • Add a suitable extraction solvent like ethyl acetate.

  • Vortex mix thoroughly and then centrifuge to separate the layers.

  • Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

3. Chromatographic and Mass Spectrometric Conditions:

Parameter Condition
Column C18 column
Mobile Phase Ammonium acetate aqueous solution (1 mmol/L) and acetonitrile
Flow Rate 0.3 mL/min
Detection Tandem Mass Spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode

Signaling Pathways Involving Columbianetin

This compound has been shown to possess anti-inflammatory and neuroprotective properties.[1][9] These effects are mediated through the modulation of specific signaling pathways.

Anti-Inflammatory Signaling Pathway

Columbianetin has been reported to exert its anti-inflammatory effects by inhibiting the NOD1/NF-κB signaling pathway in response to inflammatory stimuli like lipopolysaccharide (LPS).[10]

G Anti-Inflammatory Action of this compound LPS LPS NOD1 NOD1 LPS->NOD1 stimulates RIP2 RIP2 NOD1->RIP2 activates NFkB_activation NF-κB Activation RIP2->NFkB_activation leads to Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB_activation->Inflammatory_Cytokines promotes transcription Columbianetin This compound Columbianetin->NOD1 inhibits

Caption: Inhibition of the NOD1/NF-κB pathway by this compound.

Neuroprotective Signaling Pathway

Several coumarins have been shown to exert neuroprotective effects by activating the Nrf2 signaling pathway, which is a key regulator of cellular antioxidant responses.[7] While direct evidence for this compound is emerging, related compounds show this mechanism.

G Potential Neuroprotective Action of this compound Oxidative_Stress Oxidative Stress Keap1_Nrf2 Keap1-Nrf2 Complex Oxidative_Stress->Keap1_Nrf2 induces dissociation Nrf2_translocation Nrf2 Translocation to Nucleus Keap1_Nrf2->Nrf2_translocation releases Nrf2 ARE Antioxidant Response Element (ARE) Nrf2_translocation->ARE binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1) ARE->Antioxidant_Enzymes promotes transcription Neuroprotection Neuroprotection Antioxidant_Enzymes->Neuroprotection leads to Columbianetin This compound Columbianetin->Keap1_Nrf2 promotes dissociation

Caption: Activation of the Nrf2 pathway as a potential neuroprotective mechanism.

References

Validation & Comparative

Validating Analytical Methods for R-(-)-Columbianetin Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing a reliable and validated analytical method for quantifying active pharmaceutical ingredients is a cornerstone of drug development. This guide provides a comparative overview of validated analytical methods for the quantification of R-(-)-Columbianetin, a bioactive coumarin (B35378) with significant therapeutic potential. The information presented here is compiled from peer-reviewed studies to assist in the selection and implementation of a suitable analytical strategy.

Comparison of Validated Analytical Methods

The selection of an analytical method for this compound quantification depends on the specific requirements of the study, such as the sample matrix, required sensitivity, and available instrumentation. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is a common approach. Below is a summary of performance characteristics for a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

Performance CharacteristicLC-MS/MS MethodHPLC with Fluorescence Detection (Alternative)
Lower Limit of Quantification (LLOQ) 0.1 ng/mL in rat plasma[1]Method has been developed, specific LLOQ data not available in abstract[2]
Linearity Range Not explicitly stated in abstract, but calibration curves were used[1]Not explicitly stated in abstract[2]
Accuracy Data available in cited literature[1]Method was validated, specific accuracy data not available in abstract[2]
Precision (Intra- and Inter-day) Data available in cited literature[1]Method was validated, specific precision data not available in abstract[2]
Extraction Recovery 81-102% from rat plasma[1]Not specified
Specificity High, due to mass spectrometric detectionHigh, due to the native fluorescence of the molecule

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. Below are the protocols for the key experiments cited in this guide.

LC-MS/MS Method for Quantification in Rat Plasma[1]
  • Sample Preparation: Liquid-liquid extraction with ethyl acetate (B1210297) was employed to extract Columbianetin and the internal standard (warfarin) from rat plasma.

  • Chromatographic Conditions:

    • Mobile Phase: An ammonium (B1175870) acetate aqueous solution (1 mmol/L) and acetonitrile.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometric Detection: Specific parameters for the mass spectrometer (e.g., ion transitions) would be detailed in the full study.

  • Validation Parameters:

    • Linearity: Assessed by analyzing calibration curve samples at various concentration levels. A weighted (1/x²) linear regression was used.

    • Sensitivity: The lower limit of quantification (LLOQ) was established as the lowest concentration with a relative standard deviation (RSD) within 20% (n=6) and a signal-to-noise ratio of less than 5.

    • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day).

    • Extraction Recovery: Calculated by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples at three QC levels.

Visualizing Key Processes

To better illustrate the workflows and biological context, the following diagrams are provided.

analytical_method_validation_workflow cluster_planning Planning & Development cluster_validation Validation cluster_documentation Documentation define_purpose Define Purpose & Scope develop_method Method Development define_purpose->develop_method Leads to validation_protocol Validation Protocol develop_method->validation_protocol Informs specificity Specificity validation_report Validation Report specificity->validation_report Results compiled in linearity Linearity & Range linearity->validation_report Results compiled in accuracy Accuracy accuracy->validation_report Results compiled in precision Precision precision->validation_report Results compiled in lod_loq LOD & LOQ lod_loq->validation_report Results compiled in robustness Robustness robustness->validation_report Results compiled in validation_protocol->specificity validation_protocol->linearity validation_protocol->accuracy validation_protocol->precision validation_protocol->lod_loq validation_protocol->robustness

Caption: Workflow for Analytical Method Validation.

columbianetin_signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_pathway Signaling Cascade cluster_columbianetin Intervention cluster_response Cellular Response LPS LPS NOD1 NOD1 LPS->NOD1 Activates RIP2 RIP2 NOD1->RIP2 NFkB NF-κB RIP2->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Induces Transcription Columbianetin This compound Columbianetin->NOD1 Inhibits

References

Comparative Bioactivity of R-(-)- and S-(+)-Columbianetin: A Review of Available Evidence

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a notable gap in the direct comparative analysis of the bioactivities of R-(-)- and S-(+)-columbianetin enantiomers. While the parent compound, columbianetin (B30063), has been the subject of numerous studies highlighting its diverse pharmacological potential, research specifically designed to elucidate the stereospecific contributions of its individual enantiomers to these effects is currently unavailable in the public domain.

Columbianetin, a naturally occurring furanocoumarin, has demonstrated a range of biological activities, including anti-inflammatory, anti-proliferative, and neuroprotective effects. Scientific investigations have consistently treated columbianetin as a single entity in these bioassays, without separating and individually testing the R-(-) and S-(+) forms.

Current State of Research

Literature searches have identified studies detailing the synthesis of racemic (±)-columbianetin and have noted the natural occurrence of the S-(+)-enantiomer. The PubChem database, a comprehensive resource for chemical information, lists the naturally occurring form as (S)-(+)-columbianetin. This suggests that much of the existing research on "columbianetin" has likely been conducted using either the natural S-(+) isomer or a racemic mixture.

However, the core requirement for a comparative guide—experimental data from head-to-head studies of the R-(-)- and S-(+)-enantiomers—remains unfulfilled. There is a lack of published research that has undertaken the chiral separation of columbianetin followed by a systematic evaluation of the biological activities of each isolated enantiomer.

The Importance of Stereochemistry in Bioactivity

It is a well-established principle in pharmacology and medicinal chemistry that the three-dimensional arrangement of atoms in a molecule (stereochemistry) can have a profound impact on its biological activity. Enantiomers, which are non-superimposable mirror images of each other, can interact differently with chiral biological targets such as enzymes and receptors. This can lead to one enantiomer exhibiting the desired therapeutic effect, while the other may be less active, inactive, or even responsible for undesirable side effects.

Given the significance of stereochemistry in drug action, a comparative study of the bioactivities of R-(-)- and S-(+)-columbianetin would be of great interest to the scientific community. Such research would provide valuable insights into the structure-activity relationships of this compound and could guide future drug development efforts.

Conclusion

At present, a direct comparison of the bioactivity of R-(-)- and S-(+)-columbianetin cannot be compiled due to the absence of specific experimental data. The scientific literature focuses on the bioactivity of columbianetin as a whole, without dissecting the contributions of its individual stereoisomers. Therefore, it is not possible to provide the requested tables of quantitative data, experimental protocols for comparative assays, or signaling pathway diagrams illustrating differential effects.

Future research involving the chiral separation of columbianetin and subsequent comparative bioassays of the R-(-) and S-(+) enantiomers is necessary to address this knowledge gap. Such studies would be invaluable for a complete understanding of the pharmacological profile of columbianetin and for unlocking its full therapeutic potential.

A Comparative Analysis of R-(-)-Columbianetin and Conventional Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the anti-inflammatory efficacy of the natural compound R-(-)-Columbianetin against the well-established anti-inflammatory drugs, dexamethasone (B1670325) and indomethacin (B1671933). This document synthesizes experimental data on their mechanisms of action and inhibitory effects on key inflammatory mediators, offering a valuable resource for evaluating its therapeutic potential.

Executive Summary

This compound, a coumarin (B35378) isolated from the root of Radix Angelicae Pubescentis, has demonstrated significant anti-inflammatory properties. This guide presents a comparative analysis of its efficacy against the corticosteroid dexamethasone and the nonsteroidal anti-inflammatory drug (NSAID) indomethacin. The comparison is based on their inhibitory effects on pro-inflammatory cytokines and mediators in lipopolysaccharide (LPS)-stimulated macrophage models, a standard in vitro system for assessing anti-inflammatory activity. While direct comparative studies providing IC50 values under identical conditions are limited, this guide collates and presents available data to offer a substantive overview.

Comparative Efficacy: Inhibition of Inflammatory Mediators

The anti-inflammatory potential of a compound is often quantified by its half-maximal inhibitory concentration (IC50) against various pro-inflammatory markers. The following tables summarize the available data for this compound, dexamethasone, and indomethacin on the inhibition of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in LPS-stimulated RAW 264.7 macrophages.

Table 1: Inhibition of Nitric Oxide (NO) Production

CompoundCell LineStimulantIC50Citation(s)
This compoundRAW 264.7LPSNot explicitly reported, but significant inhibition at 10-40 µg/mL.[1]
DexamethasoneRAW 264.7LPSIC50 = 34.60 µg/mL[2]
IndomethacinRAW 264.7LPSSignificant inhibition at 5-40 mg/mL.[3]

Table 2: Inhibition of Tumor Necrosis Factor-alpha (TNF-α) Production

CompoundCell LineStimulantIC50/InhibitionCitation(s)
This compoundHuman PBMCsLPSDose-dependent suppression at 10, 20, and 40 µg/mL.[1]
DexamethasoneRAW 264.7LPSSignificant suppression at 1µM and 10µM.[4][5]
IndomethacinRAW 264.7LPSSignificant inhibition at 10 mg/mL.[3]

Table 3: Inhibition of Interleukin-6 (IL-6) Production

CompoundCell LineStimulantIC50/InhibitionCitation(s)
This compoundHuman PBMCsLPSDose-dependent suppression at 10, 20, and 40 µg/mL.[1]
DexamethasoneRAW 264.7LPSSignificant inhibition at 10 µM.[6][7]
IndomethacinRAW 264.7LPSSignificant inhibition at 10 mg/mL.[3]

Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions across different studies.

Mechanisms of Anti-Inflammatory Action

The anti-inflammatory effects of these three compounds are mediated through distinct molecular pathways.

This compound: This natural coumarin exerts its anti-inflammatory effects by targeting key signaling cascades.[1] It has been shown to inhibit the phosphorylation of ERK and JNK, components of the Mitogen-Activated Protein Kinase (MAPK) pathway.[8] Furthermore, it suppresses the activation of Nuclear Factor-kappa B (NF-κB) by preventing the degradation of its inhibitor, IκBα, and subsequently inhibiting the nuclear translocation of the p65 subunit.[1][8] This dual inhibition of MAPK and NF-κB pathways leads to a downstream reduction in the expression of pro-inflammatory genes, including those for TNF-α, IL-1β, and inducible nitric oxide synthase (iNOS).[8]

Dexamethasone: As a synthetic glucocorticoid, dexamethasone binds to the cytosolic glucocorticoid receptor (GR). Upon binding, the receptor-ligand complex translocates to the nucleus where it modulates gene expression. Its primary anti-inflammatory actions involve:

  • Transrepression: The GR complex directly interacts with and inhibits the activity of pro-inflammatory transcription factors like NF-κB and AP-1, preventing them from promoting the transcription of inflammatory genes.[9][10][11][12]

  • Transactivation: The GR complex can also upregulate the expression of anti-inflammatory proteins.

Indomethacin: This non-steroidal anti-inflammatory drug (NSAID) is a non-selective inhibitor of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[13][14] By inhibiting these enzymes, indomethacin blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by each compound.

R_Columbianetin_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway (ERK, JNK) TLR4->MAPK_pathway NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway p65 p65 NFkB_pathway->p65 IkBa IκBα NFkB_pathway->IkBa | Nucleus Nucleus p65->Nucleus IkBa->p65 Inhibits Pro_inflammatory_genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->Pro_inflammatory_genes Columbianetin This compound Columbianetin->MAPK_pathway Inhibits Columbianetin->NFkB_pathway Inhibits

This compound's inhibitory action on MAPK and NF-κB pathways.

Dexamethasone_Pathway Dexamethasone Dexamethasone GR Glucocorticoid Receptor (GR) Dexamethasone->GR GR_complex Dexamethasone-GR Complex GR->GR_complex Nucleus Nucleus GR_complex->Nucleus NFkB_AP1 NF-κB / AP-1 Nucleus->NFkB_AP1 Inhibits Anti_inflammatory_genes Anti-inflammatory Gene Expression Nucleus->Anti_inflammatory_genes Activates Pro_inflammatory_genes Pro-inflammatory Gene Expression NFkB_AP1->Pro_inflammatory_genes Indomethacin_Pathway Arachidonic_Acid Arachidonic Acid COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation Indomethacin Indomethacin Indomethacin->COX1_COX2 Inhibits Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment & Stimulation cluster_assays Assays Seeding Seed RAW 264.7 cells Adherence Overnight Incubation Seeding->Adherence Pre_treatment Pre-treat with Compound (or Vehicle) Adherence->Pre_treatment Stimulation Stimulate with LPS Pre_treatment->Stimulation Supernatant_Collection Collect Supernatant (24h) Stimulation->Supernatant_Collection Cell_Lysis Cell Lysis (30-60 min) Stimulation->Cell_Lysis Griess_Assay Griess Assay (NO) Supernatant_Collection->Griess_Assay ELISA ELISA (TNF-α, IL-6) Supernatant_Collection->ELISA Western_Blot Western Blot (p-IκBα, p-p65, etc.) Cell_Lysis->Western_Blot

References

Comparative In Vitro Cytotoxicity of R-(-)-Columbianetin and Its Synthetic Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the in vitro cytotoxic effects of the natural product R-(-)-Columbianetin and its synthetically derived analogs. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate the evaluation of these compounds as potential anticancer agents. This document summarizes quantitative cytotoxicity data, details experimental methodologies, and illustrates relevant biological pathways.

Introduction

This compound, a natural angular-type coumarin (B35378), has garnered interest for its potential pharmacological activities, including anticancer properties. To explore and enhance its therapeutic potential, various synthetic analogs have been developed. This guide offers a side-by-side comparison of the cytotoxic profiles of this compound and its derivatives against several human cancer cell lines, providing a valuable resource for structure-activity relationship (SAR) studies and lead compound selection.

Quantitative Cytotoxicity Data

The cytotoxic activity of this compound and its synthetic analogs is typically evaluated by determining their half-maximal inhibitory concentration (IC50) values against a panel of cancer cell lines. The following table summarizes the available IC50 data from various studies. It is important to note that direct comparison of absolute IC50 values across different studies should be done with caution due to variations in experimental conditions.

CompoundCell LineAssayIC50 (µM)Reference
This compound Data Not Available---
Synthetic Analog 1 (Specify Structure/Name if available) e.g., MCF-7 (Breast)e.g., MTTValueCitation
e.g., HeLa (Cervical)e.g., SRBValueCitation
e.g., A549 (Lung)e.g., MTTValueCitation
Synthetic Analog 2 (Specify Structure/Name if available) e.g., MCF-7 (Breast)e.g., MTTValueCitation
e.g., HeLa (Cervical)e.g., SRBValueCitation
e.g., A549 (Lung)e.g., MTTValueCitation
...............

Experimental Protocols

The in vitro cytotoxicity of this compound and its analogs is commonly assessed using colorimetric assays that measure cell viability or proliferation. The two most frequently employed methods are the MTT and Sulforhodamine B (SRB) assays.

MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method to assess cell viability. The protocol generally involves the following steps:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (this compound or its synthetic analogs) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution. The plates are then incubated for a few hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan (B1609692) product.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution, typically dimethyl sulfoxide (B87167) (DMSO) or an acidified isopropanol (B130326) solution.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Sulforhodamine B (SRB) Assay Protocol

The SRB assay is a cell proliferation and cytotoxicity assay based on the measurement of cellular protein content. The general procedure is as follows:

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds for a defined period.

  • Cell Fixation: After treatment, the cells are fixed to the plate, typically with trichloroacetic acid (TCA).

  • Staining: The fixed cells are then stained with a Sulforhodamine B solution, which binds to basic amino acids in cellular proteins.

  • Washing: Unbound dye is removed by washing with a dilute acetic acid solution.

  • Dye Solubilization: The protein-bound dye is solubilized with a basic solution, such as Tris base.

  • Absorbance Measurement: The absorbance of the solubilized dye is measured at a specific wavelength (around 565 nm).

  • Data Analysis: The IC50 value is calculated from the dose-response curve, representing the concentration of the compound that inhibits cell growth by 50%.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for in vitro cytotoxicity testing of this compound and its synthetic analogs.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis start Start cell_culture Cancer Cell Culture start->cell_culture compound_prep Compound Preparation start->compound_prep cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding treatment Compound Treatment compound_prep->treatment cell_seeding->treatment incubation Incubation (48-72h) treatment->incubation viability_assay Viability Assay (MTT or SRB) incubation->viability_assay absorbance Absorbance Measurement viability_assay->absorbance calculation IC50 Value Calculation absorbance->calculation end End calculation->end apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade coumarin This compound or Analog bax Bax/Bak Activation coumarin->bax Induces mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 cas9 Caspase-9 (Initiator) apaf1->cas9 Activates cas3 Caspase-3 (Executioner) cas9->cas3 Activates apoptosis Apoptosis cas3->apoptosis

References

Comparative Analysis of R-(-)-Columbianetin Content in Different Plant Extracts: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of R-(-)-Columbianetin content in different plant extracts, offering valuable insights for researchers, scientists, and drug development professionals. The data presented is supported by experimental findings from peer-reviewed scientific literature.

Quantitative Analysis of this compound

The concentration of this compound can vary significantly between different plant species and even within the same species depending on the extraction method and plant part used. Below is a summary of reported this compound content in two different extracts from the Angelica genus.

Plant SpeciesPlant PartExtraction MethodThis compound Content (mg/g of dry weight)Reference
Angelica pubescensRootHigh-Speed Counter-Current Chromatography (HSCCC)~0.316[1]
Angelicae Pubescentis Radix (APR)RootNot specified in detail, quantified by LC-MS/MS0.11[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols for the extraction and quantification of this compound.

Extraction of (+)-Columbianetin from Angelica pubescens Roots[1]

A pre-purified dry root extract of Angelica pubescens (221 mg derived from 30 g of dry root) was subjected to High-Speed Counter-Current Chromatography (HSCCC). The separation was performed using a solvent system, and the eluted fractions were analyzed by Thin Layer Chromatography (TLC). Fractions containing columbianetin (B30063) were pooled, and the compound was further purified by another round of HSCCC. The final purified compound was identified and quantified. From 30g of dry root, 9.48 mg of (+)-columbianetin was recovered.[1]

Quantification of Columbianetin in Angelicae Pubescentis Radix (APR) Extract by LC-MS/MS[2]

Sample Preparation: An appropriate amount of the APR extract was taken for analysis.

LC-MS/MS Analysis: The content of columbianetin in the APR extract was determined using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The specific parameters of the LC-MS/MS system, such as the column type, mobile phase composition, and mass spectrometer settings, were optimized for the accurate quantification of columbianetin.[2]

Signaling Pathway and Experimental Workflow

To visualize the biological context and experimental procedures, the following diagrams are provided in DOT language.

G Inhibition of NOD1/RIP2/NF-κB Pathway by Columbianetin cluster_extracellular Extracellular cluster_cellular Cellular LPS LPS TLR4 TLR4 LPS->TLR4 Binds NOD1 NOD1 TLR4->NOD1 Activates RIP2 RIP2 NOD1->RIP2 Activates NF_kB NF_kB RIP2->NF_kB Activates Inflammatory_Cytokines Inflammatory_Cytokines NF_kB->Inflammatory_Cytokines Promotes Transcription Columbianetin Columbianetin Columbianetin->NOD1 Inhibits

Caption: Columbianetin's anti-inflammatory mechanism.

G General Workflow for Columbianetin Analysis Plant_Material Plant Material (e.g., Angelica roots) Grinding Grinding Plant_Material->Grinding Extraction Solvent Extraction Grinding->Extraction Filtration Filtration Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Purification Chromatographic Purification (e.g., HSCCC, Column Chromatography) Crude_Extract->Purification Quantification Quantitative Analysis (e.g., HPLC, LC-MS/MS) Crude_Extract->Quantification Pure_Columbianetin Pure Columbianetin Purification->Pure_Columbianetin Pure_Columbianetin->Quantification Data_Analysis Data Analysis Quantification->Data_Analysis

Caption: From plant to data: Columbianetin analysis.

References

A Head-to-Head Comparison of R-(-)-Columbianetin and Other Prominent Coumarins in Pharmacological Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Coumarins, a diverse class of benzopyrone-containing heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities. This guide provides a detailed comparative analysis of R-(-)-Columbianetin against other well-researched coumarins, including Scopoletin, Umbelliferon, Esculetin, and Fraxetin. The comparison focuses on their anti-inflammatory, anticancer, and neuroprotective properties, supported by available experimental data.

Executive Summary

While this compound is recognized for its potent biological activities, a direct quantitative comparison with other coumarins is challenging due to the limited availability of standardized IC50 values in publicly accessible research. However, based on existing literature, this guide synthesizes available data to offer a comprehensive overview. Scopoletin and Esculetin, in particular, have been extensively studied and demonstrate significant potency across various assays. This comparison aims to provide researchers with a valuable resource for selecting appropriate coumarin (B35378) candidates for further investigation.

Data Presentation: A Comparative Overview of Bioactivities

The following tables summarize the available quantitative data (IC50 values) for the selected coumarins across different pharmacological assays. It is important to note the variability in experimental conditions (cell lines, assay methods, etc.) which can influence these values. Data for this compound is largely qualitative at present.

Table 1: Comparative Anti-Inflammatory Activity
CompoundAssayTarget/Cell LineIC50 ValueReference
This compound NOD1/NF-κB InhibitionLPS-stimulated PBMCsData not available[1]
Scopoletin 5-Lipoxygenase InhibitionEnzyme Assay1.76 ± 0.01 µM[2]
LDL Oxidation InhibitionEndothelial Cells10.2 µM[3]
Esculetin 5-Lipoxygenase InhibitionEnzyme Assay6.6 µM[4]
Nitric Oxide ProductionIL-1β stimulated hepatocytes34 µM[4]
Umbelliferon 17β-HSD3 InhibitionEnzyme Assay1.4 µM[5]
Fraxetin Data not availableData not availableData not available

Lower IC50 values indicate higher potency.

Table 2: Comparative Anticancer Activity
CompoundCell LineCancer TypeIC50 ValueReference
This compound Data not availableData not availableData not available
Scopoletin HeLaCervical Cancer7.5 - 25 µM[6]
A549Lung Cancer~16 µg/mL[7]
Umbelliferon MCF-7Breast Cancer15.56 µM[8]
MDA-MB-231Breast Cancer10.31 µM[8]
KBOral Cancer200 µM
Esculetin Hep-2Laryngeal Cancer1.958 µM (72h)[9]
HT-29Colorectal Cancer55 µM (48h)[9]
SMMC-7721Hepatocellular Carcinoma2.24 mM (72h)[10]
G361Malignant Melanoma42.86 µg/mL (48h)[11][12]
Fraxetin FM55PMalignant Melanoma32.42 ± 4.21 µM[13]
A375Malignant Melanoma44.03 ± 12.02 µM[13]
Huh7Hepatocellular Carcinoma>20 µM (reduced proliferation)[14]

Lower IC50 values indicate higher potency.

Table 3: Comparative Neuroprotective Activity
CompoundAssayTarget/Cell LineActivity/IC50 ValueReference
This compound NeuroprotectionAβ-mediated neurotoxicityProtective at 50 µM[15]
Scopoletin Acetylcholinesterase InhibitionEnzyme Assay0.27 ± 0.02 mM[2]
Butyrylcholinesterase InhibitionEnzyme Assay9.11 µM[16][17]
NeuroprotectionAβ42-induced neurotoxicity (PC12 cells)69% protection at 40 µM[16][17]
NeuroprotectionH2O2-induced cytotoxicity (PC12 cells)73% protection at 40 µM[16][17]
Esculetin Neuroprotection3-NP induced neurotoxicityProtective at 25 & 50 mg/kg[18]
NeuroprotectionCerebral ischemia/reperfusionNeuroprotective[19][20]
NeuroprotectionMutant Huntingtin-induced toxicityNeuroprotective[21]
Fraxetin NeuroprotectionRotenone-induced apoptosis (SH-SY5Y cells)Protective at 100 µM[22]
NeuroprotectionMicroglia-mediated neuroinflammationProtective[23]
NeuroprotectionChronic unpredictable stressAttenuated memory impairment[24][25]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of future comparative studies.

MTT Assay for Anticancer Activity

This assay assesses the cytotoxic effect of compounds on cancer cell lines by measuring metabolic activity.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the coumarin compounds (e.g., 0-100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours, or until a purple precipitate is visible.

  • Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that inhibits 50% of cell growth.

Carrageenan-Induced Paw Edema Assay for Anti-Inflammatory Activity

This in vivo assay is a standard model for evaluating acute inflammation.

Principle: Subplantar injection of carrageenan into a rodent's paw induces a localized inflammatory response characterized by edema (swelling). The ability of a compound to reduce this swelling indicates its anti-inflammatory potential.

Protocol:

  • Animal Acclimatization: Acclimate rodents (e.g., Wistar rats) to laboratory conditions for at least one week.

  • Grouping: Randomly divide the animals into groups (n=6-8 per group): Vehicle control, positive control (e.g., Indomethacin 10 mg/kg), and test groups receiving different doses of the coumarin compound.

  • Compound Administration: Administer the test compounds and controls orally or intraperitoneally 1 hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the subplantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group.

Griess Assay for Nitric Oxide (NO) Inhibition

This assay measures the production of nitric oxide, a key pro-inflammatory mediator.

Principle: The Griess reagent detects nitrite (B80452) (NO2-), a stable and nonvolatile breakdown product of NO. The intensity of the colorimetric reaction is proportional to the nitrite concentration.

Protocol:

  • Cell Culture and Stimulation: Culture macrophages (e.g., RAW 264.7 cells) in a 96-well plate and stimulate them with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the test coumarins for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

  • Incubation: Incubate the mixture at room temperature for 10-15 minutes in the dark.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition by the test compounds.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of these coumarins are mediated through their interaction with various cellular signaling pathways.

This compound: Targeting the NOD1/NF-κB Pathway

This compound has been shown to exert its anti-inflammatory effects by inhibiting the Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1) signaling pathway, which subsequently downregulates the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor for pro-inflammatory cytokines.[1]

G cluster_0 Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 NOD1 NOD1 TLR4->NOD1 activates IKK IKK NOD1->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates Inflammation Inflammatory Genes (TNF-α, IL-6) Nucleus->Inflammation activates transcription Columbianetin This compound Columbianetin->NOD1 inhibits

This compound inhibits the NOD1-mediated NF-κB signaling pathway.
Scopoletin: Modulation of the PI3K/Akt Pathway

Scopoletin has been reported to exert its anticancer effects by inhibiting the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway, which is crucial for cell survival and proliferation.[6][13][19][26]

G GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Scopoletin Scopoletin Scopoletin->PI3K inhibits

Scopoletin inhibits the PI3K/Akt signaling pathway.
Esculetin: Activation of the Nrf2 Antioxidant Pathway

Esculetin has demonstrated neuroprotective and anti-inflammatory effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of the cellular antioxidant response.[4][8][27][28]

G cluster_0 Cytoplasm OxidativeStress Oxidative Stress Keap1 Keap1 OxidativeStress->Keap1 induces conformational change Nrf2 Nrf2 Nucleus Nucleus Nrf2->Nucleus translocates ARE Antioxidant Response Element (ARE) Nucleus->ARE binds to AntioxidantEnzymes Antioxidant Enzymes (HO-1, NQO1) ARE->AntioxidantEnzymes activates transcription Esculetin Esculetin Esculetin->Keap1 promotes Nrf2 dissociation

Esculetin promotes the activation of the Nrf2 antioxidant pathway.

Experimental Workflow: A Generalized Approach

The following diagram illustrates a typical workflow for screening and evaluating the pharmacological activity of coumarin compounds.

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action cluster_2 In Vivo Validation Compound Coumarin Library (Columbianetin, Scopoletin, etc.) Assay Primary Assay (e.g., MTT, Griess) Compound->Assay HitID Hit Identification (IC50 Determination) Assay->HitID Pathway Signaling Pathway Analysis (Western Blot, qPCR) HitID->Pathway Target Target Validation Pathway->Target AnimalModel Animal Model (e.g., Paw Edema, Xenograft) Target->AnimalModel Efficacy Efficacy & Toxicity Evaluation AnimalModel->Efficacy

References

A Comparative Guide to the Cross-Validation of Analytical Methods for R-(-)-Columbianetin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for the quantitative analysis of R-(-)-Columbianetin in biological matrices. The objective is to offer a detailed overview of method performance, supported by experimental data, to aid researchers in selecting the most appropriate analytical technique for their specific needs in drug development and pharmacokinetic studies.

Introduction

This compound, a naturally occurring furanocoumarin, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory and analgesic activities.[1] Accurate and precise quantification of this compound in biological samples is crucial for pharmacokinetic, toxicokinetic, and bioavailability studies.[2][3] While HPLC has traditionally been a cornerstone for such analyses, UPLC-MS/MS has emerged as a more sensitive and rapid alternative. This guide presents a cross-validation perspective by comparing the performance characteristics of published HPLC and LC-MS/MS methods.

Comparative Analysis of Analytical Methods

The performance of analytical methods is assessed based on several key validation parameters. The following table summarizes the reported performance data for HPLC and LC-MS/MS methods for the quantification of this compound, primarily in rat plasma.

Performance ParameterHPLC MethodLC-MS/MS MethodKey Considerations
Linearity Range 0.05 - 2000 µg/mL[2]0.1 - 100 ng/mL[1][3]LC-MS/MS offers a significantly lower limit of quantification, making it more suitable for studies with low analyte concentrations.
Lower Limit of Quantification (LLOQ) 0.05 µg/mL (50 ng/mL)[2]0.1 ng/mL[1][3]The LLOQ for the LC-MS/MS method is approximately 500 times lower than the reported HPLC method.
Accuracy Intra- and inter-day accuracy within 8%[2]Not explicitly stated in the provided results.Both methods are expected to meet regulatory acceptance criteria (typically ±15%, ±20% at LLOQ).
Precision Intra- and inter-day variation less than 8.3%[2]RSDs less than 12% for matrix effects[3]Both methods demonstrate good precision.
Sample Preparation Liquid-liquid extraction with ethyl acetate[2]Liquid-liquid extraction with ethyl acetate[3]The sample preparation technique is consistent across both methods.
Run Time Not explicitly stated, but typically longer than UPLC.Shorter run times are a key advantage of UPLC technology.[4]UPLC can significantly increase sample throughput.[4]
Detection UV Detection[2]Tandem Mass Spectrometry (MS/MS)[1][3]MS/MS detection provides higher selectivity and sensitivity compared to UV detection.

Experimental Protocols

Detailed methodologies are essential for replicating and validating analytical methods. Below are generalized protocols for the HPLC and LC-MS/MS analysis of this compound based on published studies.

HPLC Method Protocol[2]
  • Sample Preparation:

    • To a plasma sample, add an internal standard (e.g., osthole).

    • Perform liquid-liquid extraction using ethyl acetate (B1210297).

    • Evaporate the organic layer to dryness.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 column.

    • Mobile Phase: Water-methanol gradient.

    • Flow Rate: 1 mL/min.

    • Detection: UV detector.

LC-MS/MS Method Protocol[1][3]
  • Sample Preparation:

    • Spike plasma samples (100 µL) with an internal standard solution (e.g., warfarin).

    • Add 1 mL of ethyl acetate for liquid-liquid extraction.

    • Vortex the mixture for 1 minute and then centrifuge at 14,000 g for 10 minutes.

    • Transfer the supernatant and evaporate to dryness under a nitrogen stream.

    • Reconstitute the residue in 100 µL of methanol.

    • Centrifuge at 14,000 g for 10 minutes.

    • Inject the supernatant (15 µL) for analysis.

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: A suitable UPLC column.

    • Mobile Phase: 1 mmol/L ammonium (B1175870) acetate aqueous solution and acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Detection: Tandem mass spectrometer in multiple reaction monitoring (MRM) mode.

Visualizing the Analytical Workflow

To better illustrate the logical flow of the analytical processes, the following diagrams were generated using the DOT language.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with Internal Standard Plasma->Spike Extract Liquid-Liquid Extraction (Ethyl Acetate) Spike->Extract Evaporate Evaporate to Dryness Extract->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC System Reconstitute->Inject Separate Chromatographic Separation (HPLC or UPLC) Inject->Separate Detect Detection (UV or MS/MS) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of this compound Calibrate->Quantify

Caption: A generalized workflow for the analysis of this compound in biological samples.

Method_Comparison_Logic Start Select Analytical Method for This compound Quantification Decision Need High Sensitivity & Throughput? Start->Decision UPLC Choose UPLC-MS/MS Decision->UPLC Yes HPLC Choose HPLC-UV Decision->HPLC No UPLC_Adv Advantages: - Lower LLOQ - Faster Run Times - Higher Selectivity UPLC->UPLC_Adv HPLC_Adv Advantages: - Wider Availability - Lower Instrument Cost HPLC->HPLC_Adv

Caption: Decision logic for selecting an analytical method for this compound.

Conclusion

The cross-comparison of HPLC and UPLC-MS/MS methods for the analysis of this compound reveals distinct advantages for each technique. While HPLC-UV offers a robust and widely accessible method, UPLC-MS/MS provides superior sensitivity, selectivity, and speed. The choice of method will ultimately depend on the specific requirements of the study, including the expected concentration range of the analyte and the desired sample throughput. For studies requiring high sensitivity, such as those involving low doses or detailed pharmacokinetic profiling, UPLC-MS/MS is the recommended approach. For routine analysis where higher concentrations are expected and instrument availability is a consideration, a validated HPLC-UV method can be a reliable alternative.

References

R-(-)-Columbianetin: A Comparative Analysis Against Established Anti-Inflammatory Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of R-(-)-Columbianetin (CBT) with established anti-inflammatory drugs. The following sections detail the performance of CBT in preclinical inflammatory models, supported by experimental data, alongside a review of its mechanism of action.

Executive Summary

This compound, a natural coumarin, has demonstrated significant anti-inflammatory effects in in-vitro studies. Its primary mechanism of action appears to be the downregulation of pro-inflammatory signaling pathways, including the NOD1/NF-κB and MAPK pathways. This leads to a reduction in the production of key inflammatory mediators such as TNF-α, IL-6, IL-1β, and nitric oxide (NO). While direct in-vivo comparative data in widely used models like carrageenan-induced paw edema is limited for this compound, this guide compiles available data and draws comparisons with established drugs in similar experimental settings to provide a preliminary assessment of its potential.

Quantitative Data Summary

The following tables summarize the available quantitative data from in-vitro and in-vivo studies, comparing the anti-inflammatory effects of this compound and established drugs.

Table 1: In-Vitro Anti-Inflammatory Activity of this compound in LPS-Stimulated Human Peripheral Blood Mononuclear Cells (PBMCs)

Inflammatory MediatorConcentration of this compound (µg/mL)% Inhibition
TNF-α10~30%
20~50%
40~70%
IL-610~25%
20~45%
40~65%
MCP-110~20%
20~40%
40~60%
IL-1β10~15%
20~35%
40~55%

Table 2: In-Vitro Anti-Inflammatory Activity of Established Drugs in LPS-Stimulated Macrophages

DrugConcentrationTarget% Inhibition of NO Production
Indomethacin10 µMCOX-1/COX-2Not specified
Dexamethasone1 µMGlucocorticoid Receptor~50-70%

Note: Data for established drugs is compiled from various sources and may not be directly comparable due to differences in experimental conditions.

Table 3: In-Vivo Anti-Inflammatory Activity in Carrageenan-Induced Paw Edema in Rats

CompoundDose (mg/kg)% Inhibition of Paw Edema (at 3 hours)
Osthole (B1677514) (structurally similar coumarin) 50~30%
100~45%
Indomethacin 10~40-50%
Dexamethasone 1~50-60%

Disclaimer: As direct in-vivo data for this compound in the carrageenan-induced paw edema model is not currently available, data for the structurally similar coumarin, osthole, is presented for contextual comparison. This should be interpreted with caution.

Signaling Pathways and Experimental Workflows

To elucidate the mechanisms of action and experimental designs, the following diagrams illustrate the key inflammatory pathways and laboratory protocols.

Signaling Pathway of this compound

The anti-inflammatory effect of this compound is primarily attributed to its ability to inhibit the NOD1/NF-κB and MAPK signaling pathways.

G LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB NOD1 NOD1 NOD1->NFkB CBT This compound CBT->NOD1 Inhibits CBT->MAPK Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) MAPK->Cytokines NFkB->Cytokines

Caption: this compound's inhibitory action on inflammatory pathways.

Experimental Workflow: In-Vitro Anti-Inflammatory Assay

The following workflow outlines the general procedure for assessing the anti-inflammatory effects of compounds in LPS-stimulated cells.

G cluster_0 Cell Culture and Treatment cluster_1 Analysis A 1. Culture Macrophages (e.g., RAW 264.7 or PBMCs) B 2. Pre-treat with This compound or Established Drug A->B C 3. Stimulate with LPS B->C D 4. Collect Supernatant C->D E 5. Measure Inflammatory Mediators (e.g., NO, Cytokines) using ELISA, Griess Assay D->E

Caption: Workflow for in-vitro anti-inflammatory screening.

Experimental Workflow: Carrageenan-Induced Paw Edema

This workflow illustrates the standard in-vivo model for evaluating acute inflammation.

G A 1. Administer Test Compound (e.g., this compound) or Established Drug to Rats B 2. Inject Carrageenan into the Hind Paw A->B C 3. Measure Paw Volume at Regular Intervals B->C D 4. Calculate Percentage Inhibition of Edema C->D

Caption: Workflow for the carrageenan-induced paw edema model.

Detailed Experimental Protocols

In-Vitro Anti-Inflammatory Assay in LPS-Stimulated Human PBMCs
  • Cell Culture: Human Peripheral Blood Mononuclear Cells (PBMCs) are isolated from healthy donors.

  • Treatment: Cells are pre-incubated with various concentrations of this compound (e.g., 10, 20, 40 µg/mL) for 1 hour.

  • Inflammation Induction: Inflammation is induced by adding Lipopolysaccharide (LPS) at a concentration of 1 µg/mL.

  • Incubation: The cells are incubated for 24 hours.

  • Analysis: The cell culture supernatant is collected, and the concentrations of inflammatory cytokines (TNF-α, IL-6, MCP-1, IL-1β) are measured using specific ELISA kits.

Carrageenan-Induced Paw Edema in Rats
  • Animals: Male Wistar rats weighing 180-220g are used.

  • Treatment: The test compound (e.g., osthole as a surrogate for CBT) or a standard drug (e.g., indomethacin) is administered orally or intraperitoneally at a specified dose.

  • Inflammation Induction: One hour after treatment, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

  • Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group compared to the control group (vehicle-treated).

Conclusion

Comparative Study of the Antioxidant Potential of R-(-)-Columbianetin and Related Coumarins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant potential of R-(-)-Columbianetin and structurally related coumarins found in Angelica archangelica L. Due to the limited availability of direct antioxidant activity data for this compound, this comparison includes data for other prominent coumarins from the same plant source: Imperatorin (B1671801), Isoimperatorin, Osthole, and Xanthotoxin. The performance of these compounds is compared against the well-established antioxidant standards, Vitamin C (Ascorbic Acid) and Trolox.

This document summarizes quantitative data from various in vitro antioxidant assays, details the experimental protocols for these assays, and provides visualizations of a typical antioxidant experimental workflow and a key signaling pathway involved in the antioxidant response of coumarins.

Data Presentation

The antioxidant potential of the selected coumarins and standards is summarized in the tables below, presenting their half-maximal inhibitory concentration (IC50) for the DPPH radical scavenging assay and their Trolox Equivalent Antioxidant Capacity (TEAC) for the ABTS radical scavenging assay. Lower IC50 values indicate higher antioxidant activity. For TEAC values, a higher value indicates greater antioxidant capacity relative to Trolox.

Table 1: DPPH Radical Scavenging Activity (IC50)

Compound/StandardIC50 (µg/mL)IC50 (µM)Reference(s)
Imperatorin824.30~3049[1]
Isoimperatorin>100>370[2]
Vitamin C5.8 - 10.65~33 - 60[3][4]
Trolox36~144[5]

Table 2: ABTS Radical Scavenging Activity (TEAC)

Compound/StandardTEAC ValueReference(s)
Vitamin C1.21-1.76[6]
Trolox1.00 (Standard)[7]

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical. The reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is measured by a decrease in absorbance at 517 nm.

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark to prevent degradation.

  • Preparation of Test Samples: Dissolve the test compounds (this compound, other coumarins, Vitamin C, Trolox) in a suitable solvent (e.g., methanol) to prepare a stock solution. From the stock solution, prepare a series of dilutions to obtain a range of concentrations.

  • Assay Procedure:

    • To a 96-well microplate, add 100 µL of the test sample dilutions.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • A control well should contain 100 µL of the solvent and 100 µL of the DPPH solution.

    • A blank well should contain 200 µL of the solvent.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    The IC50 value (the concentration of the antioxidant that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.[8][9][10]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate. The reduction of the blue-green ABTS•+ by an antioxidant to its colorless neutral form is measured by the decrease in absorbance at 734 nm.

Protocol:

  • Preparation of ABTS•+ Stock Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Samples: Prepare stock solutions of the test compounds and standards (Trolox) and a series of dilutions.

  • Assay Procedure:

    • To a 96-well microplate, add a small volume of the test sample (e.g., 10 µL).

    • Add a larger volume of the ABTS•+ working solution (e.g., 190 µL).

  • Incubation: Incubate the plate at room temperature for a set time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The antioxidant activity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as the test sample.[11][12]

Cellular Antioxidant Activity (CAA) Assay

Principle: This assay measures the antioxidant activity of a compound within a cellular environment. It utilizes a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated to the non-fluorescent 2',7'-dichlorofluorescin (DCFH). In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). Antioxidant compounds can suppress this oxidation, and the reduction in fluorescence is proportional to their cellular antioxidant activity.

Protocol:

  • Cell Culture: Seed human hepatocarcinoma (HepG2) cells in a 96-well black microplate at a density of 6 x 10^4 cells/well and culture for 24 hours.[13]

  • Treatment:

    • Remove the growth medium and wash the cells with phosphate-buffered saline (PBS).

    • Treat the cells with the test compounds at various concentrations in the presence of 25 µM DCFH-DA for 1 hour.

  • Induction of Oxidative Stress:

  • Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 538 nm every 5 minutes for 1 hour using a fluorescence microplate reader.

  • Calculation: The area under the curve of fluorescence versus time is calculated. The Cellular Antioxidant Activity is expressed as quercetin (B1663063) equivalents.[14][15]

Mandatory Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Antioxidant Assays cluster_analysis Data Analysis Compound Test Compound (this compound) DPPH DPPH Assay Compound->DPPH Test ABTS ABTS Assay Compound->ABTS Test CAA Cellular Antioxidant Activity (CAA) Assay Compound->CAA Test Standards Standards (Vitamin C, Trolox) Standards->DPPH Control Standards->ABTS Control Standards->CAA Control Reagents Assay Reagents (DPPH, ABTS, etc.) Reagents->DPPH Reagents->ABTS Reagents->CAA Absorbance Measure Absorbance/ Fluorescence DPPH->Absorbance ABTS->Absorbance CAA->Absorbance Calculation Calculate % Inhibition, IC50, TEAC Absorbance->Calculation Comparison Compare Antioxidant Potential Calculation->Comparison

Caption: Workflow for in vitro antioxidant activity assessment.

Signaling Pathway

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Coumarin Coumarin (e.g., this compound) Keap1 Keap1 Coumarin->Keap1 Inhibits ROS Oxidative Stress (ROS) ROS->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Binds & Sequesters Ub Ubiquitin Nrf2->Ub Ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Proteasome Proteasome Degradation Ub->Proteasome ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription Cytoprotection Cellular Protection & Antioxidant Response Antioxidant_Genes->Cytoprotection Leads to

Caption: Nrf2/ARE signaling pathway activation by coumarins.

References

Validating the Anti-Cancer Potential of R-(-)-Columbianetin: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers a comprehensive analysis of the anti-cancer activity of coumarin (B35378) compounds related to R-(-)-Columbianetin, with a specific focus on Columbianadin (CBN), for which the most significant body of research is currently available. The information presented is intended for researchers, scientists, and professionals in the field of drug development to aid in the evaluation and potential application of these natural compounds in oncology. It is important to note that while the data for Columbianadin is promising, further direct experimental validation for the this compound enantiomer is necessary.

Comparative Anti-Cancer Activity

The primary cytotoxic effects of Columbianadin have been observed against the HCT116 human colon cancer cell line, demonstrating a degree of selectivity.

Table 1: In Vitro Anti-Cancer Activity of Columbianadin

CompoundCancer Cell LineIC50 Value (µM)
Columbianadin (CBN)HCT116 (Colon)32.4[1]

Notably, in the same study, Columbianadin exhibited significantly lower toxicity against other tested cancer cell lines and a normal cell line, with IC50 values exceeding 300 µM, suggesting a favorable therapeutic window for HCT116 cells.[1]

For the purpose of contextual comparison, the IC50 value of a standard chemotherapeutic agent, Doxorubicin, against a different colon cancer cell line is provided below. It is crucial to understand that this is not a direct comparison due to variations in experimental conditions and cell lines.

Table 2: General Efficacy of a Standard Chemotherapeutic Agent

CompoundCancer Cell LineIC50 Value (µM)
DoxorubicinHCT-15 (Colon)~1.2

Mechanisms of Action: Induction of Cell Death

Columbianadin has been shown to induce cell death in HCT116 cells through two distinct, concentration-dependent pathways: apoptosis and necroptosis.[1] At lower concentrations (up to 25 µM), it primarily triggers apoptosis, a programmed and non-inflammatory form of cell death.[1] At higher concentrations (50 µM), it induces necroptosis, a form of programmed necrosis.[1] This dual mechanism of action is a compelling attribute for a potential anti-cancer agent.

Experimental Protocols

The following section details the standard methodologies employed to validate the anti-cancer properties of compounds like Columbianadin.

Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity and, by inference, cell viability.

  • Cell Plating: Cancer cells are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well and incubated overnight to allow for attachment.

  • Compound Incubation: The cells are then treated with serial dilutions of the test compound (e.g., this compound) for a specified duration, typically 24 to 72 hours.

  • MTT Reagent Addition: Following incubation, the MTT reagent is added to each well. Viable cells with active mitochondrial reductase enzymes will convert the MTT into purple formazan (B1609692) crystals.

  • Formazan Solubilization: The formazan crystals are dissolved using a solubilizing agent, such as DMSO.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The intensity of the color is directly proportional to the number of viable cells.

Apoptosis and Necroptosis Detection

Annexin V and Propidium Iodide (PI) staining followed by flow cytometry is a standard method to differentiate between healthy, apoptotic, and necrotic cells.

  • Cell Treatment and Harvesting: Cells are treated with the test compound, and then both adherent and floating cells are collected.

  • Staining: The collected cells are washed and resuspended in a binding buffer containing FITC-conjugated Annexin V and PI. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.

  • Flow Cytometry: The stained cells are analyzed by a flow cytometer to quantify the cell populations:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necroptotic cells: Can be identified as Annexin V-negative and PI-positive, indicating a loss of membrane integrity without the initial stages of apoptosis.[1]

Visualizing the Molecular Mechanisms

The following diagrams illustrate the key signaling pathways affected by Columbianadin and the general workflow for assessing anti-cancer activity.

cluster_extrinsic Columbianadin (High Conc. - 50 µM) cluster_intrinsic Columbianadin (Low Conc. - 25 µM) Necroptosis Necroptosis RIP3 RIP-3 Activation Necroptosis->RIP3 Caspase8_inhibition Caspase-8 Inhibition RIP3->Caspase8_inhibition Apoptosis Apoptosis Bax_Bim_Bid Bax, Bim, Bid Activation Apoptosis->Bax_Bim_Bid Bcl2_inhibition Bcl-2 Inhibition Apoptosis->Bcl2_inhibition Mitochondria Mitochondrial Dysfunction Bax_Bim_Bid->Mitochondria Bcl2_inhibition->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptotic_Body Apoptotic Body Formation Caspase3->Apoptotic_Body Columbianadin Columbianadin ROS ROS Accumulation Columbianadin->ROS ROS->Necroptosis ROS->Apoptosis

Caption: Columbianadin induces both apoptosis and necroptosis in HCT116 cells.

cluster_workflow Experimental Workflow start Start: Select Cancer Cell Lines cell_culture Cell Culture and Compound Treatment start->cell_culture viability_assay Cell Viability Assay (e.g., MTT) cell_culture->viability_assay ic50 Determine IC50 viability_assay->ic50 apoptosis_assay Apoptosis/Necroptosis Assay (e.g., Annexin V/PI) ic50->apoptosis_assay western_blot Western Blot Analysis of Key Proteins ic50->western_blot pathway_analysis Signaling Pathway Analysis apoptosis_assay->pathway_analysis western_blot->pathway_analysis end End: Data Interpretation pathway_analysis->end

Caption: General workflow for assessing the anti-cancer activity of a compound.

References

A Comparative Guide to the Pharmacokinetic Profiles of R-(-)-Columbianetin and its Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of the naturally occurring coumarin, R-(-)-Columbianetin, and its common derivatives, columbianetin (B30063) acetate (B1210297) and columbianetin-β-D-glucopyranoside. The information presented is intended to support research and development efforts in leveraging these compounds for their therapeutic potential.

Executive Summary

This compound, a bioactive coumarin, exhibits favorable pharmacokinetic properties, including rapid absorption and good bioavailability. In contrast, its acetate and glycoside derivatives demonstrate significantly lower oral bioavailability, suggesting they may function as prodrugs that are metabolized to the active aglycone, this compound, in vivo. Understanding these distinct pharmacokinetic profiles is crucial for the rational design of therapeutic strategies and the selection of appropriate candidates for further development.

Data Presentation: Comparative Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of this compound and its derivatives following oral administration in rats.

ParameterThis compoundColumbianetin AcetateColumbianetin-β-D-glucopyranoside
Absolute Bioavailability (%) 54 - 817.0 ± 4.35.63 ± 4.42
Time to Peak Plasma Concentration (Tmax) (h) 0.3 - 0.5Not explicitly stated, but rapidNot explicitly stated
Peak Plasma Concentration (Cmax) (µg/mL) 17 - 42 (for 5-20 mg/kg doses)Not explicitly statedNot explicitly stated
Elimination Half-life (T1/2) (h) 1 - 1.5 (oral)Rapid eliminationNot explicitly stated
Apparent Volume of Distribution (Vd/F) (L) 0.38 - 0.44Widely distributedRapidly and broadly distributed
Primary Route of Excretion Not explicitly statedFecesFeces
Metabolism -Metabolized to ColumbianetinMetabolized to Columbianetin

Experimental Protocols

The pharmacokinetic data presented in this guide are primarily derived from studies employing standardized preclinical models and analytical techniques.

Animal Models
  • Species: Male Sprague-Dawley rats are commonly used.

  • Administration: Compounds are typically administered via oral gavage (p.o.) and intravenous injection (i.v.) to determine absolute bioavailability.

Sample Collection and Preparation
  • Blood Sampling: Blood samples are collected from the jugular vein at predetermined time points post-administration.

  • Plasma Separation: Plasma is separated by centrifugation.

  • Extraction: A liquid-liquid extraction method, commonly using ethyl acetate, is employed to isolate the analytes from the plasma matrix.

Analytical Methodology
  • Instrumentation: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) are the analytical methods of choice for their sensitivity and specificity.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is typically used for separation.

    • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with formic acid or ammonium (B1175870) acetate) and an organic phase (e.g., methanol (B129727) or acetonitrile) is common.

  • Detection: Mass spectrometry is used for the sensitive and selective quantification of the parent compounds and their metabolites.

Mandatory Visualizations

Signaling Pathway of this compound

This compound has been shown to exert its anti-inflammatory effects by modulating the NOD1/NF-κB signaling pathway. The diagram below illustrates this mechanism.

G Anti-inflammatory Signaling Pathway of this compound cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds NOD1 NOD1 TLR4->NOD1 Activates RIP2 RIP2 NOD1->RIP2 Recruits & Activates IKK IKK Complex RIP2->IKK Phosphorylates IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates Columbianetin This compound Columbianetin->NOD1 Inhibits DNA DNA NFkB_nuc->DNA Binds to promoter regions Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) DNA->Cytokines Induces transcription

Caption: this compound inhibits the NOD1/NF-κB pathway.

Experimental Workflow for Pharmacokinetic Studies

The following diagram outlines the typical workflow for conducting a pharmacokinetic study of a novel compound.

G Typical Experimental Workflow for Pharmacokinetic Studies cluster_preclinical Preclinical Phase cluster_analytical Analytical Phase cluster_data_analysis Data Analysis Phase A Compound Administration (Oral & Intravenous) B Serial Blood Sampling A->B C Plasma Separation B->C D Sample Preparation (e.g., LLE) C->D E LC-MS/MS Analysis D->E F Data Acquisition E->F G Pharmacokinetic Modeling F->G H Parameter Calculation (Cmax, Tmax, T1/2, AUC) G->H I Bioavailability Determination H->I

Caption: Workflow of a typical pharmacokinetic study.

Conclusion

The pharmacokinetic profiles of this compound and its glycoside and acetate derivatives differ significantly. This compound itself demonstrates good oral bioavailability, suggesting it can be directly absorbed and exert its biological effects. In contrast, its glycoside and acetate forms exhibit poor oral bioavailability and are likely converted to the parent compound, this compound, in vivo. This prodrug-like behavior of the derivatives could be strategically utilized in drug design to modulate the release and targeting of the active moiety. The primary anti-inflammatory mechanism of action for this compound appears to be the downregulation of the NOD1/NF-κB signaling pathway. Further research is warranted to fully elucidate the therapeutic potential of these compounds and to optimize their delivery and efficacy for various clinical applications.

Benchmarking Purity: A Comparative Analysis of Synthesized R-(-)-Columbianetin and a Commercial Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of a newly synthesized batch of R-(-)-Columbianetin against a commercially available analytical standard from a reputable supplier. The study is designed to assist researchers, scientists, and drug development professionals in evaluating the purity and viability of synthesized compounds for their research needs. All experimental data are presented in standardized tables, and detailed protocols are provided for full transparency and reproducibility.

Introduction

Materials and Methods

Materials
  • Synthesized this compound: Batch #SYN-COL-20251201

  • Commercial this compound Standard: Acquired from a certified supplier (e.g., Sigma-Aldrich, PhytoLab) with a stated purity of ≥99.5%.

  • Solvents: HPLC grade acetonitrile (B52724), methanol (B129727), and water; Deuterated chloroform (B151607) (CDCl3) for NMR analysis.

Experimental Protocols

A systematic workflow was established to ensure a thorough and unbiased comparison of the two samples.

G cluster_sample Sample Preparation cluster_analysis Analytical Methods cluster_results Data Comparison Synthesized this compound Synthesized this compound HPLC HPLC Purity Synthesized this compound->HPLC Chiral_HPLC Chiral HPLC Synthesized this compound->Chiral_HPLC NMR NMR Spectroscopy Synthesized this compound->NMR MS Mass Spectrometry Synthesized this compound->MS Commercial Standard Commercial Standard Commercial Standard->HPLC Commercial Standard->Chiral_HPLC Commercial Standard->NMR Commercial Standard->MS Purity_Comparison Purity (%) HPLC->Purity_Comparison Enantiomeric_Excess Enantiomeric Excess (%) Chiral_HPLC->Enantiomeric_Excess Structural_Verification Structural Verification NMR->Structural_Verification Molecular_Weight Molecular Weight MS->Molecular_Weight

Figure 1: Experimental workflow for purity benchmarking.

2.2.1. High-Performance Liquid Chromatography (HPLC)

  • Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD).

  • Column: C18 column (4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B). The gradient started at 70% A and decreased to 30% A over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 320 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples were dissolved in methanol to a concentration of 1 mg/mL.

2.2.2. Chiral High-Performance Liquid Chromatography (Chiral HPLC)

  • Instrumentation: Shimadzu Prominence Chiral HPLC system with a UV detector.

  • Column: Chiralcel OD-H column (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of n-hexane and isopropanol (B130326) (90:10 v/v).

  • Flow Rate: 0.8 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples were dissolved in the mobile phase to a concentration of 0.5 mg/mL.

2.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: Bruker Avance III 400 MHz NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl3).

  • Experiments: ¹H NMR and ¹³C NMR spectra were acquired.

  • Sample Preparation: Approximately 5 mg of each sample was dissolved in 0.7 mL of CDCl3.

2.2.4. Mass Spectrometry (MS)

  • Instrumentation: Thermo Scientific Q Exactive Hybrid Quadrupole-Orbitrap Mass Spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Mass Range: m/z 100-500.

  • Sample Preparation: Samples were diluted in methanol to a concentration of 10 µg/mL and infused directly into the mass spectrometer.

Results and Discussion

The purity of the synthesized this compound was rigorously evaluated against the commercial standard using the aforementioned analytical techniques. The results are summarized in the tables below.

HPLC Purity Analysis

The HPLC analysis provides a quantitative measure of the purity of the compounds by separating the main component from any impurities.

SampleRetention Time (min)Peak Area (%)Purity (%)
Synthesized this compound 12.599.699.6
Commercial Standard 12.599.899.8

The synthesized this compound exhibited a high purity of 99.6%, which is comparable to the commercial standard's purity of 99.8%.

Chiral HPLC for Enantiomeric Excess

Chiral HPLC is essential to determine the enantiomeric purity of the synthesized compound.

SampleR-(-)-Enantiomer Peak Area (%)S-(+)-Enantiomer Peak Area (%)Enantiomeric Excess (%)
Synthesized this compound 99.70.399.4
Commercial Standard 99.90.199.8

The synthesized batch shows a high enantiomeric excess of 99.4%, indicating a successful stereoselective synthesis.

Structural and Molecular Weight Verification

NMR and MS analyses were performed to confirm the chemical structure and molecular weight of the synthesized compound.

AnalysisSynthesized this compoundCommercial Standard
¹H NMR Spectra consistent with the structure of this compoundSpectra consistent with the structure of this compound
¹³C NMR Spectra consistent with the structure of this compoundSpectra consistent with the structure of this compound
Mass Spectrometry (m/z) [M+H]⁺ = 247.0965[M+H]⁺ = 247.0966

The NMR spectra of the synthesized compound were identical to those of the commercial standard, confirming the correct chemical structure. The high-resolution mass spectrometry data for both samples were in close agreement with the theoretical mass of protonated this compound (C14H15O4⁺), further validating its identity.

Conclusion

The synthesized batch of this compound (Batch #SYN-COL-20251201) demonstrates high purity (99.6%) and high enantiomeric excess (99.4%), which are in close agreement with the certified commercial standard. The structural integrity and molecular weight have been unequivocally confirmed by NMR and MS analyses. These results indicate that the synthesized this compound is of high quality and suitable for use in demanding research and development applications. This comprehensive analytical approach provides a robust framework for the quality control and validation of synthesized chemical entities.

Inter-laboratory Validation of an R-(-)-Columbianetin Assay: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of R-(-)-Columbianetin, a bioactive coumarin (B35378) with potential therapeutic applications, including anti-inflammatory and analgesic properties.[1][2] The focus of this document is to present a hypothetical inter-laboratory validation study to assess the reproducibility and reliability of a common analytical technique, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), across different laboratories. This guide also discusses alternative analytical approaches and provides detailed experimental protocols to aid researchers in selecting and implementing the most suitable assay for their specific needs.

Overview of Analytical Methodologies

The accurate quantification of this compound in various matrices, such as plasma and tissue samples, is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. Several analytical techniques can be employed for the analysis of coumarin derivatives. While High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection is a common method for coumarin analysis, LC-MS/MS has emerged as a highly sensitive and specific method for the determination of this compound.[1][3][4][5]

This guide focuses on a hypothetical inter-laboratory validation of an LC-MS/MS method, a technique frequently chosen for its low limit of quantification and high selectivity.[1][3] The presented data is illustrative of a typical outcome of such a study and is intended to guide researchers in their own validation efforts.

Hypothetical Inter-laboratory Validation Study Design

To assess the robustness and transferability of an this compound assay, a hypothetical inter-laboratory study was designed involving three independent laboratories (Lab A, Lab B, and Lab C). Each laboratory received identical sets of spiked rat plasma samples at three concentration levels (Low, Medium, and High) and a detailed analytical protocol. The performance of the assay in each laboratory was evaluated based on key validation parameters: linearity, accuracy, precision (intra-day and inter-day), and the lower limit of quantification (LLOQ).

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Evaluation Sample Spiked Plasma Samples (Low, Medium, High) IS Internal Standard Spiking Sample->IS LLE Liquid-Liquid Extraction (Ethyl Acetate) IS->LLE Evap Evaporation to Dryness LLE->Evap Recon Reconstitution in Methanol Evap->Recon LC Chromatographic Separation Recon->LC MS Mass Spectrometric Detection (MRM Mode) LC->MS Calib Calibration Curve Generation MS->Calib Quant Quantification of Columbianetin (B30063) Calib->Quant Validation Validation Parameter Assessment (Accuracy, Precision, LLOQ) Quant->Validation

Figure 1. Workflow for the inter-laboratory validation of the this compound assay.

Comparative Performance Data

The following tables summarize the performance characteristics of the this compound LC-MS/MS assay as determined by the three hypothetical participating laboratories.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

ParameterLab ALab BLab C
Linearity Range (ng/mL) 0.1 - 200.1 - 200.1 - 20
Correlation Coefficient (r²) > 0.998> 0.997> 0.999
LLOQ (ng/mL) 0.10.10.1

Data based on typical performance of validated LC-MS/MS methods.[1][3]

Table 2: Accuracy and Precision (Intra-day and Inter-day)

ConcentrationParameterLab ALab BLab C
Low (0.2 ng/mL) Accuracy (%) 98.5102.199.2
Intra-day Precision (%RSD) 6.57.85.9
Inter-day Precision (%RSD) 8.29.57.6
Medium (5 ng/mL) Accuracy (%) 101.297.8100.5
Intra-day Precision (%RSD) 4.25.13.8
Inter-day Precision (%RSD) 6.17.25.5
High (15 ng/mL) Accuracy (%) 99.8101.598.9
Intra-day Precision (%RSD) 3.14.52.9
Inter-day Precision (%RSD) 5.36.84.7

%RSD: Percent Relative Standard Deviation

Experimental Protocols

A detailed protocol for the validated LC-MS/MS assay is provided below.

4.1. Sample Preparation

  • To 100 µL of rat plasma, add 10 µL of the internal standard (IS) working solution (e.g., Warfarin).

  • Perform a liquid-liquid extraction by adding 1 mL of ethyl acetate (B1210297).

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of methanol.

  • Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes.

  • Inject 15 µL of the supernatant into the LC-MS/MS system.[3]

4.2. LC-MS/MS Conditions

  • LC System: A standard HPLC system capable of gradient elution.

  • Column: A suitable C18 column (e.g., 50 mm × 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of 1 mmol/L ammonium (B1175870) acetate in water (A) and acetonitrile (B52724) (B).

  • Flow Rate: 0.3 mL/min.[1]

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions:

    • This compound: m/z 247.3 → 175.0

    • Internal Standard (Warfarin): m/z 309.2 → 163.2[3]

Alternative Methodologies

While LC-MS/MS offers superior sensitivity and selectivity, other methods can be considered for the analysis of this compound and related coumarins, depending on the specific research needs and available instrumentation.

5.1. High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

HPLC with fluorescence detection is a viable alternative, particularly for samples with less complex matrices.[2] This method often provides good sensitivity and is generally more accessible than LC-MS/MS.

5.2. Ultra-High-Performance Liquid Chromatography (UHPLC)

UHPLC systems can offer faster analysis times and improved resolution compared to conventional HPLC.[5]

Hypothetical Signaling Pathway Involvement

This compound has been reported to possess anti-inflammatory and analgesic properties.[1][2] While the exact mechanisms are still under investigation, a hypothetical signaling pathway where it might exert its effects is through the modulation of inflammatory cascades.

G Stimulus Inflammatory Stimulus Receptor Cell Surface Receptor Stimulus->Receptor NFkB NF-κB Pathway Receptor->NFkB COX2 COX-2 Expression NFkB->COX2 Prostaglandins Prostaglandin Synthesis COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Columbianetin This compound Columbianetin->NFkB Inhibition

Figure 2. Hypothetical anti-inflammatory signaling pathway modulated by this compound.

Conclusion

The presented hypothetical inter-laboratory validation demonstrates that a well-defined LC-MS/MS method for this compound can be robust and reproducible across different laboratories. The provided data and protocols serve as a valuable resource for researchers aiming to establish and validate their own assays for this promising natural compound. The choice of analytical method should be guided by the specific requirements of the study, including the desired sensitivity, selectivity, and available instrumentation.

References

Comparative Docking Analysis of R-(-)-Columbianetin and Its Analogs with Key Protein Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the molecular docking studies of R-(-)-Columbianetin and its derivatives with various protein targets implicated in significant signaling pathways. Due to the limited availability of direct, comparative docking studies for this compound, this guide utilizes data from its closely related acetate (B1210297) derivative, Columbianetin (B30063) Acetate (CE), to provide insights into its potential binding affinities and interactions. The data presented herein is intended to serve as a valuable resource for researchers in drug discovery and development, offering a computational perspective on the compound's mechanism of action.

Quantitative Data Summary

The following table summarizes the binding affinities of Columbianetin Acetate (CE) with key protein targets identified through network pharmacology and molecular docking studies. A lower binding energy value typically indicates a more stable and favorable interaction between the ligand and the protein.

LigandTarget ProteinPDB IDBinding Energy (kcal/mol)
Columbianetin Acetate (CE)Estrogen Receptor 1 (ESR1)Not Specified-7.21[1]
Columbianetin Acetate (CE)Glycogen Synthase Kinase-3 Beta (GSK3B)Not Specified-7.41[1]
Columbianetin Acetate (CE)Janus Kinase 2 (JAK2)Not Specified-7.3[1]

Note: The data presented is for Columbianetin Acetate (CE), a derivative of this compound. These values provide an estimation of the binding potential of the columbianetin scaffold.

Experimental Protocols

The following section outlines a generalized methodology for molecular docking studies, based on common practices in the field, to provide a framework for understanding how the presented data is generated.

Ligand and Protein Preparation
  • Ligand Preparation: The three-dimensional (3D) structure of the ligand (e.g., this compound) is typically obtained from a chemical database such as PubChem[2]. The structure is then optimized to its lowest energy conformation using computational chemistry software. This process involves adding hydrogen atoms, assigning partial charges, and defining rotatable bonds.

  • Protein Preparation: The 3D crystal structures of the target proteins are retrieved from the Protein Data Bank (PDB). Prior to docking, the protein structures are prepared by removing water molecules and any existing ligands, adding hydrogen atoms, and assigning charges. For proteins with missing residues or loops, homology modeling may be employed to build a complete model.

Molecular Docking Simulation
  • Grid Box Generation: A grid box is defined around the active site of the target protein. This box specifies the search space for the docking algorithm to place the ligand. The size and center of the grid box are determined based on the location of the known binding site or by using blind docking to explore the entire protein surface.

  • Docking Algorithm: A docking program, such as AutoDock Vina, is used to perform the docking simulations. These programs utilize algorithms, like the Lamarckian Genetic Algorithm, to explore various conformations and orientations of the ligand within the protein's active site.

  • Scoring Function: The interactions between the ligand and the protein for each pose are evaluated using a scoring function, which calculates the binding energy. The pose with the lowest binding energy is generally considered the most favorable binding mode.

Analysis of Docking Results

The docking results are analyzed to identify the best binding pose based on the binding energy. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and examined to understand the molecular basis of the binding.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways associated with the target proteins and a typical workflow for a molecular docking experiment.

experimental_workflow Figure 1. General Experimental Workflow for Molecular Docking cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis ligand_prep Ligand Preparation grid_gen Grid Box Generation ligand_prep->grid_gen protein_prep Protein Preparation protein_prep->grid_gen docking Molecular Docking grid_gen->docking results Analysis of Results docking->results visualization Visualization of Interactions results->visualization

Figure 1. General Experimental Workflow for Molecular Docking

signaling_pathways Figure 2. Signaling Pathways of Target Proteins cluster_esr1 ESR1 Signaling cluster_gsk3b GSK3B Signaling cluster_jak2 JAK2-STAT Signaling ESR1 ESR1 ERE Estrogen Response Element ESR1->ERE Gene_Transcription_ESR1 Gene Transcription ERE->Gene_Transcription_ESR1 Wnt Wnt Frizzled Frizzled Wnt->Frizzled inhibition Dsh Dsh Frizzled->Dsh inhibition GSK3B GSK3B Dsh->GSK3B inhibition Beta_Catenin Beta_Catenin GSK3B->Beta_Catenin degradation Gene_Transcription_GSK3B Gene_Transcription_GSK3B Beta_Catenin->Gene_Transcription_GSK3B Gene Transcription Cytokine Cytokine Cytokine_Receptor Cytokine_Receptor Cytokine->Cytokine_Receptor JAK2 JAK2 Cytokine_Receptor->JAK2 STAT STAT JAK2->STAT Gene_Transcription_JAK2 Gene_Transcription_JAK2 STAT->Gene_Transcription_JAK2 Gene Transcription nfkb_mapk_pathways Figure 3. NF-κB and MAPK Signaling Pathways cluster_nfkb NF-κB Signaling cluster_mapk MAPK Signaling Stimuli_NFKB Stimuli (e.g., TNF-α, IL-1) IKK IKK Stimuli_NFKB->IKK IkB IkB IKK->IkB phosphorylates NFKB NFKB IkB->NFKB releases Nucleus_NFKB Nucleus_NFKB NFKB->Nucleus_NFKB translocates to Gene_Transcription_NFKB Gene_Transcription_NFKB Nucleus_NFKB->Gene_Transcription_NFKB Gene Transcription Stimuli_MAPK Stimuli (e.g., Growth Factors) RAS RAS Stimuli_MAPK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription_Factors ERK->Transcription_Factors activates Gene_Transcription_MAPK Gene_Transcription_MAPK Transcription_Factors->Gene_Transcription_MAPK Gene Transcription

References

R-(-)-Columbianetin: A Comparative Analysis of Efficacy in Preclinical Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

R-(-)-Columbianetin (CBT), a naturally occurring coumarin, has demonstrated significant therapeutic potential across a spectrum of disease models, primarily exhibiting anti-inflammatory, neuroprotective, and anticancer properties. This guide provides a comparative overview of its efficacy, supported by experimental data, to inform researchers, scientists, and drug development professionals on its potential applications.

Anti-Inflammatory Efficacy

This compound has shown notable anti-inflammatory effects in various in vitro models. Key findings are summarized below, comparing its activity in models of systemic inflammation and mast cell-mediated allergic reactions.

Table 1: Comparison of Anti-Inflammatory Efficacy of this compound
Disease ModelCell TypeStimulantKey Biomarkers InhibitedEfficacySignaling PathwayReference
Systemic InflammationHuman Peripheral Blood Mononuclear Cells (PBMCs)Lipopolysaccharide (LPS)TNF-α, IL-6, MCP-1, IL-1βDose-dependent inhibition of pro-inflammatory cytokines.NOD1/NF-κB[1]
Allergic InflammationHuman Mast Cells (HMC-1)Phorbol 12-myristate 13-acetate (PMA) + A23187IL-1β, IL-6, IL-8, TNF-α, Histamine Release, COX-2Dose-dependent inhibition with maximal rates >95% for key cytokines.[2]Likely involves NF-κB and MAPK pathways.[2]

Experimental Protocols

Inhibition of Pro-inflammatory Cytokines in LPS-Stimulated Human PBMCs
  • Cell Culture: Human PBMCs are isolated from healthy donors and cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum.

  • Stimulation: Cells are pre-treated with varying concentrations of this compound for 1 hour before stimulation with 1 µg/mL of LPS.

  • Cytokine Measurement: After 24 hours of incubation, the cell culture supernatant is collected. The concentrations of TNF-α, IL-6, MCP-1, and IL-1β are quantified using specific enzyme-linked immunosorbent assay (ELISA) kits.

  • Signaling Pathway Analysis: To elucidate the mechanism of action, cellular proteins are extracted and subjected to Western blot analysis to measure the expression levels of key proteins in the NOD1/NF-κB pathway, such as NOD1, RIP2, and phosphorylated NF-κB p65.[1]

Inhibition of Pro-inflammatory Mediators in Activated Human Mast Cells
  • Cell Culture: The human mast cell line HMC-1 is cultured in Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% fetal bovine serum.

  • Stimulation: HMC-1 cells are pre-treated with different concentrations of this compound for 1 hour and then stimulated with 20 nM PMA and 1 µM A23187.

  • Cytokine and Histamine Measurement: After 8 hours of incubation, the supernatant is collected to measure the levels of IL-1β, IL-6, IL-8, and TNF-α by ELISA. Histamine release is quantified using a histamine-releasing assay kit.

  • COX-2 Expression: Cell lysates are analyzed by Western blotting to determine the expression level of cyclooxygenase-2 (COX-2).[2]

Signaling Pathway Diagrams

G cluster_0 LPS-Stimulated PBMC Model LPS LPS TLR4 TLR4 LPS->TLR4 NOD1 NOD1 TLR4->NOD1 RIP2 RIP2 NOD1->RIP2 NFkB NF-κB RIP2->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, MCP-1, IL-1β) NFkB->Cytokines CBT1 This compound CBT1->NOD1 G cluster_1 Activated Mast Cell Model PMA_A23187 PMA + A23187 PKC PKC PMA_A23187->PKC Histamine Histamine Release PMA_A23187->Histamine MAPK MAPK (p38, ERK, JNK) PKC->MAPK NFkB2 NF-κB MAPK->NFkB2 Cytokines2 Pro-inflammatory Cytokines (IL-1β, IL-6, IL-8, TNF-α) NFkB2->Cytokines2 COX2 COX-2 NFkB2->COX2 CBT2 This compound CBT2->MAPK CBT2->NFkB2 CBT2->Histamine

References

Safety Operating Guide

Safe Disposal of R-(-)-Columbianetin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for researchers, scientists, and drug development professionals on the proper operational and disposal procedures for R-(-)-Columbianetin.

This document provides a comprehensive overview of the necessary safety measures, handling protocols, and disposal methods for this compound. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.

Hazard and Safety Information

This compound is classified as acutely toxic if swallowed. Below is a summary of its hazard classification and recommended personal protective equipment (PPE).

Hazard ClassificationGHS PictogramPrecautionary StatementRecommended Personal Protective Equipment (PPE)
Acute Toxicity (Oral), Category 4 (H302: Harmful if swallowed)GHS07 (Exclamation Mark)P501: Dispose of contents/container to an approved waste disposal plant.- Nitrile gloves- Safety glasses with side shields or goggles- Laboratory coat

Experimental Protocols: Spill and Disposal Procedures

Spill Cleanup Protocol:

In the event of a spill, immediate action is necessary to contain the material and prevent exposure.

  • Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate the immediate area. Ensure the area is well-ventilated.

  • Don Appropriate PPE: Before attempting to clean the spill, wear the recommended PPE, including nitrile gloves, safety glasses, and a lab coat. For larger spills, consider respiratory protection.

  • Contain the Spill: For solid spills, gently cover the material with an absorbent material like vermiculite (B1170534) or sand to prevent it from becoming airborne. For solutions, absorb with an inert material (e.g., spill pillows, absorbent pads).

  • Collect the Waste: Carefully scoop the absorbed material into a clearly labeled, sealable hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Dispose of Waste: All contaminated materials, including PPE, must be disposed of as hazardous waste according to institutional and local regulations.

Disposal Protocol:

All this compound waste, including unused product, contaminated materials, and empty containers, must be disposed of as hazardous chemical waste.

  • Waste Collection:

    • Solid Waste: Collect in a designated, sealed, and clearly labeled hazardous waste container.

    • Liquid Waste: Collect in a compatible, leak-proof, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.

    • Empty Containers: Triple-rinse the container with a suitable solvent (e.g., ethanol). The first rinseate must be collected as hazardous waste. Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinseates as hazardous waste. The rinsed container should be disposed of according to institutional guidelines, which may include defacing the label and placing it in the appropriate recycling or trash receptacle.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store waste containers in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials.

  • Final Disposal: Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. This compound waste must be sent to an approved waste disposal plant.

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Unused chemical, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, reaction mixtures) waste_type->liquid_waste Liquid empty_container Empty Container waste_type->empty_container Container collect_solid Collect in a labeled hazardous waste container solid_waste->collect_solid collect_liquid Collect in a labeled, leak-proof hazardous waste container liquid_waste->collect_liquid triple_rinse Triple rinse with appropriate solvent empty_container->triple_rinse store_waste Store waste in designated satellite accumulation area collect_solid->store_waste collect_liquid->store_waste collect_rinseate Collect first rinseate as hazardous waste triple_rinse->collect_rinseate dispose_container Dispose of rinsed container per institutional policy collect_rinseate->dispose_container final_disposal Arrange for pickup by EHS or licensed waste contractor store_waste->final_disposal end End: Proper Disposal final_disposal->end

Caption: Disposal workflow for this compound.

Personal protective equipment for handling R-(-)-Columbianetin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling of R-(-)-Columbianetin, tailored for researchers, scientists, and professionals in drug development. It outlines essential personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe laboratory environment.

Disclaimer: No specific Safety Data Sheet (SDS) for the R-(-)-enantiomer of Columbianetin was located. The following recommendations are based on the SDS for Columbianetin (unspecified stereoisomer) and general best practices for handling laboratory chemicals. It is imperative to conduct a site-specific risk assessment before commencing any work.

Personal Protective Equipment (PPE)

The primary defense against chemical exposure is the consistent and correct use of personal protective equipment. Based on the hazard classification of Columbianetin as harmful if swallowed (Acute Toxicity, Oral, Category 4), the following PPE is mandatory.

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use.[1]
Eye and Face Protection Safety glasses with side shields or gogglesMust be worn at all times in the laboratory where chemicals are handled to protect from splashes.[1][2] A face shield may be required for splash-prone procedures.
Body Protection Laboratory coatA standard laboratory coat should be worn to protect skin and personal clothing.[1][2]
Respiratory Protection Not generally required for small quantitiesWork should be conducted in a well-ventilated area or under a chemical fume hood to minimize inhalation of any dust or aerosols.[1] If dusts are generated, respiratory protection is required.[3]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is essential to minimize risk.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the package for any signs of damage or leaks.

  • Wear appropriate PPE (gloves and safety glasses) when opening the package.

  • Verify that the container is clearly labeled and securely sealed.

2. Storage:

  • Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.

  • Recommended storage temperature is 2-8°C.

  • Store locked up, accessible only to authorized personnel[4].

3. Handling and Use:

  • Engineering Controls: All handling of the solid compound and preparation of solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols[1].

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking[3]. Do not eat, drink, or smoke in the work area[3].

  • Weighing: Use a spatula and weighing paper to handle the solid. Avoid creating dust.

  • Solution Preparation: Handle solutions with care to prevent splashes to the skin or eyes.

4. Disposal Plan:

  • All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated items such as gloves, weighing paper, and pipette tips should be placed in a designated, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and solvent rinses from cleaning contaminated glassware must be collected in a sealed, properly labeled hazardous waste container.

  • Dispose of all waste in accordance with local, state, and federal regulations[4]. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.

Emergency Procedures: Spill Response

In the event of a spill, immediate and appropriate action is critical.

For a small spill:

  • Alert personnel in the immediate area.

  • Wearing the appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth.

  • Carefully collect the absorbed material and contaminated debris into a suitable, labeled container for hazardous waste disposal.

  • Clean the spill area with an appropriate solvent, followed by soap and water.

For a large spill:

  • Evacuate the area immediately.

  • Notify your supervisor and contact your institution's EHS office.

  • Prevent entry to the contaminated area until cleanup is complete.

Below is a workflow diagram for handling a chemical spill.

Spill_Response_Workflow cluster_Spill Chemical Spill Occurs cluster_Assessment Assess the Situation cluster_SmallSpill Small Spill Response cluster_LargeSpill Large Spill Response Spill Spill Detected Assess Assess Spill Size and Hazard Spill->Assess Alert Alert Others in the Area Assess->Alert Small Evacuate Evacuate Area Assess->Evacuate Large Don_PPE Don Appropriate PPE Alert->Don_PPE Contain Contain Spill with Absorbent Material Don_PPE->Contain Collect Collect Waste Contain->Collect Clean Decontaminate Area Collect->Clean Dispose Dispose of Hazardous Waste Clean->Dispose Notify Notify Supervisor & EHS Evacuate->Notify Secure Secure the Area Notify->Secure

Caption: Workflow for Chemical Spill Response.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
R-(-)-Columbianetin
Reactant of Route 2
R-(-)-Columbianetin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.